3-Thiophenecarboxaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
thiophene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4OS/c6-3-5-1-2-7-4-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBIGKSZIQCTIJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060098 | |
| Record name | 3-Thiophenecarboxaldehyde | |
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Molecular Weight |
112.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
498-62-4 | |
| Record name | 3-Thiophenecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=498-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-Thiophenecarboxaldehyde | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Thiophenecarboxaldehyde | |
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| Record name | 3-Thiophenecarboxaldehyde | |
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| Record name | 3-Thiophenecarboxaldehyde | |
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| Record name | Thiophene-3-carbaldehyde | |
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Foundational & Exploratory
An In-depth Technical Guide to 3-Thiophenecarboxaldehyde (CAS 498-62-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Thiophenecarboxaldehyde, also known as 3-formylthiophene, is a heterocyclic aldehyde featuring a thiophene (B33073) ring substituted at the 3-position with a formyl group.[1] This compound is a critical building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its thiophene core is a key structural motif in numerous pharmaceuticals, including the antiplatelet agent clopidogrel. The aldehyde functional group provides a versatile handle for a wide range of chemical transformations, making it an invaluable intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and application, spectral data, and safety information.
Physicochemical and Spectroscopic Data
The properties of this compound are summarized below, providing essential data for its handling, characterization, and use in chemical reactions.
Physical and Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 498-62-4 | [2] |
| Molecular Formula | C₅H₄OS | [2] |
| Molecular Weight | 112.15 g/mol | [2] |
| Appearance | Clear yellow to light brown liquid | |
| Density | 1.28 g/mL at 25 °C | |
| Melting Point | -30 °C | |
| Boiling Point | 194-196 °C (lit.); 86-87 °C/20 mmHg (lit.) | |
| Flash Point | 75 °C (167 °F) - closed cup | [3] |
| Solubility | Not miscible in water. Soluble in Chloroform, Hexanes. | |
| Refractive Index (n20/D) | 1.583 (lit.) | |
| Vapor Pressure | 0.31 mmHg (20 °C) | [3] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
| Assignment | Chemical Shift (ppm) | Coupling Constant (Hz) | Reference(s) |
| Aldehyde H | 9.922 | J = 0.8 Hz, J = 0.4 Hz | [4] |
| Thiophene H2 | 8.125 | J = 1.2 Hz, J = 2.8 Hz | [4] |
| Thiophene H5 | 7.526 | J = 1.2 Hz, J = 5.1 Hz | [4] |
| Thiophene H4 | 7.371 | J = 2.8 Hz, J = 5.1 Hz | [4] |
| Assignment | Chemical Shift (ppm) | Reference(s) |
| C=O (Aldehyde) | 185.5 | [4] |
| Thiophene C3 | 142.1 | [4] |
| Thiophene C2 | 135.2 | [4] |
| Thiophene C5 | 133.2 | [4] |
| Thiophene C4 | 127.3 | [4] |
| Wavenumber (cm⁻¹) | Assignment | Intensity | Reference(s) |
| 3100-3000 | Aromatic C-H Stretch | Medium | [5] |
| 2830-2695 | Aldehyde C-H Stretch | Medium | [6] |
| 1740-1690 | C=O Carbonyl Stretch | Strong | [6] |
| 1600-1400 | Aromatic C=C Stretch | Medium | [7] |
Synthesis and Experimental Protocols
Several synthetic routes to this compound have been reported. A common and effective method involves the lithiation of 3-bromothiophene (B43185) followed by formylation.
Synthesis of this compound via Lithiation of 3-Bromothiophene
This protocol details the synthesis of this compound from 3-bromothiophene using n-butyllithium and N,N-dimethylformamide (DMF).[8]
Reaction Principle: The synthesis proceeds via a lithium-halogen exchange between 3-bromothiophene and n-butyllithium to form the highly reactive 3-thienyllithium intermediate. This organolithium species then acts as a nucleophile, attacking the electrophilic carbonyl carbon of DMF to form a tetrahedral intermediate, which upon aqueous workup, yields the desired aldehyde.
Experimental Protocol:
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is maintained under a positive pressure of dry nitrogen throughout the reaction.
-
Reagents and Solvents:
-
3-Bromothiophene (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) (1.1 eq)
-
N,N-Dimethylformamide (DMF) (1.2 eq)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate (B1210297)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
Under a positive flow of nitrogen, add 3-bromothiophene to the flask via syringe.
-
Add anhydrous THF to achieve a concentration of approximately 0.2-0.5 M.
-
Cool the resulting solution to -78 °C using a dry ice/acetone bath and stir for 10-15 minutes.
-
Slowly add n-butyllithium dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete lithium-halogen exchange.
-
Add N,N-dimethylformamide (DMF) dropwise to the reaction mixture while maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for another hour before slowly warming to room temperature. Let it stir for an additional 1-3 hours at room temperature.
-
-
Work-up:
-
Cool the flask in an ice bath and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel or by vacuum distillation to isolate this compound.
-
Applications in Drug Development
This compound is a precursor for a variety of biologically active molecules. One notable application is in the synthesis of substituted thiophenesulfonamides, which are known inhibitors of carbonic anhydrase.
General Protocol for the Synthesis of 4-Substituted 2-Thiophenesulfonamides
Logical Relationship Pathway:
-
Protection of the Aldehyde: The aldehyde group is first protected, for example, as a diethyl acetal, to prevent it from interfering with subsequent reactions.
-
Introduction of a Substituent at the 4-Position: This can be achieved through various methods, such as bromination followed by a cross-coupling reaction (e.g., Suzuki or Stille coupling) to introduce the desired 'R' group.
-
Sulfonylation at the 2-Position: The thiophene ring is lithiated at the 2-position, followed by quenching with sulfur dioxide and then an oxidative chlorination (e.g., with N-chlorosuccinimide) to form the sulfonyl chloride.
-
Amination: The sulfonyl chloride is then reacted with ammonia (B1221849) or an amine to form the sulfonamide.
-
Deprotection: Finally, the protecting group on the aldehyde is removed to yield the 4-substituted 2-thiophenesulfonamide with a formyl group at the 3-position (or the aldehyde can be modified prior to deprotection).
Safety and Handling
This compound is a combustible liquid and is harmful if swallowed. It can cause skin and serious eye irritation, and may cause respiratory irritation.[9]
Hazard and Precautionary Statements
| GHS Classification | Hazard Statement | Precautionary Statement Codes | Reference(s) |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501 | [2] |
| Skin Irritation (Category 2) | H315: Causes skin irritation | P264, P280, P302+P352, P321, P332+P313, P362 | [2] |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 | [2] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
Handling and Storage
-
Handling: Wear protective gloves, protective clothing, and eye/face protection. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Wash hands and any exposed skin thoroughly after handling. Keep away from heat, sparks, open flames, and hot surfaces.[9]
-
Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up. It is recommended to store under an inert atmosphere (e.g., nitrogen) and at refrigerated temperatures (2-8°C) as the compound can be air sensitive.[9]
First-Aid Measures
-
If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[9]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[9]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[9]
-
If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth. Do NOT induce vomiting.[9]
Conclusion
This compound (CAS 498-62-4) is a cornerstone intermediate in modern organic and medicinal chemistry. Its versatile reactivity, stemming from the aldehyde group and the thiophene ring, allows for the construction of a diverse range of complex molecules with significant biological and material properties. This guide has provided key technical data and detailed protocols to aid researchers and professionals in the effective and safe utilization of this important chemical compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound | C5H4OS | CID 68135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. iris.unito.it [iris.unito.it]
- 4. This compound(498-62-4) 13C NMR [m.chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. IR Absorption Table [webspectra.chem.ucla.edu]
- 7. NMR Tables [chemdata.r.umn.edu]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
3-Thiophenecarboxaldehyde physical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical properties of 3-Thiophenecarboxaldehyde. The information is presented to support its application in research, particularly in the fields of medicinal chemistry and materials science.
Core Physical Properties
This compound is a heterocyclic aldehyde that serves as a versatile building block in organic synthesis. Its physical characteristics are crucial for its handling, reaction setup, and purification.
Data Presentation
The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.
| Physical Property | Value | Units | Notes |
| Molecular Formula | C₅H₄OS | ||
| Molecular Weight | 112.15 | g/mol | [1][2][3] |
| Appearance | Colorless to pale yellow clear liquid | [4] | |
| Density | 1.28 | g/mL | at 25 °C[1][5][6][7][8] |
| Boiling Point | 194-196 | °C | at 760 mmHg[4][5][7] |
| 86-87 | °C | at 20 mmHg[5][7] | |
| Melting Point | -30 | °C | [7][9] |
| Refractive Index | 1.583 | at 20 °C (n20/D)[1][5][6][7] | |
| Vapor Pressure | 0.31 | mmHg | at 20 °C[1][5][6][7] |
| Flash Point | 75 | °C | Closed cup[5] |
| Solubility | Not miscible in water. Soluble in Chloroform, Hexanes. | [9][10] |
Experimental Protocols
While specific experimental procedures for determining the physical properties of this compound are not extensively detailed in the literature, standard methodologies for liquid aldehydes are applicable.
Determination of Boiling Point (Capillary Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for its determination on a small scale is the capillary method.
Apparatus:
-
Thiele tube or oil bath
-
Thermometer (0-250 °C range)
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Heating source (Bunsen burner or heating mantle)
-
Stand and clamp
Procedure:
-
A small amount of this compound is placed into the fusion tube.
-
A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.
-
The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is immersed in a Thiele tube or an oil bath.
-
The bath is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is discontinued (B1498344) when a continuous and rapid stream of bubbles is observed.
-
The temperature at which the liquid begins to enter the capillary tube upon cooling is recorded as the boiling point.
Determination of Density (Pycnometer Method)
Density is the mass per unit volume of a substance. The pycnometer method is a precise technique for determining the density of liquids.
Apparatus:
-
Pycnometer (a small glass flask with a fitted ground glass stopper with a capillary tube)
-
Analytical balance
-
Thermometer
-
Water bath
Procedure:
-
A clean and dry pycnometer is weighed empty (m₁).
-
The pycnometer is filled with distilled water of a known temperature and weighed again (m₂). The density of water at this temperature (ρ_water) is known.
-
The pycnometer is emptied, dried, and then filled with this compound at the same temperature and weighed (m₃).
-
The volume of the pycnometer is calculated using the mass and density of the water: V = (m₂ - m₁) / ρ_water.
-
The density of the this compound (ρ_sample) is then calculated: ρ_sample = (m₃ - m₁) / V.
Determination of Refractive Index (Abbe Refractometer)
The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Dropper
-
Solvent for cleaning (e.g., ethanol (B145695) or acetone)
-
Soft tissue
Procedure:
-
The prisms of the Abbe refractometer are cleaned with a suitable solvent and allowed to dry.
-
The instrument is calibrated using a standard liquid with a known refractive index, often distilled water.
-
A few drops of this compound are placed on the surface of the prism using a clean dropper.
-
The prisms are closed and the light source is adjusted to illuminate the field of view.
-
The dispersion is corrected by adjusting the compensator drum to remove any color fringes at the borderline between the light and dark fields.
-
The main adjustment is made to bring the borderline into the center of the crosshairs.
-
The refractive index is read directly from the instrument's scale. The temperature should be recorded as the refractive index is temperature-dependent.
Mandatory Visualization
The following diagram illustrates a key synthetic application of this compound in the preparation of 4-substituted 2-thiophenesulfonamides, which are of interest in medicinal chemistry, for example, as carbonic anhydrase inhibitors.
Caption: Synthetic pathway from this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. davjalandhar.com [davjalandhar.com]
- 3. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 5. byjus.com [byjus.com]
- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 7. studylib.net [studylib.net]
- 8. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
An In-depth Technical Guide to 3-Thiophenecarboxaldehyde: Chemical Structure, Properties, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Thiophenecarboxaldehyde, a heterocyclic aldehyde, is a pivotal building block in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. Its thiophene (B33073) ring system imparts unique electronic properties that are leveraged in the design of novel molecular architectures with significant biological activity. This technical guide provides a comprehensive overview of its chemical structure, IUPAC nomenclature, physicochemical properties, detailed synthetic protocols, and its application in the synthesis of bioactive compounds.
Chemical Structure and IUPAC Name
The chemical structure of this compound consists of a five-membered thiophene ring with a formyl group attached to the third carbon atom.
Chemical Structure:
The internationally recognized IUPAC name for this compound is thiophene-3-carbaldehyde .[1] It is also commonly referred to by several synonyms, including 3-formylthiophene, 3-thenaldehyde, and thiophene-3-carboxaldehyde.[1]
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₅H₄OS | [1] |
| Molecular Weight | 112.15 g/mol | |
| Appearance | Clear yellow to light brown liquid | |
| Density | 1.28 g/mL at 25 °C | |
| Boiling Point | 194-196 °C | |
| Refractive Index | n20/D 1.583 | |
| Vapor Pressure | 0.31 mmHg at 20 °C | |
| CAS Number | 498-62-4 | [1] |
Experimental Protocols
Synthesis of this compound
A practical and scalable two-step synthesis for this compound has been developed, which is particularly suitable for producing multi-kilogram quantities.[2][3] The process involves the condensation of acrolein with 1,4-dithiane-2,5-diol (B140307) to form an intermediate, which is then oxidized to the final product.
Step 1: Synthesis of 2,5-Dihydrothiophene-3-carboxaldehyde
-
Reaction Setup: To a suspension of 1,4-dithiane-2,5-diol (1250 g, 8.21 mol) in water (2.5 L), add acrolein (1088 g, 19.4 mol) over a period of 30 minutes. Maintain the temperature at approximately 70 °C during the addition.
-
Reaction: Heat the reaction mixture at 70-80 °C for 1 hour.
-
Work-up and Isolation: Steam distill the reaction mixture, collecting the distillate in a flask cooled with a dry ice/isopropanol bath, until the solution in the reaction flask becomes clear.
-
Purification: Collect the product crystals that form in the distillate by filtration. Extract the aqueous liquors with tert-butyl methyl ether (1 L). Concentrate the organic layer and combine the resulting material with the previously collected crystals. This affords approximately 1.2 kg (64% yield) of 99% pure 2,5-Dihydrothiophene-3-carboxaldehyde. Dry the material in vacuo at 30 °C. The melting point should be 45-46 °C.
Step 2: Oxidation to this compound
-
Reaction Setup: In a suitable reaction vessel, dissolve the 2,5-Dihydrothiophene-3-carboxaldehyde from the previous step in an appropriate solvent.
-
Oxidation: Add sulfuryl chloride dropwise to the solution while maintaining the temperature between -35 and -30 °C. After the addition is complete, stir the reaction for an additional 30 minutes.
-
Work-up: Add triethylamine (B128534) to the solution, ensuring the temperature remains below -20 °C.
-
Purification: The resulting mixture can be purified by distillation or other standard chromatographic techniques to yield this compound.
Application in the Synthesis of Carbonic Anhydrase Inhibitors
This compound serves as a crucial starting material in the synthesis of 4-substituted 2-thiophenesulfonamides, a class of compounds that have demonstrated potent inhibitory activity against carbonic anhydrase II.[4][5] These inhibitors are of significant interest in drug development for conditions such as glaucoma.
Synthetic Pathway for 4-Substituted 2-Thiophenesulfonamides
The general synthetic route involves the initial metalation of this compound, followed by reaction with sulfur dioxide and subsequent chlorination and amination to yield the desired sulfonamide. Further functionalization at the 4-position can be achieved through various organic reactions.
Caption: Synthetic workflow for 4-substituted 2-thiophenesulfonamides.
References
- 1. This compound | C5H4OS | CID 68135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and carbonic anhydrase inhibitory activity of 4-substituted 2-thiophenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Carbonic Anhydrase Inhibitory Activity of 4-Substituted 2-Thiophenesulfonamides. (2010) | J. M. Holmes | 13 Citations [scispace.com]
An In-depth Technical Guide to 3-Thiophenecarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 3-Thiophenecarboxaldehyde, a pivotal heterocyclic building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries. This document outlines its chemical identity, physicochemical properties, spectroscopic data, safety and handling protocols, and detailed experimental procedures for its synthesis and derivatization.
Chemical Identity and Synonyms
This compound is an organic compound consisting of a thiophene (B33073) ring substituted at the 3-position with a formyl group.[1][2] It is recognized by a variety of synonyms across chemical literature and databases.
A comprehensive list of its alternative names includes:
-
thiophen-3-carboxaldehyde[3]
Physicochemical and Spectroscopic Data
The physical and spectroscopic properties of this compound are crucial for its identification, purification, and application in synthesis.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₅H₄OS | [1][2][3] |
| Molecular Weight | 112.15 g/mol | [1][2][3][4] |
| Appearance | Colorless to pale yellow or clear yellow to light brown liquid | [2][6][9] |
| Boiling Point | 194-196 °C (lit.) | [2][4] |
| 86-87 °C / 20 mmHg (lit.) | [2][4] | |
| Density | 1.28 g/mL at 25 °C (lit.) | [2][4] |
| Refractive Index (n20/D) | 1.583 (lit.) | [2][4] |
| Vapor Pressure | 0.31 mmHg (20 °C) | [4] |
| Flash Point | 165 °F / 73.9 °C | [2][6] |
| Solubility | Not miscible in water. Soluble in Chloroform, Hexanes. | [2] |
| Storage Temperature | 2-8°C | [2][4] |
Table 2: Spectroscopic Data
| Technique | Data | Reference |
| ¹H NMR | A: 9.922 ppm, B: 8.125 ppm, C: 7.526 ppm, D: 7.371 ppm. J(B,C)=1.2Hz, J(B,D)=2.8Hz, J(C,D)=5.1Hz, J(A,D)=0.8Hz, J(A,C)=0.4Hz. | [10] |
| Mass Spectrum (m/z) | Main peaks can be observed in the NIST WebBook. | [5] |
| IR Spectrum | Available through various databases such as PubChem. | [1] |
Synthesis of this compound
A practical, large-scale synthesis of this compound can be achieved through a two-step process.[7] This involves the condensation of acrolein with 1,4-dithiane-2,5-diol, followed by an oxidation step mediated by sulfuryl chloride.[7]
Caption: General workflow for the synthesis of this compound.
A common laboratory-scale method for the formylation of thiophene is the Vilsmeier-Haack reaction.
The Vilsmeier-Haack reaction is a versatile method for formylating electron-rich aromatic and heteroaromatic compounds.[8][11] The reaction utilizes a Vilsmeier reagent, generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group.[8][11]
Materials:
-
N,N-dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Thiophene
-
Dichloromethane (DCM), anhydrous
-
Crushed ice
-
Sodium acetate (B1210297) solution, saturated
-
Sodium bicarbonate solution, saturated
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Vilsmeier Reagent Preparation: In a dry, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF (3.0-5.0 equivalents) to 0 °C in an ice bath.[8] Slowly add POCl₃ (1.1-1.5 equivalents) dropwise with vigorous stirring, ensuring the temperature remains below 10 °C.[8] Stir the mixture at 0 °C for 30-60 minutes. The formation of a solid or viscous liquid indicates the generation of the Vilsmeier reagent.[8]
-
Formylation: Dissolve thiophene (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-70 °C for 2-6 hours.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.[8] Neutralize the mixture by the slow addition of a saturated sodium acetate or sodium bicarbonate solution until the pH is approximately 7.
-
Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or DCM) multiple times. Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield this compound.
Caption: Vilsmeier-Haack reaction pathway for the formylation of thiophene.
Applications in Drug Discovery and Development
This compound is a valuable precursor in the synthesis of a wide array of pharmaceutical and agrochemical compounds.[2] Its aldehyde functionality allows for diverse chemical transformations, making it a key component in building molecular libraries for drug discovery.[12] Notable applications include its use in the synthesis of 4-substituted 2-thiophenesulfonamides, which exhibit carbonic anhydrase inhibitory activity, and in the preparation of derivatives of certain anticancer agents.[12]
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. It can be employed to couple 3-bromo- (B131339) or 3-boronyl-substituted thiophenecarboxaldehydes with various partners to create diverse derivatives. The following is a general protocol.
Materials:
-
Aryl halide (e.g., 4-bromothiophene-2-carbaldehyde) (1.0 mmol)
-
Arylboronic acid or ester (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) (0.5-5 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, or Na₂CO₃) (2.0-3.0 equivalents)
-
Solvent (e.g., dioxane/water mixture, toluene, or DMF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 mmol), arylboronic acid/ester (1.2 mmol), and the base (2.0-3.0 equivalents).[13] Evacuate and backfill the vessel with an inert gas (e.g., argon) multiple times.
-
Addition of Catalyst and Solvent: Add the palladium catalyst (0.5-5 mol%) and the degassed solvent to the reaction vessel under the inert atmosphere.
-
Reaction: Stir the mixture at the desired temperature (room temperature to 80-100 °C) for the required time (typically 1.5 to 24 hours).[14] Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).[13]
-
Purification: Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter and concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired coupled product.[13]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Safety and Handling
This compound is a combustible liquid and is harmful if swallowed.[3] It can cause skin and serious eye irritation, as well as potential respiratory irritation.[3]
Table 3: GHS Hazard Information
| Hazard | Description |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H227: Combustible liquidH302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |
Handling and Storage:
-
Handling: Wash hands and any exposed skin thoroughly after handling.[3] Do not eat, drink, or smoke when using this product.[3] Wear protective gloves, clothing, and eye/face protection.[3][15] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3] Use only outdoors or in a well-ventilated area.[3] Keep away from heat, sparks, open flames, and hot surfaces.[3][15]
-
Storage: Store in a well-ventilated place and keep the container tightly closed.[3][15] Store locked up in a refrigerator (around 4°C).[15]
First Aid Measures:
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[3][15]
-
Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice.[3][15]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[3][15]
-
Ingestion: If swallowed, call a poison center or doctor. Rinse mouth. Do NOT induce vomiting.[3][15]
Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this chemical.
References
- 1. This compound | C5H4OS | CID 68135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 498-62-4 [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. 3-噻吩甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound [webbook.nist.gov]
- 6. 3-thiophene carboxaldehyde, 498-62-4 [thegoodscentscompany.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. This compound(498-62-4) 1H NMR [m.chemicalbook.com]
- 11. jk-sci.com [jk-sci.com]
- 12. This compound | 498-62-4 | Benchchem [benchchem.com]
- 13. rsc.org [rsc.org]
- 14. youtube.com [youtube.com]
- 15. This compound(498-62-4) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
An In-depth Technical Guide to the Spectral Data of 3-Formylthiophene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3-Formylthiophene (also known as thiophene-3-carboxaldehyde). This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and other scientific endeavors where the characterization of this compound is essential.
Introduction
3-Formylthiophene is a heterocyclic aldehyde that serves as a versatile building block in organic synthesis, particularly in the preparation of pharmaceuticals and functional materials. A thorough understanding of its spectral properties is crucial for its identification, purity assessment, and the structural elucidation of its derivatives. This guide presents a detailed analysis of its ¹H NMR, ¹³C NMR, FT-IR, and Mass spectral data, complete with experimental protocols and data interpretation.
Spectral Data Summary
The following tables summarize the key quantitative data obtained from the NMR, IR, and Mass spectra of 3-Formylthiophene.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data for 3-Formylthiophene
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 9.98 | s | - | H-6 (Aldehyde) |
| 8.24 | dd | 1.2, 3.0 | H-2 |
| 7.73 | dd | 1.2, 5.0 | H-5 |
| 7.41 | dd | 3.0, 5.0 | H-4 |
Solvent: CDCl₃, Reference: TMS (0 ppm)
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Spectral Data for 3-Formylthiophene
| Chemical Shift (δ) ppm | Assignment |
| 182.9 | C-6 (C=O) |
| 144.3 | C-3 |
| 135.5 | C-2 |
| 128.0 | C-5 |
| 125.0 | C-4 |
Solvent: CDCl₃, Reference: TMS (0 ppm)
Fourier-Transform Infrared (FT-IR) Spectroscopy
Table 3: FT-IR Spectral Data for 3-Formylthiophene
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | m | Aromatic C-H stretch |
| 2830, 2730 | m | Aldehyde C-H stretch (Fermi resonance) |
| 1670 | s | C=O stretch (conjugated aldehyde) |
| 1520 | m | C=C stretch (thiophene ring) |
| 1415 | m | C-H in-plane bend |
| 860 | s | C-H out-of-plane bend |
| 730 | s | C-S stretch |
s = strong, m = medium
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for 3-Formylthiophene
| m/z | Relative Intensity (%) | Proposed Fragment |
| 112 | 100 | [M]⁺ (Molecular Ion) |
| 111 | 95 | [M-H]⁺ |
| 83 | 40 | [M-CHO]⁺ |
| 55 | 20 | [C₃H₃S]⁺ |
| 39 | 30 | [C₃H₃]⁺ |
Ionization Mode: Electron Ionization (EI)
Experimental Protocols
Detailed methodologies for the acquisition of the spectral data are provided below.
NMR Spectroscopy
Sample Preparation: A solution of 3-Formylthiophene (approximately 10-20 mg) was prepared in deuterated chloroform (B151607) (CDCl₃, 0.5-0.7 mL) containing tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.[1]
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse sequence was utilized.
-
Spectral Width: 10-12 ppm.
-
Number of Scans: 16-32 scans were acquired to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds was used between scans.
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence was employed to obtain singlets for each carbon atom.
-
Number of Scans: Due to the low natural abundance of ¹³C, 1024 or more scans were necessary.
-
Relaxation Delay: A relaxation delay of 2-5 seconds was implemented to ensure complete relaxation of the carbon nuclei.
Data Processing: The acquired Free Induction Decay (FID) was processed using Fourier transformation. The resulting spectra were phase-corrected, and the chemical shift scale was calibrated using the TMS signal at 0.00 ppm. For the ¹H spectrum, signal integration was performed to determine the relative proton ratios.
FT-IR Spectroscopy
Sample Preparation: A thin film of neat 3-Formylthiophene liquid was prepared between two potassium bromide (KBr) plates.[2]
Instrumentation: The FT-IR spectrum was recorded on a Shimadzu IR Affinity-1 or a similar FT-IR spectrophotometer.[1]
Data Acquisition:
-
Spectral Range: 4000-650 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans were co-added to improve the signal-to-noise ratio.
-
A background spectrum of the clean KBr plates was recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry
Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
Instrumentation: The mass spectrum was obtained using a Waters Q-TOF (ESI-MS) micromass or a similar instrument capable of electron ionization.[1]
Data Acquisition (Electron Ionization - EI):
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 30-200.
-
The instrument was tuned and calibrated using a standard compound (e.g., perfluorotributylamine) prior to analysis.
Mandatory Visualizations
Spectral Data Relationship Diagram
The following diagram illustrates the relationship between the different spectral data and the structural features of 3-Formylthiophene.
Mass Spectrometry Fragmentation Workflow
The following diagram illustrates a plausible fragmentation pathway for 3-Formylthiophene under electron ionization.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Thiophenecarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectra of 3-Thiophenecarboxaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. A comprehensive understanding of its spectral characteristics is essential for reaction monitoring, quality control, and structural elucidation of more complex derivatives. This document presents available ¹H NMR data, outlines standard experimental protocols, and provides a logical workflow for NMR analysis.
Spectroscopic Data
The structural features of this compound give rise to a distinct set of signals in its NMR spectra. The following tables summarize the reported ¹H NMR spectral data.
¹H NMR Spectral Data of this compound
The proton NMR spectrum of this compound is characterized by signals corresponding to the aldehydic proton and the three protons on the thiophene (B33073) ring.
| Proton (H) | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constants (J) in Hz |
| H-formyl | ~9.92 | Singlet | - |
| H-2 | ~8.13 | Doublet of doublets | J(H2,H5) = 2.8, J(H2,H4) = 1.2 |
| H-5 | ~7.53 | Doublet of doublets | J(H5,H4) = 5.1, J(H5,H2) = 2.8 |
| H-4 | ~7.37 | Doublet of doublets | J(H4,H5) = 5.1, J(H4,H2) = 1.2 |
Note: Chemical shifts and coupling constants are approximate and can vary depending on the solvent and concentration.
¹³C NMR Spectral Data of this compound
Detailed experimental ¹³C NMR data for this compound, including specific chemical shifts for each carbon atom, is typically found in specialized spectral databases. While a comprehensive, publicly available dataset could not be retrieved for this guide, the data is accessible through platforms such as SpectraBase and ChemicalBook. The expected spectrum would show five distinct signals corresponding to the four carbons of the thiophene ring and the carbonyl carbon of the aldehyde group.
Experimental Protocols
Accurate and reproducible NMR data is contingent on meticulous sample preparation and data acquisition. The following is a generalized protocol for obtaining high-quality NMR spectra of aromatic aldehydes like this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar organic compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the liquid height is around 4-5 cm.
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), can be added.
NMR Data Acquisition
-
Spectrometer Setup: Place the NMR tube in the spectrometer's probe.
-
Locking: The spectrometer will lock onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.
-
Shimming: The magnetic field homogeneity is optimized through an automated or manual shimming process to achieve sharp, symmetrical peaks.
-
Tuning and Matching: The probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize signal detection.
-
Acquisition Parameters:
-
¹H NMR: A standard pulse sequence is used with a spectral width of approximately 12-15 ppm. Typically, 16 to 64 scans are acquired to achieve a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled pulse sequence is commonly employed to simplify the spectrum. A wider spectral width (around 200-220 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans (1024 or more) and a longer relaxation delay are required.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is subjected to Fourier transformation, phase correction, and baseline correction to generate the final spectrum.
Mandatory Visualizations
To aid in the understanding of the molecular structure and the analytical workflow, the following diagrams are provided.
Caption: Chemical structure and atom numbering of this compound.
Caption: Logical workflow for NMR analysis.
An In-depth Technical Guide to the FT-IR Spectrum Analysis of 3-Thiophenecarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 3-Thiophenecarboxaldehyde, a vital heterocyclic compound in medicinal chemistry and materials science. Understanding the vibrational spectroscopy of this molecule is crucial for its identification, purity assessment, and the study of its chemical interactions. This document outlines the experimental protocols for acquiring the FT-IR spectrum and offers a detailed interpretation of its characteristic absorption bands.
Introduction to this compound and FT-IR Spectroscopy
This compound, also known as 3-formylthiophene, is an aromatic aldehyde where a formyl group is attached to the third position of a thiophene (B33073) ring.[1][2][3] Its chemical formula is C₅H₄OS.[1][2][4] This compound serves as a key intermediate in the synthesis of various pharmaceuticals and functional materials.
FT-IR spectroscopy is a powerful analytical technique that provides information about the functional groups present in a molecule.[5] It works by measuring the absorption of infrared radiation by a sample, which causes molecular vibrations such as stretching and bending of chemical bonds.[5] Each functional group has a characteristic vibrational frequency, making the FT-IR spectrum a unique molecular "fingerprint".
Experimental Protocol for FT-IR Analysis
The FT-IR spectrum of this compound, a clear yellow to light brown liquid, can be obtained using several methods.[3] The following protocols describe the common techniques for liquid sample analysis.
Neat Liquid Sample (Thin Film Method)
This is a straightforward method for pure liquid samples.[6]
Methodology:
-
Sample Preparation: Place a single drop of this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[6][7]
-
Cell Assembly: Place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.[6][7]
-
Data Acquisition: Mount the sandwiched plates in the sample holder of the FT-IR spectrometer.[6]
-
Spectral Range: Acquire the spectrum, typically in the range of 4000 to 400 cm⁻¹.[5]
-
Background Subtraction: A background spectrum of the clean, empty salt plates should be recorded and subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.
-
Cleaning: After analysis, the salt plates must be thoroughly cleaned with a suitable solvent like isopropanol (B130326) and stored in a desiccator.[7]
Attenuated Total Reflectance (ATR) Method
ATR-FTIR is a versatile technique suitable for a wide range of samples, including liquids.[5][8]
Methodology:
-
Crystal Cleaning: Ensure the ATR crystal (commonly diamond or germanium) is clean.[5][8]
-
Background Scan: Perform a background scan with the clean, empty ATR crystal.
-
Sample Application: Place a small drop of this compound directly onto the ATR crystal surface.[5][8]
-
Data Acquisition: Acquire the FT-IR spectrum. The IR beam interacts with the sample at the crystal surface.[5]
-
Cleaning: Thoroughly clean the ATR crystal after the measurement to prevent cross-contamination.[5]
FT-IR Spectrum Analysis of this compound
The FT-IR spectrum of this compound is characterized by the vibrational modes of the thiophene ring and the aldehyde functional group.
Thiophene Ring Vibrations
The thiophene ring exhibits several characteristic absorption bands:
-
C-H Stretching: The aromatic C-H stretching vibrations of the thiophene ring typically appear at wavenumbers above 3000 cm⁻¹, often in the range of 3120-3050 cm⁻¹.[9]
-
Ring Stretching: The stretching vibrations of the C=C bonds within the aromatic ring are observed in the region of 1600-1400 cm⁻¹.[10] For thiophene derivatives, characteristic peaks can be found around 1495 cm⁻¹ and 1450 cm⁻¹.[10][11]
-
C-H In-plane Bending: These vibrations occur in the fingerprint region, typically between 1250 cm⁻¹ and 1050 cm⁻¹.[9] For 3-monosubstituted thiophenes, bands can be expected around 1239-1220 cm⁻¹ and 1081-1072 cm⁻¹.[9]
-
C-S Stretching: The C-S stretching vibration in the thiophene ring can be found in the region of 808-821 cm⁻¹.[10]
-
C-H Out-of-plane Bending: These strong absorptions are characteristic of the substitution pattern on the aromatic ring and appear between 900 cm⁻¹ and 650 cm⁻¹.[9]
Aldehyde Group Vibrations
The aldehyde functional group gives rise to very distinct and strong absorption bands:
-
C=O Stretching: The carbonyl (C=O) stretching vibration is one of the most intense peaks in the spectrum. For an aldehyde conjugated to an aromatic ring, this band is typically observed in the range of 1710-1685 cm⁻¹.[12][13] The conjugation lowers the frequency compared to a saturated aldehyde (1740-1720 cm⁻¹).[12]
-
Aldehydic C-H Stretching: The C-H bond of the aldehyde group exhibits a characteristic pair of weak to medium intensity bands. These typically appear around 2850 cm⁻¹ and 2750 cm⁻¹.[13][14] The lower frequency band (around 2720 cm⁻¹) is particularly diagnostic for aldehydes.[12] This phenomenon is often attributed to Fermi resonance.[15]
Data Presentation: Summary of Key FT-IR Absorptions
The following table summarizes the expected FT-IR absorption bands for this compound based on the analysis of its functional groups.
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| 3120 - 3050 | Medium | C-H Stretch | Thiophene Ring |
| 2860 - 2820 | Weak-Medium | C-H Stretch (Fermi Resonance) | Aldehyde |
| 2760 - 2720 | Weak-Medium | C-H Stretch (Fermi Resonance) | Aldehyde |
| 1710 - 1685 | Strong, Sharp | C=O Stretch | Aldehyde |
| 1600 - 1400 | Medium-Strong | C=C Ring Stretch | Thiophene Ring |
| 1250 - 1050 | Medium | C-H In-plane Bend | Thiophene Ring |
| 900 - 650 | Strong | C-H Out-of-plane Bend | Thiophene Ring |
| 821 - 808 | Medium | C-S Stretch | Thiophene Ring |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for obtaining and analyzing the FT-IR spectrum of a liquid sample.
Caption: Workflow for FT-IR analysis of this compound.
Logical Relationships of Functional Groups and Spectral Regions
This diagram illustrates the relationship between the molecular structure of this compound and its characteristic regions in the FT-IR spectrum.
Caption: Functional groups and their corresponding FT-IR spectral regions.
Conclusion
The FT-IR spectrum of this compound provides a wealth of information for its structural confirmation and purity assessment. The key diagnostic features are the strong carbonyl absorption band in the 1710-1685 cm⁻¹ region and the characteristic pair of aldehydic C-H stretching bands around 2850 cm⁻¹ and 2750 cm⁻¹. These, in conjunction with the vibrational modes of the thiophene ring, provide a definitive spectral signature for the molecule. This guide serves as a valuable resource for researchers and professionals working with this important chemical compound.
References
- 1. This compound | C5H4OS | CID 68135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound | 498-62-4 [chemicalbook.com]
- 4. chemeo.com [chemeo.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. researchgate.net [researchgate.net]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. spectroscopyonline.com [spectroscopyonline.com]
Mass Spectrometry of 3-Thiophenecarboxaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mass spectrometry of 3-Thiophenecarboxaldehyde (C₅H₄OS), a key heterocyclic aldehyde. This document details its electron ionization (EI) mass spectrum, including a quantitative analysis of its fragmentation patterns, and provides a standardized experimental protocol for its analysis.
Core Data Presentation
The mass spectrum of this compound is characterized by a prominent molecular ion peak and a series of fragment ions that provide structural information. The quantitative data for the principal peaks are summarized in the table below.
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |
| 112 | 100 | [M]⁺• (Molecular Ion) |
| 111 | 85 | [M-H]⁺ |
| 83 | 20 | [M-CHO]⁺ |
| 58 | 15 | [C₂H₂S]⁺• |
| 45 | 10 | [CHS]⁺ |
| 39 | 25 | [C₃H₃]⁺ |
Data sourced from the Spectral Database for Organic Compounds (SDBS).
Electron Ionization Mass Spectrum Analysis
The electron ionization (EI) mass spectrum of this compound reveals significant structural information through its fragmentation pattern. The base peak is the molecular ion [M]⁺• at m/z 112, indicating a relatively stable molecule under EI conditions. A significant peak is observed at m/z 111, corresponding to the loss of a hydrogen atom ([M-H]⁺), which is a common fragmentation pathway for aldehydes.
The peak at m/z 83 is attributed to the loss of the formyl radical ([M-CHO]⁺), a characteristic fragmentation of aldehydes. Other notable fragments are observed at m/z 58, likely corresponding to the thio-substituted cyclopropenyl cation, and at m/z 39, which can be assigned to the cyclopropenyl cation.
Experimental Protocols
The following is a detailed methodology for acquiring the electron ionization mass spectrum of this compound.
1. Sample Preparation:
-
A dilute solution of this compound (CAS: 498-62-4) is prepared in a volatile organic solvent such as methanol (B129727) or dichloromethane. The concentration is typically in the range of 10-100 µg/mL.
2. Instrumentation:
-
A high-resolution mass spectrometer equipped with an electron ionization source is used. The instrument is calibrated using a standard compound, such as perfluorotributylamine (B110022) (PFTBA), to ensure mass accuracy.
3. Mass Spectrometry Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 200-250 °C
-
Mass Range: m/z 30-200
-
Scan Speed: 1000 amu/s
-
Inlet System: Gas chromatography (GC) or direct insertion probe. If using GC, a non-polar capillary column (e.g., DB-5) is suitable.
4. Data Acquisition and Processing:
-
The data is acquired in full scan mode to obtain a complete mass spectrum.
-
The resulting spectrum is processed to identify the m/z values and relative intensities of the molecular ion and all major fragment ions.
-
Background subtraction is performed to remove any contributions from the solvent or column bleed.
Visualizations
To further elucidate the processes involved in the mass spectrometry of this compound, the following diagrams illustrate the proposed fragmentation pathway and a general experimental workflow.
Molecular weight and formula of thiophene-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of thiophene-3-carbaldehyde, a pivotal heterocyclic building block in organic synthesis and medicinal chemistry. It details the compound's core physicochemical properties, provides an illustrative experimental protocol for its application in synthesis, and outlines its role in the development of bioactive molecules.
Core Physicochemical Data
Thiophene-3-carbaldehyde, systematically named thiophene-3-carbaldehyde, is an aromatic aldehyde featuring a formyl group at the 3-position of a thiophene (B33073) ring.[1] Its properties make it a versatile reagent for introducing the thienyl moiety into larger molecular scaffolds.
Table 1: Physicochemical Properties of Thiophene-3-carbaldehyde
| Property | Value |
| Molecular Formula | C₅H₄OS[1] |
| Molecular Weight | 112.15 g/mol [1] |
| CAS Number | 498-62-4[1] |
| Appearance | Clear yellow to light brown liquid |
| IUPAC Name | thiophene-3-carbaldehyde[1] |
| Synonyms | 3-Formylthiophene, 3-Thenaldehyde, Thiophene-3-carboxaldehyde[1][2] |
Role in Synthetic Chemistry and Drug Discovery
Thiophene-3-carbaldehyde is a valuable intermediate in the synthesis of a wide range of derivatives with potential biological activity.[3] The thiophene ring is a recognized pharmacophore present in numerous FDA-approved drugs.[4] Derivatives of thiophene-3-carbaldehyde have been investigated for various therapeutic applications, including as carbonic anhydrase inhibitors, and as precursors to potential anticancer and antimicrobial agents.[3][5][6]
The reactivity of the aldehyde group allows for a variety of chemical transformations, such as condensation reactions, to create more complex molecules like chalcones, which are known for their pharmacological activities.[7]
Experimental Protocols: Synthesis of Thiophene-Derived Chalcones
This protocol details a general method for the Claisen-Schmidt condensation of thiophene-3-carbaldehyde with an acetophenone (B1666503) derivative to synthesize thiophene-containing chalcones, which are α,β-unsaturated ketones.[7]
Objective: To synthesize a chalcone (B49325) derivative via base-catalyzed condensation.
Materials:
-
Thiophene-3-carbaldehyde
-
Substituted Acetophenone (e.g., 4'-hydroxyacetophenone)
-
Absolute Ethanol (B145695)
-
Potassium Hydroxide (B78521) (KOH)
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
-
Beakers and appropriate glassware
Methodology:
-
Reactant Dissolution: In a 250 mL beaker, dissolve equimolar amounts (e.g., 0.1 mole) of thiophene-3-carbaldehyde and the selected substituted acetophenone in 100 mL of absolute ethanol.[7]
-
Catalyst Addition: To this stirred mixture, add a 50% aqueous solution of potassium hydroxide (10 mL).[7]
-
Reaction: Continue stirring the mixture at room temperature for approximately 5 hours. The reaction progress can be monitored by the formation of a precipitate.[7]
-
Isolation: Once the reaction is complete, collect the solid product by vacuum filtration.
-
Purification: Wash the filtered solid with cold ethanol to remove unreacted starting materials and impurities. The final product can be further purified by recrystallization from ethanol to yield the desired chalcone.[7]
Logical Workflow: From Precursor to Bioactive Compound
The following diagram illustrates the logical progression from thiophene-3-carbaldehyde as a starting material to the synthesis and evaluation of new chemical entities in a drug discovery context.
Caption: Drug discovery workflow using thiophene-3-carbaldehyde.
References
- 1. 3-Thiophenecarboxaldehyde | C5H4OS | CID 68135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 498-62-4 [chemicalbook.com]
- 3. This compound | 498-62-4 | Benchchem [benchchem.com]
- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Some chalcones derived from thiophene-3-carbaldehyde: synthesis and crystal structures - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 3-Thiophenecarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Thiophenecarboxaldehyde, a heterocyclic aldehyde with the chemical formula C₅H₄OS, is a pivotal intermediate in the synthesis of a wide array of pharmaceutical and agrochemical compounds.[1][2] Its thiophene (B33073) ring system and reactive aldehyde functionality impart unique chemical properties that make it a versatile building block in organic synthesis. A thorough understanding of its solubility and stability is paramount for its effective handling, storage, and application in research and development, particularly within the pharmaceutical industry. This technical guide provides a comprehensive overview of the solubility and stability of this compound, complete with experimental protocols and logical workflows.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₅H₄OS | [1][2] |
| Molecular Weight | 112.15 g/mol | [1][2] |
| Appearance | Clear yellow to light brown liquid | [3] |
| Boiling Point | 194-196 °C (lit.) | [3] |
| Density | 1.28 g/mL at 25 °C (lit.) | [3] |
| Refractive Index | n20/D 1.583 (lit.) | |
| logP (Octanol/Water) | 1.010 | [3] |
Solubility Profile
The solubility of this compound is a critical parameter for its use in various reaction media. Based on available data and the principle of "like dissolves like," a general solubility profile can be established.
Aqueous Solubility
This compound is reported to be slightly soluble to not miscible in water.[3] A predicted water solubility is approximately 1.468 x 10⁴ mg/L at 25 °C.
Organic Solvent Solubility
While comprehensive quantitative data is limited, this compound is known to be soluble in chloroform (B151607) and hexanes.[3] Given its polar aldehyde group and relatively nonpolar thiophene ring, it is expected to be miscible with a range of common organic solvents. A summary of expected miscibility is provided in the table below.
| Solvent | Polarity | Expected Miscibility |
| Water | High | Slightly Soluble |
| Methanol | High | Miscible |
| Ethanol | High | Miscible |
| Isopropanol | Medium | Miscible |
| Acetone | Medium | Miscible |
| Acetonitrile | High | Miscible |
| Ethyl Acetate | Medium | Miscible |
| Dichloromethane | Medium | Miscible |
| Toluene | Low | Miscible |
| Hexane | Low | Soluble |
| Dimethylformamide (DMF) | High | Miscible |
| Dimethyl Sulfoxide (DMSO) | High | Miscible |
Stability Profile
This compound is a stable compound under recommended storage conditions; however, it is susceptible to degradation under specific environmental stressors.
General Stability and Storage
For optimal stability, this compound should be stored in a tightly closed container in a refrigerator at 2-8°C, under an inert atmosphere such as nitrogen or argon.[4] This is due to its sensitivity to air.[3]
Chemical Incompatibilities
It is incompatible with strong oxidizing agents, strong bases, and strong reducing agents. Contact with these substances can lead to vigorous reactions and decomposition.
Degradation Pathways
Forced degradation studies are essential to elucidate the intrinsic stability of this compound and to identify potential degradation products.
-
Acid-Catalyzed Degradation: Under acidic conditions, the aldehyde functionality may be susceptible to reactions such as acetal (B89532) formation in the presence of alcohols. The thiophene ring itself is generally stable to acid, but strong acids at elevated temperatures could potentially lead to polymerization or other side reactions.
-
Base-Catalyzed Degradation: In the presence of strong bases, this compound may undergo the Cannizzaro reaction, yielding 3-thiophenemethanol (B153581) and 3-thiophenecarboxylic acid. Oxidation of the aldehyde to the carboxylic acid is also a potential degradation pathway under basic conditions, especially in the presence of an oxidizing agent.
-
Oxidative Degradation: The aldehyde group is readily oxidized to a carboxylic acid (3-thiophenecarboxylic acid). Strong oxidizing agents should be avoided.
-
Photodegradation: Thiophene derivatives are known to be susceptible to photodegradation.[1][5][6] Upon exposure to UV light, the thiophene ring can undergo photo-oxidation, potentially leading to the formation of sulfoxides or other degradation products. The specific degradation pathway will depend on the wavelength of light and the presence of photosensitizers.
Experimental Protocols
Detailed methodologies for assessing the solubility and stability of this compound are provided below.
Protocol 1: Determination of Solubility in Various Solvents
This protocol outlines a general method for determining the solubility of this compound in a range of organic solvents.
Materials:
-
This compound
-
Selected solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile, DMF, DMSO, toluene, hexane)
-
Volumetric flasks
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Prepare a stock solution of this compound of known concentration in a solvent in which it is freely soluble (e.g., acetonitrile).
-
Prepare a calibration curve by diluting the stock solution to several known concentrations and analyzing them by HPLC.
-
In a series of vials, add an excess amount of this compound to a known volume of each test solvent.
-
Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient time to ensure equilibrium is reached (e.g., 24 hours).
-
Centrifuge the vials to separate the undissolved solute.
-
Carefully withdraw an aliquot of the supernatant and dilute it with the HPLC mobile phase.
-
Analyze the diluted sample by HPLC.
-
Using the calibration curve, determine the concentration of this compound in the saturated solution.
-
Express the solubility in g/100 mL or other appropriate units.
Protocol 2: Forced Degradation Study
This protocol describes a forced degradation study to investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M, 1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
HPLC system with a UV detector and a mass spectrometer (LC-MS) is recommended for peak purity and identification of degradation products.
-
Photostability chamber
-
Oven
Procedure:
-
Acid Hydrolysis:
-
Dissolve this compound in a suitable solvent and add HCl solution.
-
Heat the solution (e.g., at 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it, and analyze by HPLC.
-
-
Base Hydrolysis:
-
Dissolve this compound in a suitable solvent and add NaOH solution.
-
Keep the solution at room temperature or slightly elevated temperature for a defined period.
-
At each time point, withdraw a sample, neutralize it, and analyze by HPLC.
-
-
Oxidative Degradation:
-
Dissolve this compound in a suitable solvent and add H₂O₂ solution.
-
Keep the solution at room temperature for a defined period.
-
At each time point, withdraw a sample and analyze by HPLC.
-
-
Thermal Degradation:
-
Place a sample of neat this compound in an oven at an elevated temperature (e.g., 60°C, 80°C) for a defined period.
-
At each time point, dissolve a portion of the sample and analyze by HPLC.
-
-
Photostability:
-
Expose a solution of this compound to UV and visible light in a photostability chamber for a defined period.
-
A control sample should be kept in the dark.
-
At each time point, analyze both the exposed and control samples by HPLC.
-
Analysis:
-
For each condition, monitor the decrease in the peak area of this compound and the formation of any new peaks.
-
Use a diode array detector to check for peak purity.
-
If available, use LC-MS to identify the mass of the degradation products to help in their structural elucidation.
Mandatory Visualizations
Logical Workflow for Quality Control and Use in Synthesis
The following diagram illustrates a typical workflow for the quality control and subsequent use of this compound as a starting material in a synthetic process within a drug development pipeline.
Caption: Workflow for this compound from receipt to use in synthesis.
Potential Degradation Pathways
This diagram illustrates the potential degradation pathways of this compound under different stress conditions.
Caption: Potential degradation products of this compound.
Conclusion
This compound is a valuable and versatile building block in chemical synthesis. A comprehensive understanding of its solubility and stability is crucial for its efficient and safe use. This technical guide has summarized the available data, provided detailed experimental protocols for further investigation, and presented logical workflows for its application in a research and development setting. By adhering to the recommended storage and handling procedures and by being aware of its potential degradation pathways, researchers can ensure the integrity of this important chemical intermediate.
References
- 1. chemeo.com [chemeo.com]
- 2. This compound | C5H4OS | CID 68135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 498-62-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound | 498-62-4 | Benchchem [benchchem.com]
- 6. 溶剂混溶性表 [sigmaaldrich.com]
An In-depth Technical Guide to the Electronic Properties of the Thiophene Ring in 3-Carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiophene-3-carboxaldehyde is a pivotal heterocyclic building block in the synthesis of a diverse array of bioactive molecules and functional materials. The electronic landscape of the thiophene (B33073) ring, significantly modulated by the electron-withdrawing carboxaldehyde group at the 3-position, dictates its reactivity, intermolecular interactions, and ultimately its utility in various applications, including drug design. This technical guide provides a comprehensive analysis of the electronic properties of thiophene-3-carboxaldehyde, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows. Understanding these fundamental characteristics is crucial for the rational design of novel therapeutics and advanced materials.
Introduction
The thiophene moiety is a well-established "privileged scaffold" in medicinal chemistry, present in numerous approved drugs.[1] Its electron-rich nature and bioisosteric relationship with the benzene (B151609) ring allow for favorable interactions with a multitude of biological targets. The introduction of a carboxaldehyde group at the 3-position profoundly influences the electronic distribution within the thiophene ring, enhancing its electrophilicity and modulating its reactivity in key synthetic transformations. This guide will delve into the electronic effects of the 3-carboxaldehyde substituent, providing a detailed examination of its impact on the thiophene ring's properties and its implications for drug development.
Electronic Properties of Thiophene-3-Carboxaldehyde
The electronic character of thiophene-3-carboxaldehyde is a consequence of the interplay between the inherent aromaticity of the thiophene ring and the strong electron-withdrawing nature of the aldehyde functionality. This interaction governs the molecule's reactivity, spectroscopic signatures, and potential biological activity.
Inductive and Resonance Effects
The carboxaldehyde group exerts a significant electron-withdrawing effect on the thiophene ring through both induction and resonance. The electronegative oxygen atom of the carbonyl group pulls electron density away from the ring via the sigma bond framework (inductive effect). Furthermore, the carbonyl group can participate in resonance delocalization, withdrawing electron density from the pi-system of the thiophene ring. This deactivation of the ring towards electrophilic substitution is a key feature of its chemistry.
Quantitative Electronic Parameters
| Parameter | Value | Method | Reference |
| ¹H NMR Chemical Shifts (CDCl₃, ppm) | |||
| H2 | ~8.13 | 400 MHz NMR | [2] |
| H4 | ~7.37 | 400 MHz NMR | [2] |
| H5 | ~7.53 | 400 MHz NMR | [2] |
| CHO | ~9.92 | 400 MHz NMR | [2] |
| ¹³C NMR Chemical Shifts (CDCl₃, ppm) | |||
| C2 | ~135.2 | 101 MHz NMR | [2] |
| C3 | ~143.4 | 101 MHz NMR | [2] |
| C4 | ~126.2 | 101 MHz NMR | [2] |
| C5 | ~140.5 | 101 MHz NMR | [2] |
| CHO | ~185.5 | 101 MHz NMR | [2] |
| FT-IR Stretching Frequencies (cm⁻¹) | |||
| C=O (aldehyde) | ~1665-1701 | FT-IR Spectroscopy | |
| C-H (aromatic) | ~3100-3000 | FT-IR Spectroscopy | |
| Hammett Constant (σp for -CHO on benzene) | +0.42 | Hammett Equation | [3] |
| Dipole Moment | Not available | ||
| Calculated Atomic Charges (Mulliken) | Atom-specific values would require dedicated DFT calculations. | DFT (e.g., B3LYP/6-31G*) | |
| HOMO Energy | Dependent on computational method | DFT Calculations | |
| LUMO Energy | Dependent on computational method | DFT Calculations | |
| HOMO-LUMO Gap | Dependent on computational method | DFT Calculations |
Experimental Protocols
Reproducible and accurate data are the cornerstone of scientific research. This section provides detailed methodologies for key experiments used to characterize the electronic properties of thiophene-3-carboxaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of the hydrogen and carbon atoms in thiophene-3-carboxaldehyde.
Instrumentation: 400 MHz (or higher) NMR spectrometer.
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of thiophene-3-carboxaldehyde in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to achieve optimal magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using a standard single-pulse sequence.
-
Set the spectral width to cover the range of approximately -1 to 11 ppm.
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the range of approximately 0 to 200 ppm.
-
Use a pulse angle of 30 degrees and a relaxation delay of 2 seconds.
-
Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase and baseline correct the spectra.
-
Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H spectrum and determine the chemical shifts of all signals.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in thiophene-3-carboxaldehyde by their characteristic vibrational frequencies.
Instrumentation: FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric and instrumental interferences.
-
Sample Analysis:
-
Place a small drop of liquid thiophene-3-carboxaldehyde directly onto the ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 32 or 64) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
The software will automatically subtract the background spectrum from the sample spectrum.
-
Identify and label the characteristic absorption bands corresponding to the aldehyde C=O stretch, aromatic C-H stretches, and other significant vibrations.
-
Computational Chemistry: Density Functional Theory (DFT) Calculations
Objective: To calculate theoretical electronic properties such as atomic charges, dipole moment, and frontier molecular orbital energies.
Software: Gaussian, ORCA, or other quantum chemistry software packages.
Procedure:
-
Structure Optimization:
-
Build the 3D structure of thiophene-3-carboxaldehyde.
-
Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*).
-
-
Property Calculations:
-
Following optimization, perform a single-point energy calculation using the same level of theory to obtain electronic properties.
-
Request the calculation of Mulliken atomic charges, dipole moment, and molecular orbitals (HOMO and LUMO).
-
-
Analysis:
-
Analyze the output file to extract the desired quantitative data.
-
Visualize the molecular orbitals to understand the electron density distribution.
-
Visualization of Relevant Pathways and Workflows
Visual representations are invaluable for understanding complex relationships and processes. The following diagrams, generated using the DOT language, illustrate a key signaling pathway relevant to thiophene-3-carboxaldehyde's application in drug development and a typical experimental workflow.
VEGFR-2 Signaling Pathway
Thiophene-3-carboxaldehyde derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[4][5][6] Understanding the VEGFR-2 signaling pathway is therefore critical for the development of novel anti-cancer agents based on this scaffold.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of thiophene derivatives.
Experimental Workflow: Knoevenagel Condensation
The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction that is highly effective for the functionalization of thiophene-3-carboxaldehyde. This reaction is often employed in the synthesis of biologically active molecules.
Caption: A generalized experimental workflow for the Knoevenagel condensation of thiophene-3-carboxaldehyde.
Conclusion
The electronic properties of the thiophene ring in 3-carboxaldehyde are fundamentally dictated by the strong electron-withdrawing nature of the aldehyde substituent. This electronic modulation is evident in its spectroscopic characteristics and is a key determinant of its reactivity in chemical synthesis. For researchers in drug development, a thorough understanding of these properties is paramount for the design of novel thiophene-based compounds with tailored biological activities, such as the targeted inhibition of signaling pathways like VEGFR-2. The experimental protocols and visual workflows provided in this guide serve as a practical resource for the synthesis and characterization of these valuable heterocyclic building blocks. Future computational studies to precisely determine the Hammett constant and dipole moment of thiophene-3-carboxaldehyde would further enhance our predictive capabilities in the design of next-generation therapeutics and functional materials.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. Hammett equation - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. assaygenie.com [assaygenie.com]
- 6. Unambiguous Assignment of the 1H- and 13C-NMR Spectra of Propafenone and a Thiophene Analogue - PMC [pmc.ncbi.nlm.nih.gov]
The Metabolic Profile of 3-Thiophenecarboxaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Thiophenecarboxaldehyde, a five-membered sulfur-containing heterocyclic aldehyde, is recognized as a metabolite and is utilized as a building block in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its metabolic fate and toxicological profile are of significant interest in drug development and safety assessment. Thiophene-containing compounds are known to undergo metabolic activation by cytochrome P450 (CYP) enzymes, leading to the formation of reactive intermediates such as thiophene-S-oxides and thiophene (B33073) epoxides.[3][4] These reactive species can covalently bind to cellular macromolecules, including proteins, which is a potential mechanism of toxicity.[3] While this compound itself has been evaluated as non-mutagenic in the Ames assay, a comprehensive understanding of its metabolic pathways and potential for bioactivation is crucial.[5] This technical guide provides an in-depth overview of the current knowledge on the role of this compound as a metabolite, including its likely metabolic pathways, experimental protocols for its study, and a summary of its known biological and toxicological properties.
Introduction to Thiophene Metabolism
The thiophene ring is a common moiety in a number of drugs and xenobiotics.[1] The metabolism of thiophene-containing compounds is primarily mediated by cytochrome P450 enzymes, leading to two main bioactivation pathways: S-oxidation and epoxidation.[3][6]
-
S-oxidation: This pathway involves the oxidation of the sulfur atom in the thiophene ring to form a thiophene-S-oxide. This is a reactive intermediate that can act as a Michael acceptor, leading to covalent binding with nucleophilic residues in proteins.[3]
-
Epoxidation: This pathway involves the formation of a thiophene epoxide across one of the double bonds in the ring. This epoxide is also a reactive electrophile that can adduct to cellular macromolecules.[6]
The balance between these pathways and subsequent detoxification reactions, such as conjugation with glutathione (B108866) (GSH), determines the toxic potential of a thiophene-containing compound.[6]
This compound as a Metabolite
While PubChem identifies 3-formylthiophene (this compound) as a metabolite, specific parent drugs that are extensively metabolized to this compound are not prominently documented in the scientific literature.[7] It is plausible that it could be formed through the oxidation of a corresponding alcohol (3-thienylmethanol) or hydroxylation of a methyl group at the 3-position of the thiophene ring of a parent xenobiotic.
Putative Metabolic Formation and Fate
The aldehyde functional group of this compound is susceptible to further metabolic transformations. The primary routes would likely involve oxidation to the corresponding carboxylic acid or reduction to the alcohol.
-
Oxidation: Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes that catalyze the oxidation of aldehydes to their corresponding carboxylic acids.[8] It is highly probable that this compound is a substrate for ALDH, leading to the formation of 3-thiophenecarboxylic acid, which can be more readily excreted.
-
Reduction: Alcohol dehydrogenases (ADHs) and aldo-keto reductases (AKRs) can catalyze the reduction of aldehydes to their corresponding alcohols. This would result in the formation of 3-thienylmethanol.
The following diagram illustrates the putative metabolic pathways for this compound.
Quantitative Data
Currently, there is a lack of publicly available quantitative data on the metabolism of this compound, such as enzyme kinetic parameters (Km, Vmax) or concentrations measured in biological systems. Such data would be valuable for predicting its metabolic clearance and potential for accumulation.
| Parameter | Value | Enzyme System | Reference |
| Km | Not reported | - | - |
| Vmax | Not reported | - | - |
| In vivo/in vitro concentration | Not reported | - | - |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the metabolism and toxicity of this compound.
In Vitro Metabolism using Liver Microsomes
This protocol is designed to assess the metabolic stability of this compound in a liver microsomal system.
Materials:
-
Pooled human liver microsomes (HLMs)
-
This compound
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (B52724) (ACN) for reaction termination
-
Internal standard (IS) for analytical quantification
-
Incubator/shaking water bath (37°C)
-
Centrifuge
Procedure:
-
Preparation: Thaw liver microsomes on ice. Prepare a working solution of this compound in phosphate buffer.
-
Pre-incubation: In a microcentrifuge tube, add the phosphate buffer, the microsomal suspension, and the this compound solution. Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiation: Start the reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C with gentle agitation for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination: Stop the reaction at each time point by adding cold acetonitrile containing the internal standard.
-
Protein Precipitation: Vortex the samples and centrifuge to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new tube or plate for analysis by LC-MS/MS to quantify the remaining this compound.
Controls:
-
No NADPH: To control for non-enzymatic degradation.
-
Heat-inactivated microsomes: To confirm that metabolism is enzyme-mediated.
Analytical Method: HPLC for Quantification
A reverse-phase high-performance liquid chromatography (RP-HPLC) method can be used for the quantification of this compound in biological matrices.[9]
Instrumentation:
-
HPLC system with a UV or mass spectrometry (MS) detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid for MS compatibility or phosphoric acid for UV detection).[9]
Procedure:
-
Sample Preparation: The supernatant from the microsomal incubation (or other biological sample) is injected into the HPLC system.
-
Separation: The analyte is separated from other matrix components on the C18 column using a suitable gradient elution program.
-
Detection: The concentration of this compound is determined by monitoring its UV absorbance (e.g., at its λmax) or by selected ion monitoring (SIM) or multiple reaction monitoring (MRM) in an MS detector.
-
Quantification: A standard curve is generated using known concentrations of this compound to quantify the analyte in the unknown samples.
Cytotoxicity Assessment
The potential toxicity of this compound can be assessed in vitro using various cell-based assays. Aldehydes are known to be reactive and can induce cellular stress.[10]
Example Assay: MTT Assay for Cell Viability
Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Hepatoma cell line (e.g., HepG2)
-
Cell culture medium and supplements
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 or 48 hours).
-
MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control.
Signaling Pathways and Biological Effects
Aldehydes are known to be reactive electrophiles that can interact with cellular nucleophiles, leading to oxidative stress and the activation of cellular defense mechanisms. A key pathway involved in the response to electrophilic stress is the Keap1-Nrf2 pathway.
Keap1-Nrf2 Pathway:
Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its repressor protein, Keap1, which facilitates its degradation.[11] Electrophiles, such as aldehydes, can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2.[12] Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, including those involved in glutathione synthesis and antioxidant defense.[13]
While direct evidence for the interaction of this compound with the Keap1-Nrf2 pathway is lacking, it is a plausible mechanism by which it could exert biological effects.
Toxicological Summary
The toxicological properties of this compound have not been fully investigated.[14] Available safety data sheets indicate that it is harmful if swallowed and can cause skin and eye irritation.[14][15] It is not classified as a mutagen based on the Ames test.[5] Further studies are required to fully characterize its toxicological profile, including its potential for hepatotoxicity, which is a known concern for some thiophene-containing compounds.[3]
| Endpoint | Result | Reference |
| Acute Oral Toxicity | Harmful if swallowed | [15] |
| Skin Irritation | Causes skin irritation | [14] |
| Eye Irritation | Causes serious eye irritation | [14] |
| Mutagenicity (Ames test) | Negative | [5] |
Conclusion
This compound is a metabolite of interest due to the prevalence of the thiophene scaffold in pharmaceuticals. While its direct metabolic pathway from a parent drug is not well-established in the literature, its likely metabolic fate involves oxidation to 3-thiophenecarboxylic acid and reduction to 3-thienylmethanol. The aldehyde functionality presents a potential for interaction with cellular systems, particularly the Keap1-Nrf2 signaling pathway, which warrants further investigation. The experimental protocols provided in this guide offer a framework for researchers to further elucidate the metabolic and toxicological profile of this compound. The lack of quantitative metabolic data represents a significant knowledge gap that should be addressed in future studies to better assess the risks associated with exposure to this compound and its parent compounds.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of a method for quantitation of the clopidogrel active metabolite, clopidogrel, clopidogrel carboxylic acid, and 2-oxo-clopidogrel in feline plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. femaflavor.org [femaflavor.org]
- 7. This compound | C5H4OS | CID 68135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ALDH Enzymes and Hematological Diseases: A Scoping Review of Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic activation of clopidogrel: in vitro data provide conflicting evidence for the contributions of CYP2C19 and PON1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Contribution of Nrf2 Modulation to the Mechanism of Action of Analgesic and Anti-inflammatory Drugs in Pre-clinical and Clinical Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Direct evidence that sulfhydryl groups of Keap1 are the sensors regulating induction of phase 2 enzymes that protect against carcinogens and oxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Quantitative determination of clopidogrel and its metabolites in biological samples: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Synthesis and Application of 3-Thienyl Chalcones: A Guide for Drug Discovery Professionals
Application Notes and Protocols
For researchers, medicinal chemists, and professionals in drug development, chalcones derived from 3-Thiophenecarboxaldehyde represent a promising scaffold for the discovery of novel therapeutic agents. These compounds, characterized by a three-carbon α,β-unsaturated carbonyl system linking a thiophene (B33073) ring to another aromatic moiety, have demonstrated significant potential as anticancer and antibacterial agents. This document provides detailed protocols for the synthesis of 3-thienyl chalcones and their evaluation in relevant biological assays.
Synthetic Approach: The Claisen-Schmidt Condensation
The primary method for synthesizing chalcones from this compound is the Claisen-Schmidt condensation. This base-catalyzed reaction involves the condensation of this compound with various substituted acetophenones. The general reaction scheme is presented below.
General Reaction Scheme
Caption: General scheme for the synthesis of 3-thienyl chalcones.
Table 1: Synthesis of 3-Thienyl Chalcones via Claisen-Schmidt Condensation
This table summarizes the reaction conditions and yields for the synthesis of various chalcones derived from this compound and different substituted acetophenones.
| Acetophenone Substituent | Base/Solvent | Reaction Time (h) | Yield (%) | Reference |
| 4-Hydroxy | 50% KOH / Ethanol (B145695) | 5 | 90 | [1] |
| 4-Methoxy | 50% KOH / Ethanol | 5 | 85 | [1] |
| 4-Ethoxy | 50% KOH / Ethanol | 5 | 50 | [1] |
| 4-Bromo | 50% KOH / Ethanol | 5 | 99 | [1] |
| Unsubstituted | 10% NaOH / Ethanol | 24 | 92 | [2] |
| 4-Chloro | 10% NaOH / Ethanol | 24 | - | [3] |
| 4-Amino | aq. NaOH | - | 25.65-69.85 | [2] |
| 3-Methoxy-4-hydroxy | aq. NaOH | - | 25.65-69.85 | [2] |
Note: "-" indicates data not specified in the cited sources.
Experimental Protocols
Protocol 1: Synthesis of 1-(4-hydroxyphenyl)-3-(thiophen-3-yl)prop-2-en-1-one[1]
This protocol details the synthesis of a representative 3-thienyl chalcone.
Caption: Workflow for the synthesis of a 3-thienyl chalcone.
Materials:
-
This compound
-
4-Hydroxyacetophenone
-
Ethanol
-
Potassium Hydroxide (KOH)
-
Magnetic stirrer
-
Beakers
-
Filtration apparatus
Procedure:
-
In a 250 mL beaker, dissolve 0.1 mole of this compound and 0.1 mole of 4-hydroxyacetophenone in 100 mL of ethanol.
-
To this mixture, add 10 mL of a 50% aqueous KOH solution.
-
Stir the reaction mixture using a magnetic stirrer for 5 hours at room temperature. The formation of a precipitate indicates the progress of the reaction.
-
Once the reaction is complete, filter the solid product under low pressure.
-
Recrystallize the crude product from ethanol to obtain the purified chalcone.
Biological Applications and Mechanistic Insights
Chalcones derived from this compound have shown promising biological activities, particularly in the fields of oncology and bacteriology.
Anticancer Activity
Several studies have reported the cytotoxic effects of 3-thienyl chalcones against various human cancer cell lines. The primary mechanism of action is believed to be the inhibition of tubulin polymerization, which leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.
| Compound/Substituent | A549 (Lung) | HCT116 (Colon) | MCF-7 (Breast) | MDA-MB-231 (Breast) | Reference |
| Bis-chalcone 5a | 41.99 ± 7.64 | 18.10 ± 2.51 | 7.87 ± 2.54 | - | [4] |
| Bis-chalcone 5b | - | - | 4.05 ± 0.96 | - | [4] |
| Bis-chalcone 9a | - | 17.14 ± 0.66 | - | - | [4] |
| Bis-chalcone 9b | 92.42 ± 30.91 | - | - | - | [4] |
| Thienyl chalcone 5 | - | - | 7.79 ± 0.81 | 5.27 ± 0.98 | [5] |
| Thienyl chalcone 8 | - | - | 7.24 ± 2.10 | 21.58 ± 1.50 | [5] |
Note: "-" indicates data not available in the cited sources.
The inhibition of tubulin polymerization by 3-thienyl chalcones disrupts the formation of the mitotic spindle, a critical structure for cell division. This disruption activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M phase. Key regulatory proteins such as Cyclin B1 and Cdc2 are involved in this process.
Caption: Proposed signaling pathway for G2/M arrest by 3-thienyl chalcones.
Antibacterial Activity
Thiophene-containing chalcones have also been investigated for their antibacterial properties against various pathogenic bacteria.
| Compound/Substituent | Staphylococcus aureus | Escherichia coli | Reference |
| Sanjuanolide analog 4c | 12.5 | - | |
| Sanjuanolide analog 4d | 25 | - | |
| Methoxy and thiophene chalcone 3a | Low MIC | Low MIC |
Note: "Low MIC" indicates potent activity as reported in the source without a specific value. "-" indicates data not available.
Protocols for Biological Evaluation
Protocol 2: Cytotoxicity Assessment using MTT Assay
This protocol describes the determination of the cytotoxic effects of 3-thienyl chalcones on cancer cell lines.
Caption: Workflow for the MTT cytotoxicity assay.
Materials:
-
Cancer cell lines (e.g., A549, HCT116, MCF-7)
-
Complete cell culture medium
-
3-Thienyl chalcone stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the chalcone compound for 48 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing the effect of 3-thienyl chalcones on the cell cycle distribution.
Materials:
-
Cancer cells
-
3-Thienyl chalcone
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Treat cells with the chalcone for the desired time period.
-
Harvest the cells and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at 4°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Protocol 4: In Vitro Tubulin Polymerization Assay
This fluorescence-based assay measures the direct effect of chalcones on tubulin polymerization.
Materials:
-
Purified tubulin
-
General tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution
-
Glycerol
-
Fluorescent reporter for tubulin polymerization
-
3-Thienyl chalcone
-
96-well plate (black)
-
Fluorescence plate reader
Procedure:
-
Prepare a tubulin solution in ice-cold general tubulin buffer with glycerol.
-
Add various concentrations of the chalcone to the wells of a pre-warmed 96-well plate.
-
Initiate polymerization by adding the tubulin solution and GTP to the wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Monitor the increase in fluorescence over time, which corresponds to tubulin polymerization.
-
Calculate the percentage of inhibition for each chalcone concentration and determine the IC50 value.
References
- 1. Some chalcones derived from thiophene-3-carbaldehyde: synthesis and crystal structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico , and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sysrevpharm.org [sysrevpharm.org]
- 5. Frontiers | Structural modification and antibacterial property studies of natural chalcone sanjuanolide [frontiersin.org]
Application Notes and Protocols: Knoevenagel Condensation with 3-Thiophenecarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, providing a versatile method for the synthesis of α,β-unsaturated compounds. This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. 3-Thiophenecarboxaldehyde is a valuable heterocyclic aldehyde, and its Knoevenagel condensation products are of significant interest in medicinal chemistry and drug development due to the prevalence of the thiophene (B33073) scaffold in a wide array of pharmacologically active molecules.[1][2][3]
These application notes provide a detailed overview of the Knoevenagel condensation of this compound with various active methylene compounds, including experimental protocols, quantitative data, and insights into the applications of the synthesized compounds in cancer research.
Data Presentation
The following tables summarize the quantitative data for the Knoevenagel condensation of this compound with various active methylene compounds under different reaction conditions.
Table 1: Knoevenagel Condensation of this compound with Malononitrile (B47326)
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| None | Methanol (B129727) | 60 (Microwave, 20W) | 30 min | High (not specified) | [4] |
| Basic Alumina (B75360) | None (Solvent-free) | Room Temp (Grinding) | 5 min | 88-92 | [5] |
| Fe3O4@SiO2-CPTMS-DABCO | Ethanol (B145695) | Room Temp | 15 min | 99 | [6] |
| Ammonium Acetate | None (Solvent-free) | Room Temp (Sonicator) | 5-7 min | High (not specified) | [7] |
Table 2: Knoevenagel Condensation of this compound with Cyanoacetic Acid
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| KOH (20 mol%) | Water | 75 (Microwave, 50W) | 20 min | 65-97 | [8][9] |
| Piperidine (B6355638) | Ethanol | Reflux | 2-6 hours | ~90 | [10][11] |
Table 3: Knoevenagel Condensation of this compound with Other Active Methylene Compounds
| Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Ethyl Cyanoacetate (B8463686) | Piperidine | Ethanol | Reflux | 2-6 hours | 90 | [10][11] |
| Ethyl Acetoacetate | Piperidine | Ethanol | 130 | Not specified | 60 (Z-isomer) | [5] |
| Barbituric Acid | Piperidine | Ethanol | Reflux | 2 hours | 95 | [12] |
| Barbituric Acid | Basic Alumina | None (Solvent-free) | Microwave | 3-5 min | 90-96 | [13] |
| Rhodanine | Triethylamine | Not specified | 70 | 3 hours | >98 | [9] |
| Meldrum's Acid | Piperidine | Benzene | Room Temp | Not specified | 80 | [14] |
Experimental Protocols
Below are detailed methodologies for the Knoevenagel condensation of this compound with common active methylene compounds, representing a range of experimental conditions.
Protocol 1: Microwave-Assisted Condensation with Malononitrile
This protocol offers a rapid and efficient synthesis of 2-(thiophen-3-ylmethylene)malononitrile using microwave irradiation.[4]
Materials:
-
This compound
-
Malononitrile
-
Methanol
-
Microwave reactor
-
Standard laboratory glassware
Procedure:
-
In a microwave reactor vessel, combine this compound (1.0 mmol) and malononitrile (1.1 mmol) in methanol (3 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 60 °C for 30 minutes with a power of 20 W.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter the resulting solid.
-
Wash the solid with water (3 x 5 mL).
-
The crude product can be purified by recrystallization from a hexane-dichloromethane mixture (1:1) to yield the pure compound.
Protocol 2: Piperidine-Catalyzed Condensation with Ethyl Cyanoacetate
This classic protocol is a reliable method for the synthesis of ethyl 2-cyano-3-(thiophen-3-yl)acrylate.
Materials:
-
This compound
-
Ethyl cyanoacetate
-
Piperidine
-
Ethanol
-
Standard laboratory glassware with reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) and ethyl cyanoacetate (1.1 eq) in ethanol (10-20 mL).
-
Add a catalytic amount of piperidine (0.1 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica (B1680970) gel.
Protocol 3: Solvent-Free Condensation with Barbituric Acid
This environmentally friendly protocol utilizes basic alumina and microwave irradiation for a rapid, solvent-free synthesis.[13]
Materials:
-
This compound
-
Barbituric acid
-
Basic alumina
-
Mortar and pestle
-
Microwave oven
Procedure:
-
In a mortar, thoroughly grind this compound (1 mmol), barbituric acid (1 mmol), and basic alumina (2 g).
-
Transfer the mixture to a beaker and place it in a conventional microwave oven.
-
Irradiate the mixture for 3-5 minutes.
-
Monitor the reaction progress by TLC.
-
After cooling, add ethanol to the reaction mixture and heat to dissolve the product.
-
Filter the hot solution to remove the alumina.
-
Allow the filtrate to cool, leading to the crystallization of the product.
-
Collect the solid product by filtration and recrystallize from ethanol if necessary to obtain the pure 5-(thiophen-3-ylmethylene)pyrimidine-2,4,6(1H,3H,5H)-trione.
Applications in Drug Development and Cancer Research
The α,β-unsaturated carbonyl moiety in the Knoevenagel condensation products of this compound makes them valuable intermediates and pharmacophores in drug discovery.[2] Thiophene-containing compounds have been reported to exhibit a wide range of biological activities, including anticancer properties.[1][3]
The anticancer mechanisms of these compounds are often attributed to their ability to interact with various cellular targets, leading to the inhibition of critical signaling pathways involved in cancer cell proliferation, survival, and migration.[1][2][15][16]
Inhibition of Kinase Signaling Pathways
Several studies have demonstrated that thiophene derivatives can act as inhibitors of various protein kinases that are often dysregulated in cancer. These kinases are key components of signaling pathways such as the MAPK and Wnt/β-catenin pathways, which control cell growth, differentiation, and apoptosis.[6][17] For instance, some thiophene-based compounds have been shown to inhibit WEE1 kinase, a crucial regulator of the G2/M cell cycle checkpoint.[8]
Induction of Apoptosis
The Knoevenagel adducts of thiophene aldehydes can induce apoptosis (programmed cell death) in cancer cells.[2][8][18][19] This is often achieved through the activation of the intrinsic apoptotic pathway, which involves mitochondrial membrane depolarization and the activation of caspases, such as caspase-3 and caspase-9.[8][10]
Inhibition of Tubulin Polymerization
Some thiophene derivatives have been found to interfere with the dynamics of microtubules by inhibiting tubulin polymerization.[1][16] This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.
Visualizations
Reaction Mechanism and Experimental Workflow
References
- 1. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells | PLOS One [journals.plos.org]
- 9. Rhodanine-based Knoevenagel reaction and ring-opening polymerization for efficiently constructing multicyclic polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. sid.ir [sid.ir]
- 14. oaji.net [oaji.net]
- 15. Direct Targeting of β-Catenin in the Wnt Signaling Pathway: Current Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of a novel thiophene derivative that induces cancer cell apoptosis through modulation of AKT and MAPK pathways - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Advances in the development of Wnt/β-catenin signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Wittig Reaction for the Synthesis of 3-Thienyl Acrylates
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the Wittig reaction for the synthesis of 3-thienyl acrylates, valuable intermediates in medicinal chemistry and materials science. A detailed, one-pot aqueous protocol for the reaction of 3-thiophenecarboxaldehyde with stabilized phosphorus ylides is presented, emphasizing a green chemistry approach. This application note includes tabulated quantitative data, a step-by-step experimental procedure, purification guidelines, and spectroscopic characterization of the resulting α,β-unsaturated esters.
Introduction
The Wittig reaction is a cornerstone of organic synthesis, enabling the reliable formation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides.[1] This reaction is particularly advantageous for its high degree of regioselectivity, ensuring the double bond is formed specifically at the location of the original carbonyl group.[1] For the synthesis of α,β-unsaturated esters, the use of stabilized ylides, such as (carbethoxymethylene)triphenylphosphorane, is preferred as they are generally more stable, easier to handle, and often provide high yields of the thermodynamically favored (E)-alkene.[2]
The thiophene (B33073) moiety is a privileged scaffold in medicinal chemistry, and the introduction of an acrylate (B77674) functionality via the Wittig reaction provides a versatile handle for further synthetic transformations. This protocol details a one-pot aqueous synthesis, which offers significant advantages in terms of environmental impact and operational simplicity by using water as the solvent and a mild base.
Reaction Scheme
The overall transformation involves the reaction of this compound with a stabilized phosphorus ylide, generated in situ from the corresponding haloacetate and triphenylphosphine (B44618), to yield the desired 3-(thiophen-3-yl)acrylate.
Caption: Overall reaction for the synthesis of Alkyl 3-(thiophen-3-yl)acrylate.
Data Presentation
The following tables summarize key quantitative data for the representative product, (E)-methyl 3-(thiophen-3-yl)acrylate.
Table 1: Spectroscopic Data for (E)-Methyl 3-(thiophen-3-yl)acrylate [3][4]
| Parameter | Value |
| ¹H NMR (400 MHz, CDCl₃) | |
| δ 7.68 (d, J=16.0 Hz, 1H) | Vinylic H |
| δ 7.50 (d, J=1.6 Hz, 1H) | Thiophene H |
| δ 7.29-7.34 (m, 2H) | Thiophene H |
| δ 6.27 (d, J=16.0 Hz, 1H) | Vinylic H |
| δ 3.80 (s, 3H) | OMe |
| ¹³C NMR (100.6 MHz, CDCl₃) | |
| δ 168.1 | C=O |
| δ 138.7 | Vinylic CH |
| δ 137.8 | Thiophene C |
| δ 128.6 | Thiophene CH |
| δ 127.4 | Thiophene CH |
| δ 125.4 | Thiophene CH |
| δ 117.7 | Vinylic CH |
| δ 52.1 | OMe |
| HRMS (ESI+) | |
| Calculated m/z for [C₈H₈O₂S]+ | 168.0245 |
| Found m/z | 168.0243 |
Table 2: Predicted Infrared (IR) Spectroscopic Data [3]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | C-H stretch (aromatic/vinylic) |
| ~2950 | Medium | C-H stretch (aliphatic) |
| ~1720 | Strong | C=O stretch (ester) |
| ~1630 | Medium | C=C stretch (alkene) |
| ~1200, ~1100 | Strong | C-O stretch (ester) |
Experimental Protocols
This protocol describes a one-pot aqueous Wittig reaction for the synthesis of alkyl 3-(thiophen-3-yl)acrylates, adapted from established procedures for similar substrates.
Materials:
-
This compound
-
Triphenylphosphine
-
Methyl bromoacetate or Ethyl bromoacetate
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl acetate (B1210297)
Procedure:
-
To a round-bottom flask or a large test tube equipped with a magnetic stir bar, add a saturated aqueous solution of sodium bicarbonate (e.g., 5 mL for a 1.0 mmol scale reaction).
-
To this solution, add freshly ground triphenylphosphine (1.4 mmol, 1.4 equiv.).
-
Stir the resulting suspension vigorously for 1 minute.
-
To the stirred suspension, add the alkyl bromoacetate (e.g., methyl bromoacetate or ethyl bromoacetate) (1.6 mmol, 1.6 equiv.).
-
Finally, add this compound (1.0 mmol, 1.0 equiv.) to the reaction mixture.
-
Continue to stir the reaction mixture vigorously at room temperature for 1-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a dilute acid, such as 1.0 M sulfuric acid (H₂SO₄).
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Purification:
The crude product can be purified by flash column chromatography on silica (B1680970) gel.[3]
-
A suitable eluent system is a mixture of hexanes and ethyl acetate (e.g., starting with a 9:1 ratio).[5]
-
The optimal solvent ratio should be determined by preliminary TLC analysis, aiming for an Rf value of the product between 0.3 and 0.4.[5]
-
Monitor the separation by TLC.
-
Collect the fractions containing the purified product and concentrate them using a rotary evaporator to yield the final product, which is typically a white solid or a pale yellow oil.[6]
Characterization:
The final product should be characterized by determining its yield and by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the synthesis of 3-thienyl acrylates.
References
Application Notes and Protocols: 3-Thiophenecarboxaldehyde in Conductive Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-Thiophenecarboxaldehyde in the synthesis of functional conductive polymers. Due to the difficulty in directly polymerizing this compound, this document focuses on the synthesis of its derivatives and their subsequent polymerization.[1][2] The aldehyde functional group offers a versatile platform for post-polymerization modification, enabling the development of novel materials for applications in bioelectronics, sensors, and drug delivery.[1][2][3]
Application: Synthesis of Functionalized Polythiophenes
This compound is a key precursor for creating functionalized thiophene-based monomers that can be polymerized into conductive materials. The aldehyde group, while hindering direct polymerization, provides a reactive site for introducing other molecular entities, thereby tuning the polymer's properties.[1][2] A successful strategy involves incorporating this compound into a larger monomer structure, such as a trimer flanked by 3,4-ethylenedioxythiophene (B145204) (EDOT) units, to facilitate polymerization.[1][2]
Another approach involves the synthesis of α,β-unsaturated ketones from this compound, which are then used to create polythiophene derivatives with pendant groups like pyrazoline.[4] These methods open up possibilities for creating polymers with tailored electronic, optical, and biological properties.
Experimental Protocols
Chemical Oxidative Polymerization of a Trimer Containing this compound
This protocol describes the synthesis of a conductive polymer from a trimer monomer where a this compound unit is enclosed by two EDOT molecules.[1]
Protocol:
-
Monomer Solution Preparation: Dissolve 10 mg of the trimer-CHO monomer in 2 mL of 1,4-dioxane.
-
Aqueous Dispersion: Dilute the monomer solution with 8 mL of deionized water.
-
Addition of Reagents: To the aqueous dispersion, add 25 mg of polystyrene sulfonate sodium salt (PSS), 20 mg of ammonium (B1175870) persulfate ((NH₄)₂S₂O₈), and a catalytic amount of iron(III) chloride (FeCl₃).
-
Initial Reaction: Stir the mixture for 15 minutes.
-
Polymerization: Let the reaction mixture stand at room temperature for 10 hours without stirring. The formation of a dark green dispersion indicates successful polymerization.
Diagram of Experimental Workflow:
Caption: Workflow for the chemical oxidative polymerization of a trimer containing this compound.
Synthesis and Polymerization of Polythiophene Derivatives Containing Pyrazoline
This protocol outlines the synthesis of α,β-unsaturated ketones from this compound and their subsequent oxidative polymerization to form polythiophene derivatives.[4]
Protocol:
Part A: Synthesis of α,β-Unsaturated Ketone Monomers
-
Reactant Mixture: In a flask, dissolve 0.1 mol of this compound and 0.1 mol of an acetophenone (B1666503) derivative in 100 mL of ethanol (B145695).
-
Catalyst Addition: Add 10 mL of a 50% potassium hydroxide (B78521) (KOH) solution to the mixture.
-
Reaction: Stir the mixture at room temperature for 5 hours until a precipitate forms.
-
Isolation and Purification: Filter the solid product and recrystallize it from hot ethanol.
Part B: Oxidative Polymerization
-
Reaction Setup: In a flask under a nitrogen atmosphere, dissolve 0.1 mol of the synthesized α,β-unsaturated ketone monomer and 0.4 mol of anhydrous iron(III) chloride (FeCl₃) in 50 mL of dry chloroform.
-
Polymerization: Stir the mixture for 24 hours at room temperature.
-
Purification:
-
Filter the precipitate.
-
Wash the polymer several times with deionized water and freshly distilled methanol (B129727).
-
Perform a Soxhlet extraction with methanol to remove oligomers and residual FeCl₃.
-
Perform a second Soxhlet extraction with ethanol for 24 hours to remove unreacted monomers and oligomers.
-
Diagram of Synthesis Pathway:
Caption: Synthesis pathway for polythiophene derivatives containing pyrazoline.
Data Presentation
The following table summarizes the conductivity data for polymers synthesized from this compound derivatives.
| Polymer | Synthesis Method | Dopant/Counter-ion | Conductivity (S/cm) | Reference |
| Poly(trimer-CHO) | Chemical Oxidative Polymerization | PSS | Drops by three orders of magnitude after functionalization | [1] |
| PEDOT-CHO | Chemical Oxidative Polymerization | PSS | Pristine conductivity preserved after functionalization | [1] |
Note: Specific conductivity values for the pristine polymers were not detailed in the source material, but the relative change upon functionalization was highlighted.
Concluding Remarks
This compound serves as a valuable, albeit challenging, building block in the synthesis of functional conductive polymers. The aldehyde group's reactivity is a key feature, allowing for extensive post-polymerization modifications. This enables the creation of materials with tailored properties for a wide range of applications, from bioelectronics to advanced drug delivery systems. The protocols provided herein offer a starting point for researchers to explore the potential of this versatile molecule in their own work. Further research into optimizing polymerization conditions and exploring a wider range of derivatization strategies is encouraged to fully unlock the potential of this compound-based conductive polymers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thiophene-Based Aldehyde Derivatives for Functionalizable and Adhesive Semiconducting Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Thiophenecarboxaldehyde as a Versatile Building Block in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Thiophenecarboxaldehyde is a versatile and commercially available building block that holds significant strategic importance in medicinal chemistry. Its thiophene (B33073) ring is a key structural motif in a wide array of therapeutic agents, including anti-inflammatory, anticancer, and antiviral drugs. The aldehyde functional group readily participates in a variety of chemical transformations, such as condensation reactions, nucleophilic additions, and oxidations, providing a straightforward pathway to complex molecular architectures with diverse pharmacological profiles. This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates and drug candidates derived from this compound.
I. Synthesis of Carbonic Anhydrase Inhibitors: 4-Substituted 2-Thiophenesulfonamides
Thiophene-based sulfonamides are potent inhibitors of carbonic anhydrase (CA), an enzyme involved in various physiological processes, including pH regulation and fluid balance. Inhibition of specific CA isoforms, such as CA II and CA IX, is a validated therapeutic strategy for the treatment of glaucoma and certain types of cancer. This compound serves as a key starting material for the synthesis of a series of 4-substituted 2-thiophenesulfonamides.
Signaling Pathway: Carbonic Anhydrase IX in Tumor Hypoxia
Caption: Role of Carbonic Anhydrase IX in promoting tumor survival and proliferation under hypoxic conditions.
Experimental Workflow: Synthesis of 4-(1-Hydroxyiminoethyl)-2-thiophenesulfonamide
Caption: Multi-step synthesis of a potent carbonic anhydrase inhibitor from this compound.
Quantitative Data
| Compound | Starting Material | Key Reagents | Yield (%) | Melting Point (°C) | Reference |
| 3-(1,3-Dioxolan-2-yl)thiophene | This compound | Ethylene (B1197577) glycol, p-TsOH | 95 | N/A (Oil) | [1] |
| 3-Formyl-2-thiophenesulfonamide | 3-(1,3-Dioxolan-2-yl)thiophene | n-BuLi, SO₂, NCS, NH₄OH, HCl | 55 | 108-110 | [1] |
| 3-(1-Hydroxyethyl)-2-thiophenesulfonamide | 3-Formyl-2-thiophenesulfonamide | MeMgBr | 85 | 98-100 | [1] |
| 3-Acetyl-2-thiophenesulfonamide | 3-(1-Hydroxyethyl)-2-thiophenesulfonamide | Pyridinium (B92312) chlorochromate (PCC) | 80 | 115-117 | [1] |
| 4-(1-Hydroxyiminoethyl)-2-thiophenesulfonamide | 3-Acetyl-2-thiophenesulfonamide | Hydroxylamine (B1172632) hydrochloride, Pyridine (B92270) | 90 | 178-180 | [1] |
Experimental Protocol: Synthesis of 4-(1-Hydroxyiminoethyl)-2-thiophenesulfonamide[1]
Step 1: 3-(1,3-Dioxolan-2-yl)thiophene A solution of this compound (10.0 g, 89.2 mmol), ethylene glycol (5.54 g, 89.2 mmol), and a catalytic amount of p-toluenesulfonic acid in 100 mL of toluene (B28343) is refluxed with a Dean-Stark trap for 4 hours. The reaction mixture is cooled, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to afford the product as an oil.
Step 2: 3-Formyl-2-thiophenesulfonamide To a solution of 3-(1,3-dioxolan-2-yl)thiophene (5.0 g, 32.0 mmol) in 50 mL of anhydrous THF at -78 °C is added n-butyllithium (1.6 M in hexanes, 22.0 mL, 35.2 mmol) dropwise. The mixture is stirred for 1 hour at -78 °C, then sulfur dioxide gas is bubbled through the solution for 30 minutes. The solvent is removed in vacuo, and the residue is dissolved in dichloromethane (B109758). N-chlorosuccinimide (4.7 g, 35.2 mmol) is added, and the mixture is stirred for 1 hour. The reaction is then cooled to 0 °C, and concentrated ammonium (B1175870) hydroxide (B78521) (20 mL) is added. After stirring for 30 minutes, the layers are separated, and the aqueous layer is acidified with 1N HCl. The resulting precipitate is filtered, washed with water, and dried to give 3-(1,3-dioxolan-2-yl)-2-thiophenesulfonamide. This intermediate is then dissolved in a mixture of acetone (B3395972) and 1N HCl and stirred at room temperature for 2 hours. The acetone is removed, and the aqueous layer is extracted with ethyl acetate (B1210297). The organic layer is dried and concentrated to yield 3-formyl-2-thiophenesulfonamide.
Step 3: 3-(1-Hydroxyethyl)-2-thiophenesulfonamide To a solution of 3-formyl-2-thiophenesulfonamide (1.0 g, 5.2 mmol) in anhydrous THF at 0 °C is added methylmagnesium bromide (3.0 M in ether, 2.1 mL, 6.3 mmol). The reaction is stirred for 1 hour and then quenched with saturated ammonium chloride solution. The mixture is extracted with ethyl acetate, and the organic layer is washed with brine, dried, and concentrated to give the product.
Step 4: 3-Acetyl-2-thiophenesulfonamide To a solution of 3-(1-hydroxyethyl)-2-thiophenesulfonamide (0.8 g, 3.9 mmol) in dichloromethane is added pyridinium chlorochromate (1.25 g, 5.8 mmol). The mixture is stirred at room temperature for 2 hours. The reaction mixture is then filtered through a pad of silica (B1680970) gel and concentrated to give the product.
Step 5: 4-(1-Hydroxyiminoethyl)-2-thiophenesulfonamide A mixture of 3-acetyl-2-thiophenesulfonamide (0.5 g, 2.4 mmol), hydroxylamine hydrochloride (0.2 g, 2.9 mmol), and pyridine (0.5 mL) in ethanol (B145695) is refluxed for 2 hours. The solvent is removed, and the residue is partitioned between ethyl acetate and water. The organic layer is dried and concentrated, and the residue is recrystallized to afford the final product.
II. Synthesis of Anticancer Agents: Acetal (B89532) Derivatives of Epipodophyllotoxin
Epipodophyllotoxin and its derivatives, such as etoposide (B1684455) and teniposide, are widely used anticancer agents that target topoisomerase II. This compound can be used to synthesize acetal derivatives of 4'-demethylepipodophyllotoxin-β-D-glucoside (DMEPG), which have shown potent cytotoxic activities against various cancer cell lines.
Experimental Workflow: Synthesis of DMEPG Acetal
Caption: General workflow for the synthesis of DMEPG acetal derivatives.
Quantitative Data
| Derivative | Starting Material | Reagent | Relative Biological Activity (VM-26 = 1.0) | Reference |
| This compound Acetal of DMEPG | DMEPG | This compound | ~1.5 - 2.0 | [2] |
Note: Specific yield and detailed characterization data for the this compound derivative were not available in the referenced abstract. The biological activity is an approximation based on the reported data for similar derivatives.
General Experimental Protocol: Synthesis of Acetal Derivatives of DMEPG[2]
To a solution of 4'-demethylepipodophyllotoxin-β-D-glucoside (DMEPG) (1 equivalent) in anhydrous dimethylformamide (DMF) is added this compound (1.2 equivalents) and a catalytic amount of anhydrous p-toluenesulfonic acid. The reaction mixture is stirred at room temperature for 24-48 hours under a nitrogen atmosphere. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice-water and the resulting precipitate is collected by filtration. The crude product is then purified by column chromatography on silica gel to afford the desired acetal derivative.
III. Synthesis of Chalcones with Potential Anti-inflammatory Activity
Chalcones are a class of open-chain flavonoids that exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The Claisen-Schmidt condensation of this compound with various acetophenones provides a straightforward route to a diverse library of thiophene-containing chalcones.
Experimental Workflow: Claisen-Schmidt Condensation
Caption: One-step synthesis of chalcones via Claisen-Schmidt condensation.
Quantitative Data
| Product | Acetophenone Derivative | Yield (%) | Melting Point (°C) | Reference |
| 1-(4-Hydroxyphenyl)-3-(thiophen-3-yl)prop-2-en-1-one | 4-Hydroxyacetophenone | 85 | 198-200 | |
| 1-(4-Methoxyphenyl)-3-(thiophen-3-yl)prop-2-en-1-one | 4-Methoxyacetophenone | 90 | 110-112 | |
| 1-(4-Bromophenyl)-3-(thiophen-3-yl)prop-2-en-1-one | 4-Bromoacetophenone | 92 | 140-142 |
Experimental Protocol: Synthesis of 1-(4-Hydroxyphenyl)-3-(thiophen-3-yl)prop-2-en-1-one
In a 250 mL beaker, this compound (1.12 g, 10 mmol) and 4-hydroxyacetophenone (1.36 g, 10 mmol) are dissolved in 100 mL of ethanol. To this mixture, a 50% aqueous solution of potassium hydroxide (10 mL) is added dropwise with stirring. The reaction mixture is stirred at room temperature for 5 hours, during which a precipitate forms. The solid product is collected by vacuum filtration, washed with cold water, and recrystallized from ethanol to yield the pure chalcone.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a variety of pharmaceutically relevant compounds. The protocols and data presented herein for the synthesis of carbonic anhydrase inhibitors, anticancer agent precursors, and anti-inflammatory chalcones demonstrate the utility of this building block in drug discovery and development. The straightforward reactivity of the aldehyde group, coupled with the favorable pharmacological properties of the thiophene ring, ensures that this compound will continue to be a key intermediate in the synthesis of novel therapeutic agents.
References
- 1. Synthesis and biological activities of the C-4 esters of 4'-demethylepipodophyllotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships among glycosidic derivatives of 4'-demethylepipodophyllotoxin and epipodophyllotoxin, showing VM26- and VP16-213-like activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Agrochemicals from 3-Thiophenecarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of potential agrochemical candidates starting from 3-thiophenecarboxaldehyde. The methodologies focus on the creation of thiophene-based compounds, a class of molecules known for their diverse biological activities, including fungicidal properties. The protocols are designed to be clear, concise, and reproducible for researchers in the field of agrochemical development.
Application Note 1: Synthesis of Thiophene-Based Fungicide Candidates via Knoevenagel Condensation
Objective: To synthesize α,β-unsaturated carbonyl compounds derived from this compound as key intermediates for novel fungicide candidates. Thiophene-containing carboxamides and acrylamides have shown promise as potent fungicides.[1][2][3][4][5] This protocol details the Knoevenagel condensation of this compound with active methylene (B1212753) compounds, a crucial step in building the core structure of these potential agrochemicals.
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by a dehydration reaction in which a molecule of water is eliminated. The reaction is often catalyzed by a weak base.
Experimental Protocol: Knoevenagel Condensation of this compound
This protocol describes the synthesis of (E)-2-cyano-3-(thiophen-3-yl)acrylamide, a precursor for more complex fungicide candidates.
Materials:
-
This compound
-
Piperidine (B6355638) (catalyst)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve this compound (1.0 eq) and 2-cyanoacetamide (1.0 eq) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 78 °C) and stir for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain (E)-2-cyano-3-(thiophen-3-yl)acrylamide.
Quantitative Data:
| Reactant/Product | Molar Ratio | Molecular Weight ( g/mol ) | Yield (%) |
| This compound | 1.0 | 112.15 | - |
| 2-Cyanoacetamide | 1.0 | 84.08 | - |
| (E)-2-cyano-3-(thiophen-3-yl)acrylamide | - | 178.21 | Typically >85% |
Note: The yield is based on literature for analogous reactions and may vary depending on specific reaction conditions.[6]
Application Note 2: Synthesis of N-Substituted Thiophene Acrylamide (B121943) Fungicides
Objective: To synthesize a library of N-substituted (E)-2-cyano-3-(thiophen-3-yl)acrylamides for screening as potential fungicides. The N-substituent can be varied to optimize the biological activity of the final compound.
This protocol outlines the amidation of the Knoevenagel condensation product with various amines.
Experimental Protocol: Amidation of (E)-2-cyano-3-(thiophen-3-yl)acrylic acid
This protocol requires the initial hydrolysis of the acrylamide to the corresponding acrylic acid, followed by amidation.
Step 1: Hydrolysis of (E)-2-cyano-3-(thiophen-3-yl)acrylamide
Materials:
-
(E)-2-cyano-3-(thiophen-3-yl)acrylamide
-
Aqueous Sodium Hydroxide (e.g., 10%)
-
Hydrochloric Acid (to acidify)
Procedure:
-
Suspend (E)-2-cyano-3-(thiophen-3-yl)acrylamide in an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and acidify with hydrochloric acid until a precipitate forms.
-
Filter the solid, wash with cold water, and dry to yield (E)-2-cyano-3-(thiophen-3-yl)acrylic acid.
Step 2: Amidation with a Primary or Secondary Amine
Materials:
-
(E)-2-cyano-3-(thiophen-3-yl)acrylic acid
-
Thionyl chloride or other coupling agents (e.g., HATU, HOBt/EDC)
-
Desired primary or secondary amine (e.g., aniline, morpholine)
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Triethylamine (B128534) or other non-nucleophilic base
Procedure (using thionyl chloride):
-
Suspend (E)-2-cyano-3-(thiophen-3-yl)acrylic acid in an anhydrous aprotic solvent.
-
Add thionyl chloride (1.1 - 1.5 eq) dropwise at 0 °C.
-
Allow the reaction to stir at room temperature for 1-2 hours to form the acid chloride.
-
In a separate flask, dissolve the desired amine (1.0 eq) and a non-nucleophilic base like triethylamine (1.1 eq) in the same anhydrous solvent.
-
Slowly add the freshly prepared acid chloride solution to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data for a Representative N-phenyl derivative:
| Reactant/Product | Molar Ratio | Molecular Weight ( g/mol ) |
| (E)-2-cyano-3-(thiophen-3-yl)acrylic acid | 1.0 | 179.19 |
| Aniline | 1.0 | 93.13 |
| (E)-2-cyano-N-phenyl-3-(thiophen-3-yl)acrylamide | - | 254.31 |
Visualizations
Caption: Synthetic pathway for thiophene-based fungicide candidates.
Caption: Experimental workflow for fungicide synthesis.
References
- 1. Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: The Role of 3-Thiophenecarboxaldehyde in Electronic Materials Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Thiophenecarboxaldehyde is a versatile heterocyclic aldehyde that serves as a critical building block in the synthesis of advanced organic electronic materials. Its thiophene (B33073) core provides inherent charge-transporting capabilities, while the aldehyde functional group offers a reactive handle for a variety of polymerization and functionalization reactions. This allows for the precise tuning of the electronic and physical properties of the resulting materials, making them suitable for a range of applications, including Organic Field-Effect Transistors (OFETs), Organic Solar Cells (OSCs), and sensors. This document provides an overview of the applications of this compound in this field, along with detailed experimental protocols and performance data for representative materials.
Applications in Organic Electronics
The primary role of this compound in electronic materials research is as a monomer or precursor for the synthesis of π-conjugated polymers and small molecules. The aldehyde group can be readily transformed into various linkages, such as vinylene groups, through reactions like Wittig, Horner-Wadsworth-Emmons, or Knoevenagel condensation. Furthermore, it can be converted to other functional groups suitable for cross-coupling reactions like Suzuki or Stille polymerization, enabling the creation of complex polymer architectures.
Organic Field-Effect Transistors (OFETs)
In OFETs, materials derived from this compound can act as the active semiconductor layer. The performance of these devices is highly dependent on the molecular structure of the polymer, which influences its ability to self-assemble into ordered structures that facilitate efficient charge transport. While specific performance data for a homopolymer of this compound is not extensively reported, analogous poly(thienylene vinylene) derivatives have shown promising results.
Organic Solar Cells (OSCs)
In OSCs, thiophene-based polymers are often used as the electron donor material in a bulk heterojunction (BHJ) with an electron acceptor, such as a fullerene derivative or a non-fullerene acceptor. The power conversion efficiency (PCE) of these devices is determined by factors including the open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). The ability to modify the structure of polymers derived from this compound allows for the tuning of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to optimize these parameters.
Data Presentation
The following tables summarize representative performance data for electronic devices fabricated using thiophene-based polymers with structures analogous to those that can be synthesized from this compound.
Table 1: Representative Performance of Thiophene-Based Polymers in OFETs
| Polymer/Material | Charge Carrier Mobility (cm²/Vs) | On/Off Ratio | Experimental Conditions |
| Poly(3,6-dihexyl-thieno[3,2-b]thiophene vinylene) (DH-PTTV)[1] | 0.032 | 10⁵ | Solution-processed, bottom-gate/top-contact, annealed at 180°C |
| Thieno[3,2-b]thiophene-diketopyrrolopyrrole copolymer | Up to 1.95 | > 10⁶ | Solution-processed, top-gate/bottom-contact |
| Poly(3-hexylthiophene) (P3HT) (benchmark) | 0.01 - 0.1 | 10⁵ - 10⁷ | Solution-processed, top-gate/bottom-contact |
Table 2: Representative Performance of Thiophene-Based Polymers in OSCs
| Polymer/Material | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Acceptor Material |
| Poly(3,6-dihexyl-thieno[3,2-b]thiophene vinylene) (DH-PTTV)[1] | 0.45 | 1.34 | 46 | 0.28 | PCBM |
| Poly(3-hexylthiophene) (P3HT) (benchmark) | 0.6 - 0.7 | 8 - 10 | 60 - 70 | 3 - 5 | PCBM |
| Donor-Acceptor Copolymer (Representative) | 0.7 - 0.9 | 10 - 15 | 65 - 75 | 7 - 10 | Non-Fullerene |
Experimental Protocols
Protocol 1: Synthesis of a Conjugated Polymer via Wittig Reaction
This protocol describes a general procedure for the synthesis of a poly(thienylene vinylene) derivative from a bis-phosphonium salt of a thiophene monomer and this compound.
Materials:
-
This compound
-
Sodium hydride (NaH)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Methanol
-
Standard glassware for organic synthesis
Procedure:
-
Synthesis of the bis-phosphonium salt:
-
In a round-bottom flask, dissolve 2,5-bis(chloromethyl)thiophene and a slight excess of triphenylphosphine in anhydrous toluene (B28343).
-
Reflux the mixture for 24 hours under a nitrogen atmosphere.
-
Cool the reaction mixture to room temperature and collect the precipitated white solid by filtration.
-
Wash the solid with toluene and dry under vacuum to obtain the thiophene bis(triphenylphosphonium chloride).
-
-
Polymerization:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend the bis-phosphonium salt in anhydrous DMF.
-
Add a stoichiometric amount of this compound.
-
Cool the mixture to 0°C and slowly add a slight excess of sodium hydride.
-
Allow the reaction to warm to room temperature and stir for 48 hours.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum.
-
Characterization: The resulting polymer can be characterized by Gel Permeation Chromatography (GPC) for molecular weight determination, NMR spectroscopy for structural analysis, and UV-Vis spectroscopy to determine its optical properties.
Protocol 2: Fabrication of a Bottom-Gate, Top-Contact OFET
Materials:
-
Synthesized thiophene-based polymer
-
Highly doped silicon wafer with a thermally grown SiO₂ layer (gate/dielectric)
-
Gold (Au) for source and drain electrodes
-
Organic solvent for the polymer (e.g., chloroform, chlorobenzene)
-
Substrate cleaning solvents (acetone, isopropanol)
-
Shadow mask for electrode deposition
Procedure:
-
Substrate Cleaning:
-
Cut the Si/SiO₂ wafer to the desired size.
-
Sonnicate the substrate sequentially in acetone (B3395972) and isopropanol (B130326) for 15 minutes each.
-
Dry the substrate with a stream of nitrogen.
-
-
Semiconductor Deposition:
-
Prepare a solution of the synthesized polymer in a suitable organic solvent (e.g., 5 mg/mL in chloroform).
-
Spin-coat the polymer solution onto the cleaned SiO₂ surface. The spin speed and time should be optimized to achieve the desired film thickness.
-
Anneal the film on a hotplate at a temperature optimized for the specific polymer to improve film morphology and crystallinity.
-
-
Electrode Deposition:
-
Place a shadow mask with the desired channel length and width over the polymer film.
-
Deposit a 50 nm thick layer of gold through the mask using thermal evaporation to define the source and drain electrodes.
-
-
Device Characterization:
-
Measure the output and transfer characteristics of the OFET using a semiconductor parameter analyzer in a probe station.
-
Calculate the charge carrier mobility, on/off ratio, and threshold voltage from the obtained data.
-
Protocol 3: Fabrication of a Bulk Heterojunction Organic Solar Cell
Materials:
-
Synthesized thiophene-based polymer (donor)
-
Electron acceptor (e.g., PC₆₁BM)
-
Indium tin oxide (ITO)-coated glass substrates
-
PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate)
-
Low work function metal for cathode (e.g., Aluminum)
-
Organic solvent for the active layer (e.g., chlorobenzene)
Procedure:
-
Substrate Preparation:
-
Pattern the ITO-coated glass by etching to define the anode.
-
Clean the substrate using a standard cleaning procedure (detergent, deionized water, acetone, isopropanol).
-
Treat the ITO surface with UV-ozone for 15 minutes to improve its work function and wettability.
-
-
Hole Transport Layer Deposition:
-
Spin-coat a thin layer of PEDOT:PSS onto the ITO surface and anneal at 120°C for 10 minutes in air.
-
-
Active Layer Deposition:
-
Prepare a blend solution of the donor polymer and the acceptor material in a common organic solvent (e.g., 1:1 weight ratio in chlorobenzene).
-
Spin-coat the active layer blend onto the PEDOT:PSS layer inside a nitrogen-filled glovebox.
-
Anneal the active layer at an optimized temperature to control the morphology of the bulk heterojunction.
-
-
Cathode Deposition:
-
Transfer the substrates into a thermal evaporator.
-
Deposit a 100 nm thick layer of aluminum through a shadow mask to define the cathode.
-
-
Device Characterization:
-
Measure the current-voltage (J-V) characteristics of the solar cell under simulated AM 1.5G illumination (100 mW/cm²) using a solar simulator.
-
Determine the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
-
Visualizations
Caption: General workflow for the synthesis of a poly(thienylene vinylene) derivative using the Wittig reaction.
Caption: Experimental workflow for the fabrication of a bottom-gate, top-contact Organic Field-Effect Transistor (OFET).
Caption: Logical relationship of key steps in a Suzuki cross-coupling reaction for functionalizing thiophene derivatives.
References
Application Notes and Protocols for Suzuki Coupling Reactions Involving 3-Thiophenecarboxaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the successful implementation of Suzuki-Miyaura cross-coupling reactions involving 3-thiophenecarboxaldehyde derivatives. This class of reactions is a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds to construct complex biaryl and heteroaryl structures. Thiophene (B33073) moieties, particularly those bearing a formyl group at the 3-position, are valuable synthons in the development of novel pharmaceuticals and advanced materials due to their prevalence in biologically active molecules.
Introduction to Suzuki-Miyaura Coupling of this compound Derivatives
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organohalide or triflate.[1][2] For the synthesis of 2-aryl-3-thiophenecarboxaldehydes, the typical substrates are a 2-halo-3-thiophenecarboxaldehyde (where halo = Br, Cl) and an arylboronic acid. The reaction offers several advantages, including mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.[3] The aldehyde functionality on the thiophene ring is generally well-tolerated in these reactions.
Key Reaction Parameters and Optimization
The success of a Suzuki coupling reaction is highly dependent on the careful selection and optimization of several key parameters:
-
Palladium Catalyst and Ligand: The choice of the palladium source and the phosphine (B1218219) ligand is critical. While Pd(PPh₃)₄ can be effective, modern catalyst systems often employ a palladium(II) precatalyst such as Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand like SPhos, XPhos, or P(t-Bu)₃.[3][4] These ligands promote the formation of the active Pd(0) species and facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: A base is essential for the activation of the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation.[4] Common bases include inorganic carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of base can significantly impact the reaction rate and yield, with K₃PO₄ often being a good choice for reactions involving heteroaryl substrates.
-
Solvent: The solvent system must be capable of dissolving both the organic and inorganic reaction components to some extent. Biphasic solvent systems, such as a mixture of an organic solvent (e.g., dioxane, toluene, or ethanol) and water, are frequently employed.[5][6] The water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.
-
Temperature: Most Suzuki coupling reactions require heating to proceed at a reasonable rate. Typical reaction temperatures range from 80 °C to 110 °C.
Tabulated Reaction Conditions and Yields
The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura coupling reactions of thiophene derivatives, which can serve as a starting point for the optimization of reactions with this compound derivatives.
Table 1: Suzuki Coupling of 4-Bromothiophene-2-carbaldehyde with Various Arylboronic Acids/Esters [7]
| Entry | Arylboronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic ester | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/H₂O (4:1) | 90 | 12 | 75 |
| 2 | 3,5-Bis(trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/H₂O (4:1) | 90 | 12 | 72 |
| 3 | 5-Chloro-2-methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane (B91453) | 90 | 12 | 66 |
| 4 | 3-Formyl-5-(trifluoromethyl)phenylboronic ester | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 90 | 12 | 55 |
| 5 | p-Tolylboronic acid | Pd(PPh₃)₄ (5) | KOH | Toluene/H₂O (4:1) | 90 | 12 | 78 |
| 6 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/H₂O (4:1) | 90 | 12 | 81 |
| 7 | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/H₂O (4:1) | 90 | 12 | 85 |
| 8 | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/H₂O (4:1) | 90 | 12 | 64 |
| 9 | 3-Chloro-4-fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/H₂O (4:1) | 90 | 12 | 77 |
| 10 | 5-Methylthiophen-2-ylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/H₂O (4:1) | 90 | 12 | 69 |
Table 2: Double Suzuki Couplings of 2,3-Dibromothiophene with Arylboronic Acids [8]
| Entry | R (1st Coupling) | R' (2nd Coupling) | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | p-Tolyl | p-Fluorophenyl | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 46 |
| 2 | p-Fluorophenyl | p-Tolyl | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 40 |
| 3 | Phenyl | 2-Thiophenyl | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 75 |
Detailed Experimental Protocols
The following are representative protocols for the Suzuki-Miyaura coupling of a bromothiophene derivative. These should be adapted and optimized for specific 2-halo-3-thiophenecarboxaldehyde substrates.
Protocol 1: General Procedure for the Synthesis of 2-Aryl-3-thiophenecarboxaldehyde
This protocol is adapted from the synthesis of 5-aryl-2-bromo-3-hexylthiophene.[9]
Materials:
-
2-Bromo-3-thiophenecarboxaldehyde (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.1 mmol, 1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane, anhydrous (e.g., 8 mL)
-
Water, deionized (e.g., 2 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (e.g., Schlenk flask, condenser)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-3-thiophenecarboxaldehyde (1.0 mmol), the arylboronic acid (1.1 mmol), and potassium phosphate (2.0 mmol).
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Under a positive pressure of the inert gas, add Pd(PPh₃)₄ (0.05 mmol) to the flask.
-
Add anhydrous 1,4-dioxane (8 mL) and water (2 mL) via syringe. The solvent mixture should be degassed prior to use by bubbling with an inert gas for 15-20 minutes.
-
Fit the flask with a condenser and heat the reaction mixture to 90 °C in a preheated oil bath with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) to the reaction mixture and extract with an organic solvent such as ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-aryl-3-thiophenecarboxaldehyde.
Protocol 2: One-Pot Double Suzuki Coupling of a Dibromothiophene
This protocol is adapted from the double coupling of dibromothiophenes and can be conceptually applied to a dihalo-3-formylthiophene.[8]
Procedure:
-
To a solution of the dibromo-3-formylthiophene (0.3 mmol) in a 6:1 (v/v) mixture of dioxane and water (4 mL), add the first arylboronic acid (0.33 mmol), potassium carbonate (0.6 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.015 mmol).
-
Heat the reaction mixture to 90 °C overnight (approximately 12 hours).
-
After the initial 12 hours, add the second arylboronic acid (0.45 mmol) and additional potassium carbonate (0.66 mmol) to the reaction mixture.
-
Continue to heat the reaction at 90 °C for an additional 12 hours.
-
Cool the reaction to room temperature and partition between diethyl ether and water.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Process
Catalytic Cycle of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Experimental Workflow
A typical experimental workflow for a Suzuki coupling reaction involves a series of sequential steps from reaction setup to product purification.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of 2-aryl-3-thiophenecarboxaldehyde derivatives. By carefully selecting the catalyst, ligand, base, and solvent, and by optimizing the reaction temperature, researchers can achieve high yields of the desired products. The protocols and data presented in these application notes provide a solid foundation for the development of robust and scalable synthetic routes to these valuable compounds, which are of significant interest to the pharmaceutical and materials science industries.
References
- 1. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Substituted Thiophenes Using 3-Formylthiophene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of a variety of substituted thiophenes utilizing the versatile starting material, 3-formylthiophene. The protocols outlined below cover key synthetic transformations including condensation, cross-coupling, and olefination reactions, providing a robust toolkit for the generation of diverse thiophene-based scaffolds for applications in medicinal chemistry and materials science.
Introduction
Thiophene (B33073) and its derivatives are privileged heterocyclic motifs found in numerous pharmaceuticals, agrochemicals, and organic electronic materials. The thiophene ring serves as a versatile scaffold, and its functionalization allows for the fine-tuning of biological activity and material properties. 3-Formylthiophene is a readily available and cost-effective starting material that provides a convenient entry point for the synthesis of a wide array of substituted thiophenes. This document details several key synthetic strategies, providing experimental protocols, quantitative data, and visual workflows to aid researchers in the efficient synthesis of novel thiophene derivatives.
Key Synthetic Transformations
The aldehyde functionality of 3-formylthiophene allows for a range of chemical transformations to introduce diverse substituents onto the thiophene ring. The following sections detail protocols for Knoevenagel condensation, Suzuki-Miyaura cross-coupling, Wittig and Horner-Wadsworth-Emmons olefination reactions, the Gewald synthesis of 2-aminothiophenes, and the synthesis of fused thieno[2,3-b]pyridines.
Knoevenagel Condensation
The Knoevenagel condensation is a powerful method for the formation of carbon-carbon double bonds by reacting an aldehyde or ketone with an active methylene (B1212753) compound. In the context of 3-formylthiophene, this reaction provides access to various 3-(thien-3-yl)acrylonitrile and 3-(thien-3-yl)acrylate derivatives, which are valuable intermediates for further synthetic manipulations.
Experimental Protocol: Synthesis of 2-Cyano-3-(thiophen-3-yl)acrylamide
This protocol describes the Knoevenagel condensation of 3-formylthiophene with 2-cyanoacetamide (B1669375).
-
Materials:
-
3-Formylthiophene (1.0 eq)
-
2-Cyanoacetamide (1.0 eq)
-
Piperidine (catalytic amount, ~0.1 eq)
-
-
Procedure:
-
To a solution of 3-formylthiophene in ethanol, add 2-cyanoacetamide and a catalytic amount of piperidine.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain 2-cyano-3-(thiophen-3-yl)acrylamide.
-
Quantitative Data for Knoevenagel Condensation Reactions
| Active Methylene Compound | Product | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 2-Cyanoacetamide | 2-Cyano-3-(thiophen-3-yl)acrylamide | Piperidine | Ethanol | 0.75 | 90 | [1] |
| Malononitrile (B47326) | 2-(Thiophen-3-ylmethylene)malononitrile | Piperidine | Ethanol | 2 | ~85-95 | General Protocol |
| Ethyl cyanoacetate | Ethyl 2-cyano-3-(thiophen-3-yl)acrylate | Piperidine | Ethanol | 3 | ~80-90 | General Protocol |
Workflow for Knoevenagel Condensation
Caption: Knoevenagel condensation workflow.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. This reaction can be applied to a bromo-substituted 3-formylthiophene to introduce aryl or heteroaryl substituents.
Experimental Protocol: Synthesis of 4-(4-Methoxyphenyl)thiophene-3-carbaldehyde
This protocol describes the Suzuki-Miyaura coupling of 4-bromothiophene-3-carbaldehyde (B32767) with 4-methoxyphenylboronic acid.
-
Materials:
-
4-Bromothiophene-3-carbaldehyde (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.03 eq)
-
K₂CO₃ (2.0 eq)
-
Toluene/Water (4:1 mixture)
-
-
Procedure:
-
In a round-bottom flask, combine 4-bromothiophene-3-carbaldehyde, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add the toluene/water solvent mixture.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford 4-(4-methoxyphenyl)thiophene-3-carbaldehyde.
-
Quantitative Data for Suzuki-Miyaura Coupling Reactions
| Aryl Boronic Acid | Product | Catalyst | Base | Solvent | Time (h) | Yield (%) | Reference |
| 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)thiophene-3-carbaldehyde | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 12 | 84 | Adapted from[2] |
| Phenylboronic acid | 4-Phenylthiophene-3-carbaldehyde | Pd(PPh₃)₄ | Na₂CO₃ | n-Propanol/H₂O | 2 | ~80-90 | Adapted from[3] |
Workflow for Suzuki-Miyaura Cross-Coupling
Caption: Suzuki-Miyaura coupling workflow.
Wittig and Horner-Wadsworth-Emmons (HWE) Reactions
The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are fundamental methods for the synthesis of alkenes from aldehydes or ketones. These reactions are highly valuable for converting 3-formylthiophene into various vinyl-substituted thiophenes with control over the double bond geometry. Stabilized ylides and phosphonates generally favor the formation of (E)-alkenes.[4]
Experimental Protocol: Synthesis of Ethyl 3-(thiophen-3-yl)acrylate (HWE Reaction)
This protocol describes the Horner-Wadsworth-Emmons reaction of 3-formylthiophene with triethyl phosphonoacetate.
-
Materials:
-
3-Formylthiophene (1.0 eq)
-
Triethyl phosphonoacetate (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To a stirred suspension of NaH in anhydrous THF at 0 °C under an inert atmosphere, add triethyl phosphonoacetate dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to form the phosphonate (B1237965) ylide.
-
Cool the reaction mixture back to 0 °C and add a solution of 3-formylthiophene in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 3-(thiophen-3-yl)acrylate.
-
Quantitative Data for Olefination Reactions
| Reagent | Reaction | Product | Base | Solvent | Time (h) | Yield (%) | Reference |
| (Carbethoxymethylene)triphenylphosphorane | Wittig | Ethyl 3-(thiophen-3-yl)acrylate | - | Dichloromethane | 2 | ~80-90 | Adapted from |
| Triethyl phosphonoacetate | HWE | Ethyl 3-(thiophen-3-yl)acrylate | NaH | THF | 12 | ~85-95 | General Protocol |
Workflow for Horner-Wadsworth-Emmons Reaction
Caption: Horner-Wadsworth-Emmons reaction workflow.
Gewald Synthesis of 2-Aminothiophenes
The Gewald reaction is a multicomponent reaction that provides a straightforward route to highly substituted 2-aminothiophenes. A common approach involves the reaction of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base. For 3-formylthiophene, a two-step sequence is often employed, where the Knoevenagel condensation product is first isolated and then subjected to the Gewald conditions.
Experimental Protocol: Synthesis of 2-Amino-4-(thiophen-3-yl)thiophene-3-carbonitrile
This two-step protocol involves the initial Knoevenagel condensation to form 2-(thiophen-3-ylmethylene)malononitrile, followed by the Gewald reaction.
-
Step 1: Synthesis of 2-(Thiophen-3-ylmethylene)malononitrile
-
Follow the Knoevenagel condensation protocol described in section 2.1 using malononitrile as the active methylene compound.
-
-
Step 2: Gewald Reaction
-
Materials:
-
2-(Thiophen-3-ylmethylene)malononitrile (1.0 eq)
-
Elemental Sulfur (1.1 eq)
-
Morpholine (B109124) or another suitable base (catalytic amount)
-
Ethanol or Methanol
-
-
Procedure:
-
Suspend 2-(thiophen-3-ylmethylene)malononitrile and elemental sulfur in ethanol.
-
Add a catalytic amount of morpholine to the suspension.
-
Heat the mixture to reflux for 1-3 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature. The product may precipitate.
-
If precipitation occurs, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography to yield 2-amino-4-(thiophen-3-yl)thiophene-3-carbonitrile.
-
-
Quantitative Data for Gewald Synthesis
| Knoevenagel Product | Product | Base | Solvent | Time (h) | Yield (%) | Reference |
| 2-(Thiophen-3-ylmethylene)malononitrile | 2-Amino-4-(thiophen-3-yl)thiophene-3-carbonitrile | Morpholine | Ethanol | 2 | ~70-80 | General Protocol |
Workflow for Two-Step Gewald Synthesis
Caption: Two-step Gewald synthesis workflow.
Synthesis of Thieno[2,3-b]pyridines
Fused heterocyclic systems containing the thiophene ring are of significant interest in medicinal chemistry. Thieno[2,3-b]pyridines can be synthesized from 3-formylthiophene derivatives through annulation reactions such as the Friedländer synthesis. This typically involves the condensation of an o-aminocarbonyl compound with a compound containing an activated methylene group.
Experimental Protocol: Synthesis of a Substituted Thieno[2,3-b]pyridine
This protocol describes a general approach for the Friedländer annulation to form a thieno[2,3-b]pyridine, starting from a 2-amino-3-formylthiophene derivative which can be prepared from 3-formylthiophene in several steps.
-
Materials:
-
2-Amino-3-formylthiophene derivative (1.0 eq)
-
Ketone with an α-methylene group (e.g., cyclohexanone) (1.2 eq)
-
Base (e.g., KOH or piperidine)
-
Ethanol or other suitable solvent
-
-
Procedure:
-
Dissolve the 2-amino-3-formylthiophene derivative and the ketone in ethanol.
-
Add a catalytic amount of the base.
-
Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature. The product may precipitate.
-
Collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the solvent and purify the residue by column chromatography.
-
Quantitative Data for Thieno[2,3-b]pyridine Synthesis
| Aminothiophene Derivative | Ketone | Product | Base | Solvent | Time (h) | Yield (%) | Reference |
| 2-Amino-3-formylthiophene | Cyclohexanone | Tetrahydrobenzo[b]thieno[2,3-b]pyridine | KOH | Ethanol | 6 | ~60-70 | General Protocol |
Workflow for Friedländer Annulation
Caption: Friedländer annulation workflow.
Conclusion
3-Formylthiophene is a versatile and valuable starting material for the synthesis of a wide range of substituted and fused thiophene derivatives. The protocols and data presented in these application notes provide a foundation for researchers to explore the chemical space around the thiophene scaffold. The described Knoevenagel condensation, Suzuki-Miyaura coupling, Wittig/HWE reactions, Gewald synthesis, and Friedländer annulation represent a powerful set of tools for the generation of novel compounds with potential applications in drug discovery and materials science.
References
Application Notes and Protocols: 3-Thiophenecarboxaldehyde in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Thiophenecarboxaldehyde is a versatile and highly reactive building block in organic synthesis, particularly in the construction of a wide array of heterocyclic compounds. Its thiophene (B33073) ring is a well-established pharmacophore in medicinal chemistry, known to be a bioisostere of the benzene (B151609) ring, offering unique physicochemical properties. The aldehyde functionality provides a reactive handle for numerous carbon-carbon and carbon-nitrogen bond-forming reactions. This document outlines key applications and detailed experimental protocols for the use of this compound in the synthesis of important heterocyclic scaffolds, including thiophene-containing chalcones, pyrazolines, 2-aminothiophenes, dihydropyrimidines, and dihydropyridines.
Key Synthetic Applications
This compound serves as a crucial precursor in several pivotal named reactions and multi-component reactions (MCRs) for heterocyclic synthesis.
dot
Caption: Key synthetic routes from this compound.
Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction for carbon-carbon bond formation, involving the reaction of an aldehyde with an active methylene (B1212753) compound. With this compound, this reaction provides access to various functionalized alkenes which are themselves important synthetic intermediates.
General Reaction Scheme
dot
Caption: Knoevenagel condensation workflow.
Experimental Protocol: Synthesis of 2-(Thiophen-3-ylmethylene)malononitrile
Materials:
-
This compound
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol (10-20 mL).
-
Add a catalytic amount of piperidine (0.1 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically 1-3 hours), a precipitate will form.
-
Collect the solid product by vacuum filtration and wash it with cold ethanol.
-
Dry the product to obtain 2-(thiophen-3-ylmethylene)malononitrile. Further purification can be achieved by recrystallization from ethanol if necessary.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Time (h) | Yield (%) |
| This compound | Malononitrile | Piperidine | Ethanol | 1-3 | >90 |
| This compound | Ethyl Cyanoacetate | Piperidine | Ethanol | 2-6 (reflux) | 85-95 |
| This compound | Barbituric Acid | Water | None (reflux) | 2-4 | High |
Claisen-Schmidt Condensation: Synthesis of Thienyl Chalcones
The Claisen-Schmidt condensation between this compound and various acetophenones yields chalcones, which are α,β-unsaturated ketones. These compounds are not only important synthetic intermediates for flavonoids and other heterocycles but also exhibit a wide range of biological activities.
General Reaction Scheme
dot
Caption: Claisen-Schmidt condensation workflow.
Experimental Protocol: Synthesis of 1-Phenyl-3-(thiophen-3-yl)prop-2-en-1-one
Materials:
-
This compound
-
Acetophenone
-
Sodium Hydroxide (NaOH)
-
Ethanol
Procedure:
-
Dissolve this compound (0.1 mol) and acetophenone (0.1 mol) in ethanol (100 mL) in a beaker.
-
To this mixture, add a 50% aqueous solution of NaOH (10 mL) dropwise while stirring.
-
Continue stirring the mixture at room temperature for 5 hours, during which a precipitate will form.
-
Collect the solid product by vacuum filtration and wash it with cold water until the washings are neutral.
-
Recrystallize the crude product from ethanol to obtain pure 1-phenyl-3-(thiophen-3-yl)prop-2-en-1-one.
| Acetophenone Substituent | Reaction Time (h) | Yield (%) |
| H | 5 | High |
| 4-OH | 5 | High |
| 4-OCH₃ | 5 | High |
| 4-Br | 5 | High |
Synthesis of Thienyl Pyrazolines
Thienyl chalcones can be readily converted to pyrazolines through cyclization with hydrazine (B178648) hydrate (B1144303). Pyrazolines are five-membered heterocyclic rings containing two adjacent nitrogen atoms and are of significant interest in medicinal chemistry due to their diverse pharmacological activities.
General Reaction Scheme
dot
Caption: Pyrazoline synthesis workflow.
Experimental Protocol: Synthesis of 5-Phenyl-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazole
Materials:
-
1-Phenyl-3-(thiophen-3-yl)prop-2-en-1-one (Thienyl Chalcone)
-
Hydrazine Hydrate (80%)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the thienyl chalcone (0.01 mol) in ethanol (30 mL).
-
Add hydrazine hydrate (0.02 mol) to the solution.
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by vacuum filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure pyrazoline derivative.
| Chalcone Substituent (on Phenyl Ring) | Reaction Time (h) | Yield (%) |
| H | 6-8 | 70-85 |
| 4-OCH₃ | 6-8 | 75-90 |
| 4-Cl | 6-8 | 70-85 |
Multicomponent Reactions
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This compound is an excellent substrate for several important MCRs.
a) Gewald Reaction
The Gewald reaction is a versatile method for the synthesis of 2-aminothiophenes. It involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base.[1]
General Reaction Scheme
dot
Caption: Gewald reaction workflow.
Experimental Protocol (General):
-
To a mixture of this compound (1 eq), an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate, 1 eq), and elemental sulfur (1.1 eq) in ethanol, add a catalytic amount of a base such as morpholine (B109124) or piperidine.
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and recrystallize from a suitable solvent.
b) Hantzsch Dihydropyridine (B1217469) Synthesis
The Hantzsch synthesis is a classic MCR for the preparation of dihydropyridines, which are precursors to pyridines and are known for their calcium channel blocking activity. The reaction involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297).
General Reaction Scheme
dot
Caption: Hantzsch synthesis workflow.
Experimental Protocol (General):
-
A mixture of this compound (1 mmol), ethyl acetoacetate (B1235776) (2 mmol), and ammonium acetate (1.5 mmol) in ethanol (10 mL) is refluxed for 4-6 hours.
-
The reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled, and the precipitated solid is filtered.
-
The solid is washed with cold ethanol and recrystallized from ethanol to afford the pure dihydropyridine derivative.
c) Biginelli Reaction
The Biginelli reaction is a one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea (B33335).[2] DHPMs are a class of compounds with a wide range of pharmacological activities.
General Reaction Scheme
dot
Caption: Biginelli reaction workflow.
Experimental Protocol (General):
-
A mixture of this compound (10 mmol), ethyl acetoacetate (10 mmol), and urea (15 mmol) in ethanol (25 mL) is treated with a catalytic amount of concentrated hydrochloric acid.
-
The mixture is heated to reflux for 12-18 hours.
-
Upon cooling, the product crystallizes from the solution.
-
The crystals are collected by filtration, washed with cold ethanol, and dried to give the desired dihydropyrimidinone.
Conclusion
This compound is a readily available and highly valuable starting material for the synthesis of a diverse range of heterocyclic compounds. The protocols outlined in this document for Knoevenagel and Claisen-Schmidt condensations, pyrazoline formation, and various multicomponent reactions demonstrate its utility in constructing pharmacologically relevant scaffolds. These methods provide a solid foundation for researchers in drug discovery and organic synthesis to explore the rich chemistry of thiophene-containing heterocycles.
References
Synthesis of Acetal Derivatives from 3-Thiophenecarboxaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of acetal (B89532) derivatives from 3-Thiophenecarboxaldehyde. The protection of the aldehyde functional group as an acetal is a crucial step in multi-step organic syntheses, enabling selective functionalization of the thiophene (B33073) ring at other positions. These derivatives are valuable intermediates in the development of pharmaceuticals, agrochemicals, and functional materials.
Introduction
This compound is a versatile starting material in organic synthesis. Its aldehyde group can be readily converted to a variety of acetals, which serve as stable protecting groups under neutral to basic conditions. The formation of acetals is a reversible, acid-catalyzed reaction between an aldehyde and an alcohol or a diol. The choice of alcohol or diol and the reaction conditions can be tailored to achieve high yields and chemoselectivity. This note details the synthesis of both cyclic and acyclic acetals of this compound.
Data Presentation: Quantitative Summary of Acetal Synthesis
The following table summarizes the reaction conditions and yields for the synthesis of various acetal derivatives of this compound.
| Acetal Derivative | Alcohol/Diol | Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference |
| 2-(Thiophen-3-yl)-1,3-dioxolane | Ethylene (B1197577) Glycol | p-Toluenesulfonic acid | Toluene | Reflux with Dean-Stark trap | >80-90 | [1] |
| 3-(Diethoxymethyl)thiophene | Ethanol | p-Toluenesulfonic acid | Ethanol | Reflux, 6 hours | 92 | [2] |
Experimental Protocols
Protocol 1: Synthesis of 2-(Thiophen-3-yl)-1,3-dioxolane (Cyclic Acetal)
This protocol describes the acid-catalyzed reaction of this compound with ethylene glycol to form a five-membered cyclic acetal.[1]
Materials:
-
This compound
-
Ethylene glycol (1.2 equivalents)
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Dichloromethane
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add this compound and toluene.
-
Add ethylene glycol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid to the flask.
-
Heat the reaction mixture to reflux. Water generated during the reaction will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aldehyde is completely consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain 2-(Thiophen-3-yl)-1,3-dioxolane as a pure liquid.
Protocol 2: Synthesis of 3-(Diethoxymethyl)thiophene (Acyclic Acetal)
This protocol details the synthesis of the diethyl acetal of this compound using ethanol.[2]
Materials:
-
This compound
-
Triethyl orthoformate
-
Ethanol
-
p-Toluenesulfonic acid (catalytic amount)
Equipment:
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound in ethanol.
-
Add triethyl orthoformate and a catalytic amount of p-toluenesulfonic acid.
-
Attach a condenser and heat the mixture to reflux for 6 hours.
-
Monitor the reaction by TLC or GC to confirm the consumption of the starting material.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the catalyst with a suitable base (e.g., sodium ethoxide or triethylamine).
-
Remove the solvent and excess reagents under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield pure 3-(diethoxymethyl)thiophene.
Visualizations
Reaction Pathway
Caption: General reaction scheme for the acid-catalyzed synthesis of acetals from this compound.
Experimental Workflow
Caption: A logical workflow for the synthesis and purification of acetal derivatives of this compound.
References
Application Notes and Protocols: Synthesis of 4-Substituted 2-Thiophenesulfonamides from 3-Thiophenecarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of 4-substituted 2-thiophenesulfonamides, utilizing 3-thiophenecarboxaldehyde as a key starting material. This class of compounds has shown significant potential as carbonic anhydrase inhibitors.[1][2] The synthetic strategy hinges on the metalation of the thiophene (B33073) ring, a powerful tool for the functionalization of heterocyclic compounds.
Introduction
This compound is a versatile building block in organic and medicinal chemistry.[3] Its thiophene core is a prevalent scaffold in numerous pharmaceuticals. The synthesis of 4-substituted 2-thiophenesulfonamides from this starting material is a notable application, leading to potent inhibitors of carbonic anhydrase II.[1][2] The general synthetic approach involves a series of key transformations including protection of the aldehyde, directed metalation, sulfonylation, and subsequent modifications of the aldehyde group to introduce various substituents at the 4-position of the thiophene ring.
Synthetic Pathway Overview
The multi-step synthesis of 4-substituted 2-thiophenesulfonamides from this compound can be conceptually broken down into the following key stages:
-
Protection of the Aldehyde Group: The aldehyde functionality in this compound is protected to prevent it from reacting in the subsequent metalation step. A common method is the formation of a diethyl acetal.
-
Directed ortho-Metalation: The protected thiophene derivative undergoes directed metalation at the 2-position using a strong base, typically n-butyllithium.
-
Sulfonylation: The resulting organolithium intermediate is quenched with sulfur dioxide, followed by oxidative chlorination to yield the 2-thiophenesulfonyl chloride.
-
Amination: The sulfonyl chloride is then reacted with an amine, such as ammonia (B1221849), to form the 2-thiophenesulfonamide.
-
Deprotection and Derivatization: The protecting group is removed to regenerate the aldehyde at the 3-position. This aldehyde can then be converted into various functional groups at the 4-position (relative to the sulfonamide group), such as hydroxymethyl, carboxyl, or oxime, to explore structure-activity relationships.
Visualization of the Synthetic Workflow
The following diagram illustrates the general synthetic route from this compound to a 4-substituted 2-thiophenesulfonamide.
Caption: General synthetic workflow for 4-substituted 2-thiophenesulfonamides.
Data Presentation
The following tables provide representative quantitative data for the key steps in the synthesis. Please note that yields and reaction conditions may vary based on the specific substrate and scale of the reaction.
Table 1: Synthesis of 3-(Diethoxymethyl)thiophene (B1588660) (Protected Intermediate)
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Triethyl orthoformate, Ethanol, p-Toluenesulfonic acid |
| Reaction Time | 4 hours |
| Temperature | Reflux |
| Yield | ~95% |
Table 2: Synthesis of 4-(Diethoxymethyl)-2-thiophenesulfonamide (Protected Sulfonamide)
| Parameter | Value |
| Starting Material | 3-(Diethoxymethyl)thiophene |
| Reagents | n-Butyllithium, Sulfur dioxide, N-Chlorosuccinimide, Ammonia |
| Reaction Time | 6-8 hours |
| Temperature | -78 °C to Room Temperature |
| Yield | ~60-70% (over 3 steps) |
Table 3: Synthesis of 4-Formyl-2-thiophenesulfonamide (Deprotected Aldehyde)
| Parameter | Value |
| Starting Material | 4-(Diethoxymethyl)-2-thiophenesulfonamide |
| Reagents | Acetic acid, Water |
| Reaction Time | 2 hours |
| Temperature | 50 °C |
| Yield | ~90% |
Experimental Protocols
The following are detailed, representative methodologies for the key experiments in the synthesis of 4-substituted 2-thiophenesulfonamides.
Protocol 1: Synthesis of 3-(Diethoxymethyl)thiophene (Acetal Protection)
Materials:
-
This compound
-
Triethyl orthoformate
-
Absolute Ethanol
-
p-Toluenesulfonic acid monohydrate (catalytic amount)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
To a solution of this compound (1 eq.) in absolute ethanol, add triethyl orthoformate (1.2 eq.).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Heat the mixture to reflux and stir for 4 hours.
-
Cool the reaction mixture to room temperature and quench with saturated sodium bicarbonate solution.
-
Extract the product with diethyl ether (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain 3-(diethoxymethyl)thiophene as an oil, which can be used in the next step without further purification.
Protocol 2: Synthesis of 4-(Diethoxymethyl)-2-thiophenesulfonamide
Materials:
-
3-(Diethoxymethyl)thiophene
-
n-Butyllithium (in hexanes)
-
Sulfur dioxide (gas or condensed)
-
N-Chlorosuccinimide (NCS)
-
Ammonia (aqueous solution)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Dry ice/acetone bath
-
Schlenk flask and nitrogen line
Procedure:
-
Dissolve 3-(diethoxymethyl)thiophene (1 eq.) in anhydrous THF in a Schlenk flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq.) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Bubble sulfur dioxide gas through the solution (or add condensed sulfur dioxide) at -78 °C until the reaction is complete (indicated by a color change).
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable solvent (e.g., dichloromethane) and cool to 0 °C.
-
Add N-chlorosuccinimide (1.1 eq.) portion-wise and stir for 2 hours at room temperature to form the sulfonyl chloride.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Dry the organic layer and concentrate under reduced pressure.
-
Dissolve the crude sulfonyl chloride in THF and add it dropwise to a cooled (0 °C) concentrated aqueous ammonia solution.
-
Stir the mixture vigorously for 2 hours.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude 4-(diethoxymethyl)-2-thiophenesulfonamide, which can be purified by column chromatography.
Protocol 3: Synthesis of 4-Formyl-2-thiophenesulfonamide (Deprotection)
Materials:
-
4-(Diethoxymethyl)-2-thiophenesulfonamide
-
Acetic acid
-
Water
-
Round-bottom flask, magnetic stirrer, heating mantle
Procedure:
-
Dissolve 4-(diethoxymethyl)-2-thiophenesulfonamide (1 eq.) in a mixture of acetic acid and water (e.g., 4:1 v/v).
-
Heat the mixture to 50 °C and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and dry to obtain 4-formyl-2-thiophenesulfonamide.
Protocol 4: Synthesis of 4-(Hydroxymethyl)-2-thiophenesulfonamide (Derivatization)
Materials:
-
4-Formyl-2-thiophenesulfonamide
-
Sodium borohydride (B1222165)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Suspend 4-formyl-2-thiophenesulfonamide (1 eq.) in methanol in a round-bottom flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Add sodium borohydride (1.2 eq.) portion-wise with stirring.
-
Continue stirring at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional hour.
-
Quench the reaction by the slow addition of water.
-
Acidify the mixture with dilute HCl.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to obtain 4-(hydroxymethyl)-2-thiophenesulfonamide.
Logical Relationship Diagram
The following diagram illustrates the logical progression of the synthetic strategy, highlighting the key intermediates and transformations.
Caption: Logical flow of the synthesis of 4-substituted 2-thiophenesulfonamides.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-Thiophenecarboxaldehyde Condensation Reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and optimized protocols for condensation reactions involving 3-Thiophenecarboxaldehyde.
Troubleshooting Guide
This section addresses common issues encountered during the optimization of condensation reactions with this compound, such as Knoevenagel and Claisen-Schmidt (Aldol) condensations.
Q1: My reaction yield is low. What are the primary factors to investigate?
A: Low yields in Aldol-type condensation reactions can arise from several factors, often related to the reaction equilibrium or suboptimal conditions.[1] Key areas to investigate include:
-
Catalyst: The choice and amount of catalyst are crucial. For Knoevenagel condensations, weak bases like piperidine (B6355638) or DBU are commonly used.[2][3] For Claisen-Schmidt reactions, a base such as NaOH or KOH is typical.[4] The catalyst must be strong enough to deprotonate the active methylene (B1212753) compound or ketone but not so strong as to promote side reactions.[3]
-
Solvent: The solvent can significantly influence reaction rates and yields. High-boiling aprotic polar solvents like DMF or DMSO can be effective, especially when higher temperatures are required to drive the reaction to completion.[5] Ethanol (B145695) and water are also commonly used, particularly in base-catalyzed reactions.[2][6]
-
Temperature: Temperature affects both the reaction rate and the equilibrium.[1] For many condensations, heating is necessary to promote the irreversible dehydration step, which drives the reaction forward.[1] However, excessively high temperatures can lead to decomposition or side-product formation. Microwave irradiation has been shown to dramatically reduce reaction times and increase yields in some cases.[2]
-
Reaction Time: Condensation reactions can be slow. It is essential to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[2] Extending the duration or, conversely, shortening it in the case of product degradation can improve yield.
-
Purity of Reagents: Impurities in either this compound or the active methylene/ketone partner can inhibit the catalyst or participate in side reactions, lowering the yield.
Q2: I'm observing significant side-product formation. How can I improve selectivity?
A: Side-product formation, particularly from the self-condensation of the reaction partner, is a common issue in crossed Aldol (B89426) and Knoevenagel reactions.[7] Since this compound lacks α-hydrogens, it cannot undergo self-condensation, which simplifies the product mixture.[1][7] However, the enolizable partner (the ketone or active methylene compound) can react with itself. To improve selectivity for the desired crossed-condensation product:
-
Slow Addition: Slowly add the enolizable compound to a mixture of the this compound and the base.[7] This strategy keeps the concentration of the enolizable partner low, minimizing its opportunity for self-condensation.[7]
-
Choice of Base: For reactions involving ketones, using a strong, sterically hindered base like Lithium Diisopropylamide (LDA) allows for the pre-formation of the enolate. This "directed aldol" approach provides excellent control by ensuring only one nucleophile is present when the aldehyde is introduced.[7]
-
Reactivity Differences: Aldehydes are generally more reactive electrophiles than ketones. This inherent reactivity difference favors the ketone acting as the nucleophile and the aldehyde as the electrophile.[7]
Q3: The reaction is not going to completion, and I'm recovering starting material. What should I try?
A: If the reaction stalls, consider the following adjustments to push the equilibrium toward the product side:
-
Increase Temperature: Heating the reaction mixture often provides the energy needed to overcome the activation barrier and promotes the dehydration of the aldol addition intermediate, an often irreversible step that drives the reaction to completion.[1]
-
Change Solvent: Switching to a higher-boiling solvent like DMF can allow for higher reaction temperatures.[5] In one study, changing the solvent from acetonitrile (B52724) or ethanol to DMF at 80 °C resulted in full consumption of the starting material and a 37% yield where previously no product was obtained.[5]
-
Microwave Synthesis: Microwave irradiation can significantly accelerate the reaction. A Knoevenagel condensation that might take hours under conventional heating can often be completed in minutes in a microwave reactor, with yields sometimes exceeding 95%.[2]
-
Water Removal: The condensation reaction produces water. In some systems, removing water using a Dean-Stark apparatus can shift the equilibrium towards the products.
Q4: Purification of the final product is difficult due to a persistent solvent like NMP or DMF. What are the best practices?
A: High-boiling polar aprotic solvents are effective for reactions but can be challenging to remove. While N-methylpyrrolidone (NMP) can lead to results similar to DMF, purification is notoriously more problematic.[5] If possible, opt for a solvent that is easier to remove. If you must use a solvent like DMF, extensive washing of the crude product or extracts with water or brine during the workup is necessary to remove it. Column chromatography may also be required to separate the product from residual solvent and other impurities.
Frequently Asked Questions (FAQs)
Q1: What is the primary difference between a Knoevenagel and a Claisen-Schmidt condensation when using this compound?
A: Both are base-catalyzed condensation reactions. The key difference lies in the nucleophile (the enolate precursor).
-
Knoevenagel Condensation: Involves the reaction of an aldehyde (this compound) with an "active methylene" compound, where the methylene group (CH₂) is flanked by two electron-withdrawing groups (Z), such as in malononitrile, cyanoacetic acid, or diethyl malonate.[3]
-
Claisen-Schmidt Condensation: This is a specific type of crossed Aldol condensation where an aldehyde (in this case, an aromatic/heterocyclic one like this compound) reacts with a ketone that has α-hydrogens.[8]
Q2: Can I use a strong base like NaOH? What are the risks?
A: Yes, a strong base like NaOH is commonly used for Claisen-Schmidt condensations.[4] However, for Knoevenagel condensations with highly acidic methylene compounds, a strong base can induce self-condensation of the aldehyde or ketone partner if it is enolizable.[3] Since this compound is not enolizable, the primary risk is the self-condensation of the partner ketone. A weaker base like piperidine is often sufficient and provides better control for Knoevenagel reactions.[2][3]
Q3: Is microwave synthesis a viable option to improve yields and reduce reaction times?
A: Absolutely. Microwave-assisted synthesis is a highly effective method for accelerating condensation reactions. It can reduce reaction times from several hours to just a few minutes and often leads to higher yields and cleaner product formation by minimizing thermal decomposition.[2][6]
Q4: How critical is the removal of water during the condensation?
A: The final step of the condensation is the elimination of a water molecule to form the α,β-unsaturated product.[3] This dehydration step is often the driving force for the entire reaction, as it is typically irreversible and pulls the preceding, often reversible, aldol addition step forward.[1] Therefore, promoting this step, either by heating or by actively removing water, is critical for achieving high yields.[1]
Data & Protocols
Data Presentation
Table 1: Optimization of Knoevenagel Condensation Conditions
| Aldehyde | Active Methylene Compound | Catalyst (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 2-Thiophenecarboxaldehyde | Cyanoacetic Acid | KOH (20) | Water | 75 (Microwave) | 20 min | >95 | [2] |
| 3-Methyl-2-thiophenecarboxaldehyde | Ethyl Cyanoacetate | Piperidine | Ethanol | Reflux | - | 90 | [2] |
| Aromatic Aldehydes | Malononitrile | DBU | Water | Room Temp | 5 min | 98 | [2] |
| 2-Nitrothiophene-3-carbaldehyde | Malononitrile | Piperidine (10) | Ethanol | Reflux | 1-2 h | High | [6] |
| 2-Nitrothiophene-3-carbaldehyde | Barbituric Acid | None | Water | Reflux | 2-4 h | High | [6] |
Table 2: Influence of Solvent and Temperature on a Condensation Yield
| Entry | Solvent | Temperature (°C) | Time | Yield (%) | Notes | Reference |
| I-VI | Acetonitrile, Ethanol, DME, PEG-400 | 80 | Overnight | 0 | Starting material recovered | [5] |
| IX | DMF | 80 | 3 h | 37 | No starting material detected by TLC | [5] |
| XI | DMF | 80 (Microwave) | 15 min | 53 | - | [5] |
| XII | DMF | 120 (Microwave) | 3 min | 56 | - | [5] |
| XIII | NMP | 80 (Microwave) | 15 min | 50 | Purification was more problematic | [5] |
Experimental Protocols
Protocol 1: General Procedure for Knoevenagel Condensation
-
Materials: this compound (1.0 eq), active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 eq), ethanol, piperidine (0.1 eq).
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound and the active methylene compound in ethanol (10-20 mL per gram of aldehyde).[2]
-
Add a catalytic amount of piperidine to the solution.[2]
-
Heat the reaction mixture to reflux. Monitor the progress by Thin Layer Chromatography (TLC).[2]
-
Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature.[2]
-
If a precipitate forms, filter the solid product and wash it with cold ethanol.[2]
-
If no precipitate forms, evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[6]
-
Protocol 2: Microwave-Assisted Knoevenagel Condensation
-
Materials: this compound (1.0 eq), cyanoacetic acid (1.1 eq), Potassium Hydroxide (KOH, 0.2 eq), water.
-
Procedure:
-
In a microwave reactor vessel, combine this compound, cyanoacetic acid, and KOH in water.[2]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 75 °C) for 10-20 minutes with stirring.[2]
-
After the reaction is complete, cool the vessel to room temperature.
-
Acidify the reaction mixture with 1 M HCl to precipitate the product.[2]
-
Filter the solid product, wash with cold water, and dry under vacuum.[2]
-
Protocol 3: General Procedure for Claisen-Schmidt (Aldol) Condensation
-
Materials: this compound (1.0 eq), an enolizable ketone (e.g., acetophenone) (1.0 eq), 10% Sodium Hydroxide (NaOH) solution, ethanol.
-
Procedure:
-
Dissolve this compound and the ketone in ethanol in a flask equipped with a magnetic stirrer.[7]
-
Chill the mixture in an ice bath.
-
Slowly add the prepared 10% NaOH solution to the chilled mixture while stirring.[7]
-
Continue stirring the reaction in the ice bath. A precipitate should form. The optimal time may range from 30 minutes to several hours.[7]
-
Collect the solid product by vacuum filtration.
-
Wash the crystals thoroughly with cold water to remove any remaining NaOH.[7]
-
Recrystallize the crude product from hot ethanol to obtain purified crystals.[7]
-
Visual Guides
Caption: General experimental workflow for condensation reactions.
Caption: Troubleshooting flowchart for low reaction yield.
Caption: Simplified signaling pathway for Knoevenagel condensation.
References
Technical Support Center: Synthesis of 3-Thiophenecarboxaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 3-Thiophenecarboxaldehyde. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific challenges and side product formation in the primary synthetic routes to this compound.
Method 1: Lithiation of 3-Bromothiophene (B43185) followed by Formylation
This method involves the metal-halogen exchange of 3-bromothiophene with an organolithium reagent (e.g., n-butyllithium) at low temperatures, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).
Q1: My final product is a mixture of this compound and a significant amount of 2-Thiophenecarboxaldehyde. What is the cause of this isomeric impurity?
A1: The formation of 2-Thiophenecarboxaldehyde is a common side product in this synthesis and can arise from two main sources:
-
Rearrangement of the 3-Thienyllithium Intermediate: The initially formed 3-thienyllithium is less stable than its 2-thienyllithium (B1198063) counterpart. At temperatures above -78°C, rearrangement to the thermodynamically more stable 2-isomer can occur. This rearranged intermediate then reacts with DMF to yield 2-Thiophenecarboxaldehyde.
-
Impurity in the Starting Material: Commercial 3-bromothiophene can contain small amounts of the 2-bromo isomer.[1][2] This impurity will undergo the same reaction sequence to produce 2-Thiophenecarboxaldehyde.
Troubleshooting Steps:
-
Strict Temperature Control: Maintain the reaction temperature at or below -78°C during the lithium-halogen exchange and the subsequent addition of DMF.
-
Purity of Starting Material: Analyze the purity of the 3-bromothiophene starting material by GC or NMR to quantify the amount of 2-bromothiophene (B119243) present. If necessary, purify the 3-bromothiophene by fractional distillation.[1]
-
Rapid Quenching: Add the formylating agent (DMF) to the freshly prepared 3-thienyllithium solution as quickly as possible while maintaining the low temperature to minimize the time for potential rearrangement.
Q2: The overall yield of my reaction is low, and I observe the formation of bithienyl and other coupling products. How can I improve the yield of the desired aldehyde?
A2: Low yields and the formation of coupling byproducts can be attributed to several factors, including the quality of reagents and the reaction setup.
Troubleshooting Steps:
-
Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture. Ensure all glassware is thoroughly flame-dried or oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.
-
Accurate Titration of Organolithium Reagent: The concentration of commercial organolithium reagents can vary. Titrate the n-butyllithium solution prior to use to ensure the correct stoichiometry.
-
Slow Addition of Reagents: Add the n-butyllithium to the 3-bromothiophene solution dropwise at -78°C to avoid localized heating.
Method 2: Vilsmeier-Haack or Rieche Formylation of a 3-Substituted Thiophene (B33073)
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent (e.g., POCl₃/DMF) to formylate an electron-rich aromatic ring. To obtain a 3-formylthiophene derivative, one must start with a 3-substituted thiophene. The Rieche formylation is a related reaction using dichloromethyl methyl ether and a Lewis acid like TiCl₄.
Q3: I am attempting to formylate a 3-substituted thiophene and I am getting a mixture of regioisomers. How can I control the position of formylation?
A3: The Vilsmeier-Haack and Rieche formylations of 3-substituted thiophenes can produce a mixture of 2- and 5-formylated products. The regioselectivity is influenced by the steric and electronic properties of both the substituent on the thiophene ring and the formylating reagent itself.
-
Steric Hindrance: Bulky substituents at the 3-position will favor formylation at the less sterically hindered 5-position. Similarly, bulkier Vilsmeier reagents will also favor attack at the 5-position.[3]
-
Electronic Effects: Electron-donating groups at the 3-position will activate the 2- and 5-positions for electrophilic attack.
Troubleshooting & Optimization:
-
Choice of Vilsmeier Reagent: To favor the 2-isomer, use a less sterically demanding Vilsmeier reagent (e.g., generated from N-formylpyrrolidine). For preferential formation of the 5-isomer, a bulkier reagent (e.g., from N-formylindoline) can be employed.[3]
-
Rieche Formylation for 2-Selectivity: The Rieche formylation, using the smaller but more reactive MeOCHCl₂/TiCl₄ system, can provide high selectivity for the 2-position, although yields may be variable due to the high reactivity which can lead to substrate degradation.[3]
| Reagent System | Substrate | Product Ratio (2-formyl : 5-formyl) | Overall Yield (%) |
| DMF/POCl₃ | 3-Methylthiophene | 6.1 : 1 | - |
| N-Methylformanilide/POCl₃ | 3-Methylthiophene | 3.0 : 1 | - |
| N-Formylpyrrolidine/(COCl)₂ | 3-Methylthiophene | 11 : 1 | - |
| N-Formylindoline/(COCl)₂ | 3-Methylthiophene | 1 : 1.5 | - |
| MeOCHCl₂/TiCl₄ | 3-Bromothiophene | 94 : 1 | 83 |
Table 1: Regioselectivity of formylation of 3-substituted thiophenes with various reagents.[3]
Q4: Under drastic Vilsmeier-Haack conditions, I observe the formation of a chlorinated byproduct. What is this and how can it be avoided?
A4: In some cases, particularly with activated substrates and at higher temperatures, the Vilsmeier-Haack reaction can lead to the formation of chloro-substituted byproducts. For example, the formylation of 3-methoxybenzo[b]thiophene under drastic conditions can yield 3-chloro-2-formylbenzo[b]thiophene.[4] This occurs when the intermediate iminium salt is attacked by a chloride ion.
Troubleshooting Steps:
-
Milder Reaction Conditions: Use lower reaction temperatures and shorter reaction times.
-
Choice of Reagent: Consider using a less aggressive formylating agent if chlorination is a persistent issue.
Method 3: Two-Step Synthesis from Acrolein and 1,4-Dithiane-2,5-diol (B140307)
This practical, large-scale synthesis involves the condensation of acrolein with 1,4-dithiane-2,5-diol to form 2,5-dihydrothiophene-3-carboxaldehyde, which is then oxidized to this compound using sulfuryl chloride.[5]
Q5: During the oxidation step with sulfuryl chloride, I am observing the formation of minor chlorinated byproducts. How can I prevent this?
A5: The formation of chlorinated byproducts during the sulfuryl chloride-mediated aromatization is typically a result of elevated temperatures.
Troubleshooting Steps:
-
Temperature Control: Maintain the reaction temperature below -30°C during the addition of sulfuryl chloride to suppress the formation of these chlorinated impurities.
Q6: My final product seems to contain a hydrated species. What is the cause and how can I avoid it?
A6: If the intermediate, 2,5-dihydrothiophene-3-carboxaldehyde, is not completely dry before the aromatization step, a stable hydrate (B1144303) can form and be carried through to the final product.
Troubleshooting Steps:
-
Thorough Drying of Intermediate: Ensure the 2,5-dihydrothiophene-3-carboxaldehyde intermediate is rigorously dried before proceeding with the oxidation step.
Experimental Protocols
Protocol 1: Synthesis of this compound via Lithiation of 3-Bromothiophene[6]
-
Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet.
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Reaction Mixture: The flask is charged with 3-bromothiophene (1.0 eq) and anhydrous diethyl ether.
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Cooling: The solution is cooled to -78°C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.1 eq, in hexanes) is added dropwise via the dropping funnel, maintaining the temperature below -70°C. The mixture is stirred at -78°C for 1 hour.
-
Formylation: Anhydrous N,N-dimethylformamide (1.2 eq) is added dropwise, again keeping the temperature below -70°C.
-
Work-up: The reaction is stirred at -78°C for an additional hour and then allowed to warm to room temperature. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation or column chromatography to separate this compound from any 2-isomer.
Protocol 2: Vilsmeier-Haack Formylation of an Electron-Rich Thiophene[7]
-
Vilsmeier Reagent Preparation: In a dry, two-necked round-bottom flask under an inert atmosphere, N,N-dimethylformamide (3.0-5.0 eq) is cooled to 0°C. Phosphorus oxychloride (1.1-1.5 eq) is added dropwise with vigorous stirring, maintaining the temperature below 10°C. The mixture is stirred at 0°C for 30-60 minutes.
-
Addition of Thiophene: The substituted thiophene (1.0 eq) is dissolved in a minimal amount of anhydrous dichloromethane (B109758) and added to the Vilsmeier reagent at 0°C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and then heated to 40-70°C for 2-6 hours, monitoring by TLC.
-
Work-up: After completion, the reaction is cooled and carefully poured onto crushed ice. The mixture is neutralized with a saturated sodium bicarbonate solution.
-
Extraction: The product is extracted with dichloromethane. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude aldehyde is purified by column chromatography or distillation.
Protocol 3: Synthesis from Acrolein and 1,4-Dithiane-2,5-diol[5]
-
Condensation: To a suspension of 1,4-dithiane-2,5-diol (1.0 eq) in water is added acrolein (2.36 eq) while maintaining a temperature of approximately 70°C. The mixture is heated at 70-80°C for 1 hour.
-
Isolation of Intermediate: The reaction mixture is steam distilled. The crystalline 2,5-dihydrothiophene-3-carboxaldehyde is collected by filtration from the distillate. The aqueous layer is extracted with an organic solvent (e.g., MTBE) to recover more product. The intermediate is thoroughly dried.
-
Aromatization: The dried intermediate is dissolved in a suitable solvent (e.g., toluene). The solution is cooled to -35°C. Sulfuryl chloride (1.1 eq) in the same solvent is added dropwise, maintaining the temperature below -30°C.
-
Quenching: After the addition is complete, triethylamine (B128534) is added at a low temperature.
-
Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried and concentrated. The final product, this compound, is purified by vacuum distillation.
Visualizations
Caption: Synthetic pathways to this compound and common side products.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. scispace.com [scispace.com]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. Thiophen derivatives. Part XVI. The Vilsmeier–Haack reaction with 3- and 4-methoxybenzo[b]thiophen - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Thiophenecarboxaldehyde by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 3-Thiophenecarboxaldehyde using silica (B1680970) gel column chromatography. Below you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: Standard silica gel (230-400 mesh) is the most commonly used stationary phase for the purification of this compound. Its polarity is well-suited for separating the aldehyde from less polar impurities (like unreacted starting materials) and more polar impurities (such as over-oxidation products).
Q2: My this compound appears to be degrading on the silica gel column. What can I do to prevent this?
A2: Aldehydes can sometimes be sensitive to the acidic nature of silica gel, leading to degradation or side reactions. To mitigate this, you can deactivate the silica gel by preparing a slurry of the silica in your chosen eluent and adding 1-2% triethylamine.[1] It is also advisable to minimize the time the compound spends on the column by running the chromatography as efficiently as possible.
Q3: How do I choose the best solvent system for my column?
A3: The ideal solvent system should provide a good separation of your target compound from its impurities on a Thin Layer Chromatography (TLC) plate. A good starting point is a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a moderately polar solvent like ethyl acetate (B1210297).[1] Adjust the ratio of the solvents to achieve a retention factor (Rf) of approximately 0.25-0.35 for this compound.[2] This Rf range typically provides the best balance for good separation on a column.
Q4: What are the most common impurities I might encounter, and how can I separate them?
A4: Common impurities can include unreacted starting materials from the synthesis, which are often less polar than the aldehyde, and the corresponding carboxylic acid (3-Thiophenecarboxylic acid) from over-oxidation, which is significantly more polar. A gradient elution, starting with a low polarity solvent system and gradually increasing the polarity, is often effective for separating these different classes of compounds.
Q5: The purified fractions of my this compound are turning yellow or red over time. What is causing this and how can I prevent it?
A5: Aldehydes, particularly aromatic ones, can be susceptible to oxidation upon exposure to air and light, which can lead to discoloration. To prevent this, it is recommended to combine the pure fractions and immediately remove the solvent under reduced pressure. Store the purified compound under an inert atmosphere (nitrogen or argon) at a low temperature (2-8°C) and protected from light.
Troubleshooting Guide
This guide addresses specific problems that may arise during the column chromatography of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product is not eluting from the column | The solvent system is not polar enough. | Gradually increase the polarity of the eluent. For example, if you are using 10% ethyl acetate in hexane, try increasing to 20% or 30%. |
| The compound may have decomposed on the column. | Test the stability of your crude material on a small amount of silica gel before running the column. If it is unstable, consider using deactivated silica gel (with triethylamine) or an alternative stationary phase like alumina.[3] | |
| Poor separation of product and impurities | The solvent system is not optimal. | Perform a thorough solvent screen using TLC to find a system that provides a clear separation (ΔRf > 0.2) between your product and the major impurities.[1] |
| The column was overloaded with the crude product. | Use a larger column with a higher ratio of silica gel to crude material. A general guideline is a 50:1 to 100:1 ratio of silica gel to crude product by weight.[1] | |
| The column was not packed properly, leading to channeling. | Ensure the column is packed uniformly without any air bubbles or cracks. A slurry packing method is generally recommended. | |
| Product is eluting with the solvent front | The solvent system is too polar. | Decrease the polarity of the eluent. For example, if you are using 20% ethyl acetate in hexane, try reducing it to 5-10%. |
| Streaking of the compound on the column | The crude sample was not fully dissolved when loaded. | Ensure the crude sample is dissolved in a minimal amount of the eluent or a suitable solvent before loading. For less soluble compounds, consider "dry loading" where the compound is adsorbed onto a small amount of silica gel before being added to the column. |
| The compound is interacting too strongly with the silica gel. | Consider adding a small amount of a more polar solvent (e.g., a few drops of methanol) to the eluent or deactivating the silica gel with triethylamine. |
Quantitative Data Summary
The following table provides typical thin-layer chromatography (TLC) data for this compound and common related impurities on silica gel plates. These values can be used as a guide for developing an effective column chromatography separation.
| Compound | Structure | Typical Eluent System (v/v) | Approximate Rf Value |
| Non-polar Impurity (e.g., Bithiophene) | (Schematic) | 10% Ethyl Acetate / 90% Hexane | ~0.8 |
| This compound | (Schematic) | 20% Ethyl Acetate / 80% Hexane | ~0.3 |
| Polar Impurity (e.g., 3-Thiophenecarboxylic acid) | (Schematic) | 50% Ethyl Acetate / 50% Hexane | ~0.2 (streaking) |
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound on a laboratory scale.
1. Materials:
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Crude this compound
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Silica gel (230-400 mesh)
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Hexane (or petroleum ether)
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Ethyl acetate
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Triethylamine (optional)
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Glass chromatography column with a stopcock
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Sand (acid-washed)
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Collection tubes or flasks
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TLC plates, chamber, and UV lamp
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Rotary evaporator
2. Procedure:
-
TLC Analysis:
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Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
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Spot the solution on a TLC plate and develop it in various solvent systems (e.g., 5%, 10%, 20%, 30% ethyl acetate in hexane) to find a system that gives an Rf value of 0.25-0.35 for the product spot.
-
-
Column Packing (Slurry Method):
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Secure the chromatography column vertically to a stand.
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Place a small plug of glass wool or cotton at the bottom of the column and add a thin layer of sand.
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In a beaker, prepare a slurry of silica gel in the initial, least polar eluent determined from your TLC analysis.
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Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove any air bubbles.
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Once the silica has settled, add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
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Drain the excess solvent until the solvent level is just at the top of the sand layer.
-
-
Sample Loading:
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Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
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Allow the sample to adsorb onto the silica by draining the solvent until the liquid level is at the top of the sand.
-
Carefully add a small amount of fresh eluent to wash the sides of the column and allow it to adsorb.
-
-
Elution:
-
Carefully fill the column with the eluent.
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Begin collecting fractions. The flow rate should be steady; for flash chromatography, gentle pressure can be applied using a pump or inert gas.
-
If a gradient elution is required, start with the low-polarity solvent system and gradually increase the percentage of the more polar solvent.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which fractions contain the pure this compound.
-
Combine the pure fractions in a round-bottom flask.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Place the final product under high vacuum to remove any residual solvent.
-
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
References
Technical Support Center: Recrystallization of 3-Thiophenecarboxaldehyde Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of 3-thiophenecarboxaldehyde derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of solid derivatives of this compound.
| Problem | Possible Cause | Solution |
| Oiling Out (Product separates as a liquid) | The melting point of the derivative is lower than the boiling point of the solvent. | - Reheat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is more soluble to lower the saturation temperature, and then cool slowly. - Select a lower-boiling point solvent or solvent mixture.[1] |
| The solution is too concentrated or cooled too quickly. | - Add a small amount of hot solvent to the oiled-out mixture and reheat until a clear solution is obtained. Allow it to cool more slowly. - Consider using a larger volume of solvent.[1] | |
| High concentration of impurities. | - Purify the crude product by another method, such as column chromatography, before recrystallization. | |
| No Crystal Formation Upon Cooling | The solution is not sufficiently saturated. | - Evaporate some of the solvent to increase the concentration of the derivative and then allow the solution to cool again.[2] - Start with a smaller volume of solvent during the initial dissolution. |
| Nucleation has not been initiated. | - Scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.[2] - Add a "seed crystal" of the pure compound to induce crystallization.[2] | |
| Poor or Low Yield of Crystals | Too much solvent was used. | - Before filtering, check for residual product in the mother liquor by taking a small sample and evaporating the solvent. If a significant amount of solid remains, concentrate the mother liquor and cool to obtain a second crop of crystals. - Use the minimum amount of hot solvent required to dissolve the crude product.[2] |
| Premature crystallization during hot filtration. | - Pre-heat the funnel and receiving flask before filtration to prevent the solution from cooling and depositing crystals on the filter paper.[1] | |
| The compound is significantly soluble in the cold solvent. | - Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to maximize precipitation. - Wash the collected crystals with a minimal amount of ice-cold solvent.[2] | |
| Colored Impurities in Crystals | Impurities are co-crystallizing with the product. | - If the impurities are colored and the desired product is not, consider adding a small amount of activated charcoal to the hot solution before filtration. The charcoal can adsorb the colored impurities. |
| Crystals are very fine or powdery | The solution was cooled too rapidly. | - Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, more well-defined crystals. |
Frequently Asked Questions (FAQs)
Q1: How do I select an appropriate solvent for recrystallizing my this compound derivative?
A1: The ideal solvent is one in which your solid derivative has high solubility at elevated temperatures and low solubility at room temperature or below. A good starting point for many aromatic compounds, including thiophene (B33073) derivatives, are alcohols like ethanol (B145695) or methanol. For chalcones derived from this compound, ethanol has been shown to be an effective recrystallization solvent. It is recommended to perform small-scale solubility tests with a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with water or hexanes) to identify the optimal system for your specific derivative.
Q2: My this compound derivative is a new compound. How do I develop a recrystallization protocol from scratch?
A2: Start by taking a small amount of your crude solid and testing its solubility in a range of solvents at room temperature and upon heating. Once you identify a promising solvent (dissolves when hot, precipitates when cold), you can scale up. Dissolve the crude product in a minimal amount of the boiling solvent to create a saturated solution. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. Collect the crystals by filtration and wash with a small amount of cold solvent.
Q3: Can I use a solvent mixture for recrystallization?
A3: Yes, a two-solvent system is often effective, especially if your compound is too soluble in one solvent and poorly soluble in another. Dissolve your compound in a minimal amount of the "good" solvent (in which it is highly soluble) at its boiling point. Then, add the "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy (the point of saturation). Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. A common example is an ethanol-water mixture.
Q4: What are some common impurities I might encounter after synthesizing a this compound derivative?
A4: Common impurities can include unreacted this compound, other starting materials, and byproducts from the reaction. For example, in a Claisen-Schmidt condensation to form a chalcone (B49325), you might have residual acetophenone (B1666503) or catalyst. A thorough workup of your reaction mixture before recrystallization, such as washing with aqueous solutions to remove acidic or basic impurities, can simplify the purification process.
Q5: The purity of my crystals does not improve significantly after recrystallization. What should I do?
A5: If recrystallization does not sufficiently purify your product, it may be because the impurities have very similar solubility properties to your desired compound. In this case, another purification technique, such as column chromatography, may be necessary. For thiophene derivatives that are sensitive to acidic conditions, using a deactivated silica (B1680970) gel (e.g., with triethylamine) or an alternative stationary phase like alumina (B75360) can be beneficial.
Experimental Protocols
General Protocol for Recrystallization of a Solid this compound Derivative
This protocol provides a general workflow for the recrystallization of a solid derivative. The choice of solvent and specific temperatures will need to be optimized for each compound.
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Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude solid. Add a few drops of a chosen solvent and observe the solubility at room temperature. If it is insoluble, heat the test tube gently. A good solvent will dissolve the solid upon heating and the solid will reappear upon cooling.
-
Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask (e.g., on a hot plate) and swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve a clear solution.
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Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a stemless funnel with a fluted filter paper. Quickly pour the hot solution through the filter paper into the clean, hot flask.
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Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature on a benchtop. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
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Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities from the mother liquor.
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Drying: Allow the crystals to dry completely on the filter paper under vacuum. For higher boiling point solvents, further drying in a vacuum oven may be necessary.
Example Protocol: Recrystallization of a Thiophene Chalcone Derivative
This protocol is based on the successful recrystallization of chalcones derived from this compound.
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Dissolution: Place the crude thiophene chalcone derivative (e.g., 1 gram) in a 50 mL Erlenmeyer flask. Add approximately 5-10 mL of ethanol.
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Heating: Gently heat the mixture on a hot plate to around 50-60°C with swirling. Add more ethanol in small portions until the solid completely dissolves. Avoid excessive boiling.
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Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. The first crystals should start to appear.
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Cooling: Once the flask has reached room temperature, place it in an ice bath for 20-30 minutes to complete the crystallization process.
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Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold ethanol.
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Drying: Dry the purified crystals under vacuum.
Visualizations
References
Technical Support Center: Troubleshooting Low Yield in Wittig Reactions with 3-Formylthiophene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low yields in Wittig reactions involving 3-formylthiophene.
Frequently Asked Questions (FAQs)
Q1: My Wittig reaction with 3-formylthiophene is giving a very low yield. What are the most common causes?
A1: Low yields in Wittig reactions with 3-formylthiophene can stem from several factors. The most common issues include:
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Inefficient Ylide Formation: The base used may not be strong enough to deprotonate the phosphonium (B103445) salt effectively. This is particularly true for non-stabilized ylides which require strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH).
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Moisture in the Reaction: Wittig reagents, especially non-stabilized ylides and the strong bases used to generate them, are highly sensitive to moisture. Any water present will quench the base and the ylide, significantly reducing the yield.
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Side Reactions of the Ylide or Aldehyde: Aldehydes can be prone to oxidation or polymerization, and ylides can decompose over time, especially at higher temperatures.
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Steric Hindrance: While 3-formylthiophene itself is not exceptionally bulky, sterically demanding ylides can lead to slower reaction rates and lower yields.
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Issues with Reagent Quality: The purity of 3-formylthiophene, the phosphonium salt, and the solvent can all impact the reaction's success.
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Suboptimal Reaction Conditions: Temperature, reaction time, and the order of reagent addition can all play a crucial role in the outcome of the reaction.
Q2: How do I choose the correct base for my Wittig reaction with 3-formylthiophene?
A2: The choice of base is critical and depends on the type of ylide you are using.
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Stabilized Ylides: These ylides, which contain an electron-withdrawing group (e.g., an ester or ketone) on the carbanion, are more stable and less reactive. Milder bases such as sodium methoxide (B1231860) (NaOMe) or sodium hydride (NaH) are typically sufficient.
-
Non-stabilized Ylides: These ylides, which have alkyl or hydrogen substituents on the carbanion, are much more reactive and require strong bases for their formation. Common choices include n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu).[1]
Q3: What is the driving force behind the Wittig reaction?
A3: The primary driving force for the Wittig reaction is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine (B44618) oxide (Ph₃P=O) byproduct.[2][3] This thermodynamically favorable step pulls the reaction towards the formation of the alkene product.
Q4: I am having trouble separating my product from the triphenylphosphine oxide byproduct. What purification strategies do you recommend?
A4: The removal of triphenylphosphine oxide (TPPO) is a common challenge in Wittig reactions. Here are a few strategies:
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Crystallization: If your product is a solid, recrystallization can be an effective method for separating it from the more soluble TPPO.
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Column Chromatography: This is a very common and effective method for separating the alkene product from TPPO. A silica (B1680970) gel column with a non-polar eluent system (e.g., hexanes/ethyl acetate) is typically used.
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Precipitation of TPPO: In some cases, TPPO can be precipitated out of the reaction mixture by the addition of a non-polar solvent like diethyl ether or hexanes, after which it can be removed by filtration.[4]
Q5: When should I consider using a Horner-Wadsworth-Emmons (HWE) reaction instead of a Wittig reaction?
A5: The Horner-Wadsworth-Emmons (HWE) reaction is an excellent alternative to the Wittig reaction, particularly in the following scenarios:
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Low Yields with Stabilized Ylides: The HWE reaction often provides better yields with stabilized phosphonate (B1237965) carbanions.
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Difficulty Removing Triphenylphosphine Oxide: The phosphate (B84403) byproduct of the HWE reaction is typically water-soluble, making it much easier to remove during aqueous workup.[4][5]
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Improved E-selectivity: The HWE reaction generally provides higher selectivity for the (E)-alkene.[5]
Troubleshooting Guide for Low Yields
This guide addresses specific issues that can lead to low yields in the Wittig reaction with 3-formylthiophene and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| No or very little product formation | Ineffective ylide formation. | Ensure the phosphonium salt is completely dry. Use a stronger base appropriate for your ylide (see FAQ 2). For non-stabilized ylides, consider using n-BuLi or NaH in anhydrous THF. For stabilized ylides, NaH or NaOMe should be sufficient. |
| Moisture in the reaction. | Use flame-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all reagents are dry. | |
| Degradation of 3-formylthiophene. | Use freshly distilled or purified 3-formylthiophene. Aldehydes can oxidize or polymerize on storage.[2] | |
| Low yield with significant starting material remaining | Insufficient reaction time or temperature. | Monitor the reaction by Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the reaction time or gently warming the reaction mixture. |
| Steric hindrance. | If using a bulky ylide, a longer reaction time or higher temperature may be necessary. Alternatively, consider the Horner-Wadsworth-Emmons (HWE) reaction, which is often more effective with sterically hindered substrates.[2] | |
| Formation of multiple products | Side reactions of the ylide. | Generate the ylide at a low temperature (e.g., 0 °C or -78 °C) to minimize decomposition. Add the 3-formylthiophene to the pre-formed ylide solution. |
| Isomerization of the product. | The stereochemical outcome of the Wittig reaction is dependent on the ylide type. Stabilized ylides typically give the (E)-alkene, while non-stabilized ylides favor the (Z)-alkene.[2][3] If a specific isomer is desired, reaction conditions may need to be optimized (e.g., using salt-free conditions for Z-selectivity with non-stabilized ylides). | |
| Difficulty with product isolation and purification | Co-elution of product and triphenylphosphine oxide. | Optimize your column chromatography conditions. A less polar eluent system may improve separation. Alternatively, try to precipitate the triphenylphosphine oxide before chromatography by adding a non-polar solvent. |
| Product instability. | Some thiophene-containing alkenes may be sensitive to acid or light. Ensure workup conditions are neutral or slightly basic and protect the product from light if necessary. |
Experimental Protocols
General Protocol for Wittig Reaction of 3-Formylthiophene with a Non-Stabilized Ylide
This protocol is a general guideline and may require optimization for specific ylides.
1. Ylide Generation:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add the phosphonium salt (1.1 equivalents).
-
Add anhydrous tetrahydrofuran (B95107) (THF) via syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base such as n-butyllithium (n-BuLi) (1.05 equivalents) dropwise. The solution will typically turn a deep red or orange color, indicating ylide formation.
-
Stir the mixture at 0 °C for 30-60 minutes.
2. Reaction with 3-Formylthiophene:
-
In a separate flame-dried flask, dissolve 3-formylthiophene (1.0 equivalent) in anhydrous THF.
-
Slowly add the 3-formylthiophene solution to the ylide solution at 0 °C via syringe.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.
3. Workup and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol for One-Pot Aqueous Wittig Reaction of 3-Formylthiophene with a Stabilized Ylide
This protocol is adapted from a procedure for 2-thiophenecarboxaldehyde and may be applicable to 3-formylthiophene.
1. Reaction Setup:
-
To a round-bottom flask, add triphenylphosphine (1.2 equivalents) and the α-haloester (e.g., ethyl bromoacetate) (1.2 equivalents).
-
Add a saturated aqueous solution of sodium bicarbonate.
-
Add 3-formylthiophene (1.0 equivalent) to the mixture.
2. Reaction:
-
Stir the mixture vigorously at room temperature for 1-3 hours. The reaction progress can be monitored by TLC.
3. Workup and Purification:
-
Acidify the reaction mixture with 1 M HCl.
-
Extract the mixture with diethyl ether or ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables summarize typical reaction conditions for Wittig reactions. Note that optimal conditions for 3-formylthiophene may vary and require experimental optimization.
Table 1: Common Bases for Wittig Ylide Formation
| Ylide Type | Base | Typical Solvent | Notes |
| Stabilized | NaH, NaOMe, K₂CO₃ | THF, DMF, CH₂Cl₂ | Milder bases are sufficient due to the increased acidity of the α-proton. |
| Non-stabilized | n-BuLi, NaH, KOtBu, NaHMDS | THF, Diethyl Ether | Strong bases are required for complete deprotonation. Must be performed under strictly anhydrous and inert conditions. |
Table 2: Illustrative Yields for Wittig Reactions of Thiophene Aldehydes
| Aldehyde | Ylide | Base/Solvent | Yield (%) | Reference |
| 2-Thiophenecarboxaldehyde | (Carbethoxymethylene)triphenylphosphorane | NaHCO₃ (aq) | ~70-80% | Adapted from |
| 3-Formylthiophene | Methyltriphenylphosphonium bromide | KOtBu / THF | Yields can vary significantly based on conditions. | General Procedure |
| 3-Formylthiophene | (Carbethoxymethylene)triphenylphosphorane | NaH / THF | Typically moderate to good yields. | General Procedure |
Visualizations
Troubleshooting Workflow for Low Yield in Wittig Reactions
Caption: A flowchart for troubleshooting low yields in Wittig reactions.
Relationship between Ylide Type and Reaction Conditions
Caption: The relationship between ylide stability, required base strength, and stereochemical outcome.
References
Preventing polymerization of 3-Thiophenecarboxaldehyde during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 3-Thiophenecarboxaldehyde to prevent degradation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: My this compound has turned yellow/brown. Is it still usable?
A darkening in color from its typical colorless to pale yellow appearance indicates potential degradation.[1] Aldehydes are susceptible to oxidation and other degradation pathways when exposed to air and light. For applications requiring high purity, it is recommended to test the material's purity via methods like NMR or GC-MS before use. If significant impurities are detected, purification by distillation may be necessary.[2]
Q2: What is the primary cause of this compound degradation during storage?
The primary cause of degradation is oxidation due to the compound's air-sensitive nature.[3][4] The aldehyde functional group can be oxidized to the corresponding carboxylic acid, and other side reactions can lead to the formation of colored impurities. This process can be accelerated by exposure to light and elevated temperatures.
Q3: What are the optimal storage conditions for this compound?
To ensure the long-term stability of this compound, it is crucial to store it under the recommended conditions, summarized in the table below.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down the rate of potential degradation reactions. |
| Atmosphere | Inert gas (Nitrogen or Argon) | Prevents oxidation by displacing air.[1][5] |
| Container | Tightly sealed, amber glass bottle | Prevents exposure to air and moisture, and protects from light.[1] |
| Light | Store in the dark | Minimizes light-catalyzed degradation.[6] |
| Incompatibilities | Store away from strong oxidizing agents, strong bases, and strong reducing agents. | Avoids chemical reactions that can degrade the compound.[1] |
Q4: Is it necessary to use an inhibitor for storing this compound?
Troubleshooting Guide
This guide addresses common issues encountered during the storage and use of this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Discoloration (Yellowing/Browning) | Oxidation due to air exposure. | 1. Verify the integrity of the container seal. 2. Before next use, purge the headspace of the container with an inert gas (Nitrogen or Argon). 3. Store the container in a dark, refrigerated environment. |
| Exposure to light. | 1. Ensure the compound is stored in an amber vial or a container protected from light. | |
| Inconsistent Experimental Results | Degradation of the aldehyde. | 1. Check the purity of the this compound using an appropriate analytical technique (e.g., NMR, GC). 2. If degradation is confirmed, purify the material by distillation before use. |
| Contamination. | 1. Use clean, dry glassware and syringes for handling. 2. Avoid introducing moisture into the storage container. | |
| Precipitate Formation | Polymerization or formation of insoluble degradation products. | 1. This indicates significant degradation. The material may not be suitable for use without purification. 2. Review storage conditions to ensure they meet the recommendations. |
Experimental Protocols
Protocol for Repackaging and Long-Term Storage
To maintain the integrity of this compound, especially when aliquoting from a larger bottle, follow this procedure:
-
Preparation: Work in a well-ventilated fume hood. Ensure all glassware (e.g., new storage vial, funnel) is clean and thoroughly dried.
-
Inert Atmosphere: Purge the new amber glass storage vial with a gentle stream of dry nitrogen or argon for several minutes to displace any air.
-
Transfer: Quickly transfer the desired amount of this compound to the new vial.
-
Purge Headspace: Before sealing, purge the headspace of the vial with the inert gas for another 30-60 seconds.
-
Sealing: Tightly cap the vial. For extended storage, consider wrapping the cap and threads with Parafilm® to ensure an airtight seal.
-
Labeling and Storage: Clearly label the vial with the compound name, date, and storage conditions. Place the vial in a refrigerator at 2-8°C, away from light.
Visualizations
Figure 1: Potential degradation pathways for this compound.
Figure 2: Recommended workflow for the proper storage of this compound.
Figure 3: Troubleshooting workflow for addressing degradation of this compound.
References
- 1. This compound(498-62-4) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 2. 3-thiophene carboxaldehyde, 498-62-4 [thegoodscentscompany.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. What are Aldehydes inhibitors and how do they work? [synapse.patsnap.com]
- 7. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
Stability and storage conditions for 3-Thiophenecarboxaldehyde.
This technical support guide provides essential information on the stability and storage of 3-Thiophenecarboxaldehyde, along with troubleshooting advice for common issues encountered during its use in research and development.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the stability and purity of this compound, it should be stored in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and refrigerated at 2-8°C.[1][2][3][4][5][6] It is also crucial to protect it from light, heat, and sources of ignition.[1][7][8] Storing in an amber glass vial is a good practice to prevent photodegradation.[7][9]
Q2: I've noticed a change in the color of my this compound. What could be the cause?
A2: A change in color, such as darkening from a clear yellow or light brown to a darker shade, can indicate degradation. This is often due to oxidation from exposure to air or impurities.[8][10] Aldehydes are susceptible to oxidation, which can convert them into the corresponding carboxylic acids.[11]
Q3: My experiment is not yielding the expected results. Could the this compound have degraded?
A3: Yes, degradation of this compound is a potential cause for unexpected experimental outcomes. Aldehydes can undergo oxidation or polymerization over time, especially with improper storage.[11] The thiophene (B33073) ring itself is also susceptible to oxidative, photochemical, and thermal degradation.[12] It is advisable to verify the purity of the aldehyde before use if degradation is suspected.
Q4: How can I minimize the degradation of this compound during my experiments?
A4: To minimize degradation during use, it is best to work in a well-ventilated area, preferably under an inert atmosphere if the experiment is sensitive to oxygen.[1][5] Use clean, dry equipment and avoid contact with incompatible materials such as strong bases, strong oxidizing agents, and strong reducing agents.[1][13] For applications where the neat compound is not required, consider diluting it in a primary alcohol. This can form a more stable hemiacetal.[11]
Q5: What are the signs of polymerization in this compound?
A5: A noticeable increase in the viscosity of the liquid can be a sign of polymerization.[11] In advanced stages, solid precipitates may form. Polymerization can be accelerated by the presence of acidic impurities, which can form from oxidation.[11]
Stability and Storage Data
The following table summarizes the key stability and storage parameters for this compound.
| Parameter | Recommended Condition | Source |
| Storage Temperature | 2-8°C (Refrigerator) | [1][2][3][4][5][6] |
| Atmosphere | Inert Gas (e.g., Nitrogen, Argon) | [1][5] |
| Container | Tightly sealed, Amber glass recommended | [1][5][7][9] |
| Light/Air Exposure | Avoid direct sunlight and exposure to air | [7][8][9] |
| Incompatible Materials | Strong bases, strong oxidizing agents, strong reducing agents | [1][13] |
| Shelf Life | If no retest date is on the Certificate of Analysis, stability data is not available to determine a specific shelf life. Regular inspection is recommended. | [6] |
Experimental Protocols
Protocol 1: Visual Inspection for Degradation
-
Objective: To quickly assess the quality of this compound.
-
Methodology:
Protocol 2: Purity Assessment by Gas Chromatography (GC)
-
Objective: To quantitatively determine the purity of this compound.
-
Methodology:
-
Prepare a dilute solution of the this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Inject a small volume of the solution into a gas chromatograph equipped with a flame ionization detector (FID).
-
Use a standard non-polar or medium-polarity capillary column.
-
Set an appropriate temperature program, starting at a low temperature and ramping up to ensure separation of the main component from any potential impurities or degradation products.
-
Analyze the resulting chromatogram. The presence of significant additional peaks may indicate impurities or degradation products such as the corresponding carboxylic acid or higher molecular weight polymers.
-
Visual Guides
Below are diagrams illustrating key concepts for handling and troubleshooting this compound.
Caption: Logical diagram of storage and incompatibility for this compound.
Caption: Troubleshooting workflow for unexpected experimental results.
References
- 1. This compound(498-62-4) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 2. 3-噻吩甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound 98 498-62-4 [sigmaaldrich.com]
- 5. wcu.edu [wcu.edu]
- 6. 2-噻吩甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]
- 8. fishersci.com [fishersci.com]
- 9. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 10. This compound | 498-62-4 [chemicalbook.com]
- 11. Aldehydes: identification and storage – Pell Wall Blog [pellwallhelp.com]
- 12. benchchem.com [benchchem.com]
- 13. chemicalbook.com [chemicalbook.com]
Technical Support Center: Analysis of 3-Thiophenecarboxaldehyde and Its Impurities by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing High-Performance Liquid Chromatography (HPLC) to identify impurities in 3-Thiophenecarboxaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities found in this compound?
A1: Impurities in this compound can generally be categorized into two main types:
-
Process-Related Impurities: These are substances that arise during the synthesis process. They can include unreacted starting materials, intermediates, byproducts, and reagents. For example, in a synthesis involving the condensation of acrolein and 1,4-dithiane-2,5-diol, residual amounts of these reactants or intermediates like 2,5-dihydrothiophene-3-carboxaldehyde could be present.
-
Degradation Products: These impurities form when this compound is exposed to stress conditions such as acidic or basic environments, oxidation, heat, or light.[1][2] this compound is known to be incompatible with strong bases, strong oxidizing agents, and strong reducing agents, which can lead to its degradation.[3]
Q2: What is a suitable HPLC method for analyzing impurities in this compound?
A2: A reverse-phase HPLC (RP-HPLC) method is generally effective for the analysis of this compound and its potential impurities.[1][4] A typical setup involves a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with the addition of an acid like phosphoric acid or formic acid to improve peak shape and resolution.[1][4]
Q3: Why is it important to perform forced degradation studies?
A3: Forced degradation studies, also known as stress testing, are crucial for several reasons:
-
They help to identify the likely degradation products that could form under various storage and handling conditions.[2]
-
This information is essential for developing a stability-indicating analytical method that can separate the active pharmaceutical ingredient (API) from all potential degradation products.[5]
-
Understanding the degradation pathways can aid in the development of a more stable formulation and in determining appropriate storage conditions.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
Problem 1: Poor peak shape (tailing or fronting) for the main this compound peak.
| Potential Cause | Suggested Solution |
| Secondary interactions with residual silanols on the column | Add a small amount of a competing base to the mobile phase, or adjust the pH of the aqueous portion of the mobile phase with an acid like phosphoric or formic acid. Using a column with low silanol (B1196071) activity can also help.[4] |
| Column overload | Reduce the concentration of the sample being injected. |
| Inappropriate mobile phase pH | Optimize the pH of the mobile phase to ensure the analyte is in a single ionic form. |
| Contaminated or degraded column | Flush the column with a strong solvent, or if the problem persists, replace the column. |
Problem 2: Inconsistent retention times for the analyte and impurities.
| Potential Cause | Suggested Solution |
| Inadequate column equilibration | Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection, especially for gradient methods. |
| Fluctuations in mobile phase composition | Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. |
| Pump malfunction or leaks | Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate. |
| Temperature variations | Use a column oven to maintain a constant temperature. |
Problem 3: Appearance of unexpected peaks in the chromatogram.
| Potential Cause | Suggested Solution |
| Sample degradation | Prepare samples fresh and store them appropriately (e.g., refrigerated) before analysis. This compound should be stored in a cool, dry, well-ventilated area away from incompatible substances.[3] |
| Contamination from solvent, glassware, or autosampler | Use high-purity solvents and thoroughly clean all glassware. Run a blank injection of the solvent to check for contamination. |
| Carryover from previous injections | Implement a robust needle wash program on the autosampler and inject a blank after a high-concentration sample. |
Experimental Protocols
Illustrative Stability-Indicating RP-HPLC Method
This protocol is a representative method for the separation of this compound from its potential impurities. Method development and validation are required for specific applications.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 260 nm |
| Sample Diluent | Acetonitrile:Water (50:50, v/v) |
Forced Degradation Study Protocol
To generate potential degradation products, subject a solution of this compound (e.g., 1 mg/mL in a suitable solvent) to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat solid sample at 105°C for 48 hours.
-
Photolytic Degradation: Expose solution to UV light (254 nm) for 24 hours.
Analyze the stressed samples using the HPLC method described above to identify and separate any degradation products.
Data Presentation
The following table presents hypothetical retention time data for this compound and its potential impurities based on the illustrative HPLC method. This data is for educational purposes and will vary with different experimental conditions.
| Compound | Type | Hypothetical Retention Time (min) |
| 2-Thiophenecarboxaldehyde | Process-Related Impurity | 8.5 |
| 3-Thiophenecarboxylic acid | Degradation Product (Oxidative) | 6.2 |
| This compound | API | 10.1 |
| Unidentified Degradant 1 | Degradation Product (Acidic) | 7.8 |
| Unidentified Degradant 2 | Degradation Product (Basic) | 11.5 |
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: Workflow for impurity identification in this compound.
References
Technical Support Center: 3-Formylthiophene in Basic Media
This guide provides troubleshooting advice, frequently asked questions, and experimental protocols for researchers working with 3-formylthiophene under basic conditions. The primary challenge in these reactions is the prevalence of base-induced side reactions, which can significantly impact yield and purity.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q1: My reaction has a low yield of the desired product, and I've isolated two major byproducts: one is an alcohol (3-thiophenemethanol) and the other a carboxylic acid (3-thiophenecarboxylic acid). What is happening?
A: This product distribution is a classic indicator of the Cannizzaro reaction . This is a common side reaction for aldehydes, like 3-formylthiophene, that lack alpha-protons and therefore cannot form an enolate.[1] In the presence of a strong base, two molecules of the aldehyde undergo a disproportionation reaction, where one molecule is oxidized to a carboxylic acid and the other is reduced to an alcohol.[1]
Troubleshooting Steps:
-
Lower the Base Concentration: The Cannizzaro reaction is often second order in aldehyde and first or second order in base.[1] Reducing the concentration of your base (e.g., from 50% NaOH to 10% NaOH) can dramatically slow down this side reaction.
-
Change the Base: Switch to a weaker or non-hydroxide base if your desired reaction chemistry allows. Bases like triethylamine (B128534) (TEA), diisopropylethylamine (DIPEA), or potassium carbonate are less likely to promote the Cannizzaro reaction.
-
Control the Temperature: Perform the reaction at a lower temperature. The Cannizzaro reaction, like many side reactions, has a higher activation energy than many desired nucleophilic additions. Running your reaction at 0 °C or even lower can favor your intended product.
-
Slow Addition: Add the base or the 3-formylthiophene slowly to the reaction mixture. This keeps the instantaneous concentration of either reactant low, which can suppress side reactions that are high order in reactants.
Q2: After running my reaction and during workup, I am observing a dark, insoluble, tar-like substance. What could be causing this?
A: The formation of dark, polymeric, or tar-like substances often points to degradation of the starting material or product under the reaction conditions. While the thiophene (B33073) ring is relatively stable, harsh basic conditions, especially when combined with elevated temperatures, can lead to decomposition and polymerization pathways.
Troubleshooting Steps:
-
Reduce Reaction Temperature: This is the most critical parameter to control. If your protocol calls for heating, try running the reaction at the lowest possible temperature that still allows the desired transformation to proceed at a reasonable rate.
-
Shorter Reaction Times: Monitor your reaction closely using a technique like Thin Layer Chromatography (TLC). Stop the reaction as soon as the starting material is consumed to prevent the product from degrading under the basic conditions.
-
Degas Solvents: Ensure your solvents are degassed. In the presence of base, dissolved oxygen can sometimes lead to oxidative side reactions that produce colored impurities.
-
Use a Milder Base: As with the Cannizzaro reaction, employing a weaker base can prevent the harsh conditions that lead to degradation.
Q3: My desired reaction is a Claisen-Schmidt condensation with a ketone, but I am getting very low yields and recovering mostly unreacted 3-formylthiophene.
A: This issue typically arises from inefficient enolate formation from the ketone partner or a slower-than-expected condensation step.
Troubleshooting Steps:
-
Optimize Base and Solvent: The choice of base is crucial for generating the ketone enolate. If you are using a hydroxide (B78521) base, ensure your solvent system can support enolate formation (e.g., ethanol (B145695)/water mixtures). For stronger, anhydrous bases like LDA, ensure your solvent (e.g., THF) is scrupulously dry.
-
Order of Addition: The standard procedure for a mixed aldol (B89426) (Claisen-Schmidt) condensation is to slowly add the aldehyde to a pre-formed solution of the base and the ketone.[2] This ensures that the enolate is present and ready to react with the aldehyde as it is introduced, minimizing the chance for the aldehyde to undergo side reactions.
-
Increase Temperature ( cautiously): If the reaction is clean but slow at low temperatures, a modest increase in temperature may be necessary. Monitor carefully for the appearance of byproducts.
Frequently Asked Questions (FAQs)
Q: What is the Cannizzaro reaction and why is 3-formylthiophene susceptible to it?
A: The Cannizzaro reaction is a base-induced disproportionation of two molecules of a non-enolizable aldehyde to yield a primary alcohol and a carboxylic acid.[1] An aldehyde is considered non-enolizable if it does not have any hydrogen atoms on the carbon adjacent to the carbonyl group (the α-carbon). Since the formyl group in 3-formylthiophene is attached directly to the thiophene ring at the C3 position, it has no α-protons. This structure makes it a prime candidate for the Cannizzaro reaction in the presence of strong bases like sodium or potassium hydroxide.[1]
Q: Can 3-formylthiophene undergo an aldol or self-condensation reaction?
A: No, 3-formylthiophene cannot undergo a self-condensation via the aldol mechanism because it lacks α-protons and cannot form an enolate.[3] However, it can participate in a mixed aldol condensation (often called a Claisen-Schmidt condensation) where it acts as the electrophilic partner.[2] In this reaction, a different carbonyl compound (a ketone or another aldehyde) that does have α-protons is deprotonated by a base to form an enolate, which then attacks the carbonyl carbon of 3-formylthiophene.
Q: What are the best general practices to minimize side reactions when using 3-formylthiophene in basic media?
A:
-
Use the weakest base necessary to achieve the desired reaction.
-
Maintain the lowest practical reaction temperature .
-
Use the stoichiometric amount of base whenever possible; avoid large excesses.
-
Keep reaction times to the minimum required for completion.
-
If possible, use a base that is sterically hindered or has low water solubility to moderate its activity.
-
For reactions like the Claisen-Schmidt condensation, add the 3-formylthiophene slowly to the mixture of the enolizable ketone and the base.
Quantitative Data Summary
The following table provides illustrative data on how reaction conditions can influence the product distribution in a reaction involving 3-formylthiophene where the Cannizzaro reaction is the primary side reaction.
| Base Condition | Temperature (°C) | Desired Product Yield (%) | 3-Thiophenemethanol Yield (%) | 3-Thiophenecarboxylic Acid Yield (%) |
| 10% aq. NaOH | 25 | 85 | 6 | 7 |
| 50% aq. NaOH | 25 | 40 | 28 | 30 |
| 10% aq. NaOH | 70 | 60 | 18 | 20 |
| 50% aq. NaOH | 70 | <10 | 43 | 45 |
| 1 M K₂CO₃ | 25 | >95 | <2 | <2 |
Note: Data is representative and intended to illustrate trends. Actual results will vary based on the specific reaction.
Experimental Protocols
Protocol 1: Minimized Side Reaction - Claisen-Schmidt Condensation
This protocol describes the condensation of 3-formylthiophene with acetone (B3395972) to produce (E)-4-(thiophen-3-yl)but-3-en-2-one, while minimizing the Cannizzaro side reaction.
-
Reagents & Equipment:
-
Acetone (10 eq.)
-
3-Formylthiophene (1 eq.)
-
10% Aqueous Sodium Hydroxide
-
Ethanol
-
Round-bottom flask, magnetic stirrer, ice bath.
-
-
Procedure:
-
In a round-bottom flask, combine acetone and ethanol in a 1:1 ratio.
-
Cool the flask to 0-5 °C in an ice bath.
-
Slowly add the 10% NaOH solution to the acetone/ethanol mixture with vigorous stirring.
-
Dissolve the 3-formylthiophene in a minimal amount of ethanol.
-
Add the 3-formylthiophene solution dropwise to the cold, stirring basic acetone mixture over 30 minutes.
-
Allow the reaction to stir at 0-5 °C for 2-3 hours, monitoring by TLC.
-
Once the reaction is complete, neutralize the mixture with dilute HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 2: Analysis of the Cannizzaro Reaction
This protocol is for demonstrating and analyzing the products of the Cannizzaro reaction of 3-formylthiophene.
-
Reagents & Equipment:
-
3-Formylthiophene (1 eq.)
-
50% Aqueous Potassium Hydroxide (w/w)
-
Round-bottom flask, magnetic stirrer, reflux condenser.
-
-
Procedure:
-
Place 3-formylthiophene in a round-bottom flask.
-
Add the 50% KOH solution. The reaction is often exothermic.
-
Stir the biphasic mixture at room temperature for 24 hours or gently heat to 50-60 °C for 2-3 hours to ensure completion.
-
Cool the reaction mixture and dilute with water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). The combined ether layers will contain the alcohol product (3-thiophenemethanol).
-
Carefully acidify the aqueous layer with concentrated HCl to a pH of ~1. A precipitate of 3-thiophenecarboxylic acid should form.
-
Collect the solid carboxylic acid by vacuum filtration.
-
The ether extracts containing the alcohol can be dried over anhydrous sodium sulfate and concentrated to yield the crude 3-thiophenemethanol.
-
Analyze and characterize both products separately using techniques like NMR, IR, and melting point determination.
-
Visualizations
Caption: Competing reaction pathways for 3-formylthiophene in basic media.
Caption: A logical workflow for troubleshooting common side reactions.
References
Improving regioselectivity in the synthesis of 3-Thiophenecarboxaldehyde derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in the regioselective synthesis of 3-thiophenecarboxaldehyde derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound derivatives with high regioselectivity?
A1: The most common and effective methods for achieving high regioselectivity in the synthesis of this compound derivatives are:
-
Vilsmeier-Haack Reaction: This reaction introduces a formyl group onto electron-rich aromatic rings. While thiophene (B33073) itself is preferentially formylated at the 2-position, the regioselectivity can be influenced by substituents on the thiophene ring and the choice of the Vilsmeier reagent.[1][2][3]
-
Ortho-lithiation and Formylation: This powerful technique involves the deprotonation of the thiophene ring using a strong base, typically an organolithium reagent, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).[4][5][6] The regioselectivity is often controlled by the inherent acidity of the thiophene protons or by the use of directing groups.[4][7]
-
Halogen-Metal Exchange: Starting from a halogenated thiophene precursor, a halogen-metal exchange reaction can generate a regiospecific organometallic intermediate, which is then trapped with a formylating agent.
Q2: How does the Vilsmeier-Haack reaction work, and what factors influence its regioselectivity on thiophene?
A2: The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, which is an electrophilic iminium salt formed from a substituted amide (like DMF) and a halogenating agent (like phosphorus oxychloride, POCl₃).[8][9][10] This electrophile then attacks the electron-rich thiophene ring. The regioselectivity is governed by:
-
Electronic Effects: Electron-donating groups on the thiophene ring activate it towards electrophilic substitution, while electron-withdrawing groups deactivate it.[11]
-
Steric Hindrance: The steric bulk of both the substituents on the thiophene ring and the Vilsmeier reagent itself plays a crucial role. Larger, more sterically demanding Vilsmeier reagents tend to favor attack at the less hindered position.[1][2]
Q3: What is a directing group, and how does it facilitate the synthesis of 3-substituted thiophenes?
A3: A directing group is a functional group that controls the position of an incoming electrophile or, in the case of ortho-lithiation, directs the deprotonation to a specific adjacent position.[4][7] In the context of synthesizing this compound derivatives, a directing group at the 3-position can be used to direct lithiation to the 2- or 4-position, or a directing group at the 2-position can direct functionalization to the 3-position. These groups typically contain a heteroatom that can coordinate with the lithium atom of the organolithium base, bringing the base into proximity with the targeted proton.[4]
Q4: Why is direct formylation of unsubstituted thiophene not ideal for producing this compound?
A4: Direct electrophilic formylation of unsubstituted thiophene, such as in the Vilsmeier-Haack reaction, overwhelmingly favors substitution at the C2 and C5 positions. This is due to the higher stability of the cationic intermediate formed upon electrophilic attack at these positions. Therefore, to achieve substitution at the C3 position, one must either start with a pre-functionalized thiophene or employ strategies like ortho-lithiation with directing groups to override the inherent reactivity of the thiophene ring.
Troubleshooting Guides
Problem 1: Poor Regioselectivity in the Vilsmeier-Haack Formylation of a 3-Substituted Thiophene
Symptoms:
-
A mixture of 2-formyl and 5-formyl isomers is obtained.
-
The desired 3-carboxaldehyde derivative is not the major product.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Vilsmeier Reagent: The steric bulk of the Vilsmeier reagent can significantly influence the regioselectivity.[1][2] | Modify the Formylating Agent: For formylation at the less sterically hindered 5-position, consider using a bulkier Vilsmeier reagent. Conversely, for the 2-position, a smaller reagent may be more effective. See the data table below for examples. |
| Reaction Temperature: Temperature can affect the selectivity of the reaction. | Optimize Reaction Temperature: Try running the reaction at a lower temperature to potentially increase the selectivity for the thermodynamically favored product. |
| Electronic Effects of the Substituent: The electronic nature of the substituent at the 3-position directs the incoming electrophile. | Consider an Alternative Strategy: If the electronics of your substituent strongly disfavor formylation at the desired position, the Vilsmeier-Haack reaction may not be the optimal method. Consider ortho-lithiation or a halogen-metal exchange approach. |
Problem 2: Low or No Yield in an Ortho-lithiation and Formylation Reaction
Symptoms:
-
Starting material is recovered.
-
A complex mixture of products is obtained with little to no desired aldehyde.
-
Decomposition of the starting material or lithiated intermediate.
Possible Causes and Solutions:
| Cause | Solution |
| Inefficient Deprotonation: The organolithium base may not be strong enough, or the reaction conditions may not be suitable for deprotonation. | Choice of Base and Additives: Use a stronger base like s-BuLi or t-BuLi. The addition of a coordinating agent like TMEDA (tetramethylethylenediamine) can enhance the basicity and efficiency of the lithiation. |
| Instability of the Lithiated Intermediate: Thiophene-lithium species can be unstable at higher temperatures.[6] | Strict Temperature Control: Maintain a low temperature (typically -78 °C) throughout the lithiation and quenching steps. |
| Impurities in Reagents or Solvents: Water or other electrophilic impurities can quench the organolithium reagent or the lithiated intermediate. | Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents and dry glassware. Ensure all reagents are of high purity and handled under an inert atmosphere (e.g., argon or nitrogen). |
| Incorrect Quenching Procedure: The addition of the formylating agent (DMF) may not be efficient. | Optimize Quenching: Add the DMF slowly at low temperature and allow the reaction to warm gradually to room temperature. |
Data Presentation
Table 1: Influence of Vilsmeier Reagent on the Regioselectivity of Formylation of 3-Alkylthiophenes [1]
| 3-Alkyl Substituent | Vilsmeier Reagent | Ratio of 2-formyl : 5-formyl Isomer |
| Methyl | DMF/POCl₃ | 6.1 : 1 |
| Ethyl | DMF/POCl₃ | 2.85 : 1 |
| n-Propyl | DMF/POCl₃ | 3.55 : 1 |
| iso-Propyl | DMF/POCl₃ | 1.1 : 1 |
| n-Butyl | DMF/POCl₃ | 2.7 : 1 |
| Methyl | N-Methylformanilide/POCl₃ | 3.0 : 1 |
| Ethyl | N-Methylformanilide/POCl₃ | 2.0 : 1 |
| n-Propyl | N-Methylformanilide/POCl₃ | 1.8 : 1 |
| iso-Propyl | N-Methylformanilide/POCl₃ | 1.8 : 1 |
| n-Butyl | N-Methylformanilide/POCl₃ | 0.7 : 1 |
Experimental Protocols
Key Experiment 1: General Procedure for Vilsmeier-Haack Formylation of a 3-Substituted Thiophene
Disclaimer: This is a general procedure and may require optimization for specific substrates.
Materials:
-
3-Substituted thiophene
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated sodium acetate (B1210297) solution
-
Dichloromethane (DCM) or other suitable extraction solvent
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Under an inert atmosphere (e.g., argon), cool a solution of anhydrous DMF in anhydrous DCE to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF solution with vigorous stirring. The formation of the Vilsmeier reagent is exothermic. Maintain the temperature below 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes.
-
Add a solution of the 3-substituted thiophene in anhydrous DCE dropwise to the Vilsmeier reagent.
-
Allow the reaction mixture to warm to room temperature and then heat to a temperature appropriate for the substrate (e.g., 50-80 °C) and stir for several hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and then pour it slowly into a stirred mixture of ice and saturated sodium acetate solution to hydrolyze the iminium salt intermediate.
-
Stir vigorously for 1-2 hours until the hydrolysis is complete.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Key Experiment 2: General Procedure for Ortho-lithiation and Formylation of a Thiophene Derivative
Disclaimer: This is a general procedure and requires strict anhydrous and inert conditions. Organolithium reagents are pyrophoric and must be handled with extreme care.
Materials:
-
Substituted thiophene (with or without a directing group)
-
Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether
-
Organolithium reagent (e.g., n-BuLi, s-BuLi)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate or other suitable extraction solvent
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Under a strict inert atmosphere (e.g., argon), dissolve the substituted thiophene in anhydrous THF in a flame-dried flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the organolithium reagent dropwise via syringe. The reaction is often accompanied by a color change.
-
Stir the mixture at -78 °C for the optimized time (typically 1-2 hours) to ensure complete lithiation.
-
Slowly add anhydrous DMF dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for another hour, then slowly warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: General experimental workflow for the synthesis of this compound derivatives.
Caption: Troubleshooting workflow for poor regioselectivity in Vilsmeier-Haack formylation.
Caption: Role of a directing group in ortho-lithiation for regioselective formylation.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Formylation - Common Conditions [commonorganicchemistry.com]
- 6. reddit.com [reddit.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. ijpcbs.com [ijpcbs.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Managing 3-Thiophenecarboxaldehyde Thermal Decomposition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Thiophenecarboxaldehyde. The information provided addresses potential issues related to its thermal stability and decomposition.
Frequently Asked Questions (FAQs)
Q1: What is the known thermal stability of this compound?
Q2: What are the expected decomposition products of this compound?
A2: During a fire or upon thermal decomposition, irritating and highly toxic gases may be generated.[1] The primary decomposition products include carbon monoxide, oxides of sulfur, and carbon dioxide.[1]
Q3: What are the recommended storage conditions to prevent thermal decomposition?
A3: To ensure stability and prevent decomposition, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances.[1][4] It is recommended to store it under a nitrogen atmosphere in a refrigerator at approximately 4°C (39°F).[1][5]
Q4: What materials are incompatible with this compound and could potentially lower its decomposition temperature?
A4: this compound is incompatible with strong bases, strong oxidizing agents, and strong reducing agents.[1] Contact with these substances could potentially catalyze or lower the onset temperature of decomposition.
Q5: Are there any visual indicators of this compound decomposition?
A5: While specific visual cues for the onset of thermal decomposition are not well-documented, a change in color (darkening) or the appearance of solid precipitates could indicate degradation or polymerization, which may be accelerated by temperature. The material is typically a brownish-yellow oil.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected pressure buildup in the reaction vessel upon heating. | Thermal decomposition of this compound leading to the evolution of gaseous byproducts (CO, CO2, SOx). | Immediately and safely cool the reaction vessel. Ensure the reaction is conducted in a well-ventilated fume hood with appropriate pressure relief systems. Re-evaluate the reaction temperature and consider if it is approaching the decomposition range. |
| Inconsistent analytical results (e.g., HPLC, GC) for samples subjected to thermal processing. | Partial decomposition of this compound, leading to the formation of impurities. | Analyze the sample for the presence of expected decomposition products. Review the heating protocol to ensure the temperature does not exceed the stability limits of the compound. Implement stricter temperature controls. |
| Discoloration or charring of the material during a reaction. | Significant thermal decomposition is occurring. | Stop the reaction immediately. The temperature is too high. Redesign the experiment to use a lower temperature, or consider alternative synthetic routes that do not require high temperatures. |
| Foul or unusual odor during heating. | Release of sulfur-containing decomposition products. | Ensure all work is being performed in a properly functioning fume hood. Use appropriate personal protective equipment, including a respirator if necessary. This is a strong indicator that the material is decomposing. |
Experimental Protocols
Protocol for Thermogravimetric Analysis (TGA)
This protocol outlines a general procedure for determining the thermal stability of this compound using TGA.
Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.
Instrumentation: A calibrated thermogravimetric analyzer.
Procedure:
-
Sample Preparation:
-
Tare a clean, inert TGA crucible (e.g., alumina (B75360) or platinum).
-
Under a nitrogen atmosphere to minimize oxidation, carefully transfer 5-10 mg of this compound into the crucible.
-
Record the exact initial mass of the sample.
-
-
Instrument Setup:
-
Place the crucible in the TGA instrument.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Set the temperature program:
-
Equilibrate at 30°C for 10 minutes.
-
Ramp the temperature from 30°C to 300°C at a heating rate of 10°C/min.
-
-
-
Data Collection:
-
Initiate the TGA run and record the mass loss as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature.
-
Determine the onset temperature of decomposition, which is often calculated as the intersection of the baseline tangent with the tangent of the decomposition step on the TGA curve.
-
Analyze the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum mass loss rates.
-
Protocol for Identification of Thermal Decomposition Products by GC-MS
This protocol describes a general method for identifying the volatile and semi-volatile products of thermal decomposition.
Objective: To identify the chemical structures of the decomposition byproducts.
Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).
Procedure:
-
Sample Preparation for Pyrolysis-GC-MS:
-
Place a small, accurately weighed amount of this compound (typically in the microgram range) into a pyrolysis tube.
-
Alternatively, for bulk decomposition analysis, heat a larger sample in a sealed vial with a headspace sampler at a controlled temperature below the autoignition point (e.g., 180°C) for a defined period.
-
-
GC-MS Analysis:
-
Pyrolysis-GC-MS:
-
Insert the pyrolysis tube into the pyrolyzer, which is interfaced with the GC inlet.
-
Heat the sample rapidly to the desired decomposition temperature.
-
The volatile decomposition products are swept directly onto the GC column.
-
-
Headspace-GC-MS:
-
Withdraw a sample of the headspace gas from the heated vial using a gas-tight syringe.
-
Inject the gas sample into the GC-MS.
-
-
-
GC-MS Parameters (Example):
-
GC Column: A non-polar column (e.g., DB-5ms) is suitable for separating a range of organic compounds.
-
Inlet Temperature: 250°C (or lower to minimize further degradation in the inlet).
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-550.
-
Scan Mode: Full scan.
-
-
-
Data Analysis:
-
Identify the chromatographic peaks corresponding to the decomposition products.
-
Analyze the mass spectrum of each peak and compare it with spectral libraries (e.g., NIST) to identify the compounds.
-
Visualizations
Caption: Workflow for Thermogravimetric Analysis (TGA).
Caption: Troubleshooting Logic for Thermal Events.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Thiophenecarboxaldehyde and 2-Thiophenecarboxaldehyde for Researchers
An in-depth analysis of the chemical reactivity of 3-Thiophenecarboxaldehyde and its 2-isomer, providing researchers, scientists, and drug development professionals with a comprehensive guide to their comparative performance in key synthetic transformations. This guide is supported by experimental data and theoretical insights to inform substrate selection and reaction optimization.
The isomeric substitution of the formyl group on the thiophene (B33073) ring, at either the 3- or 2-position, imparts distinct electronic and steric characteristics that significantly influence the reactivity of these crucial synthetic building blocks. A nuanced understanding of these differences is paramount for the strategic design of synthetic routes in the development of novel pharmaceuticals and functional materials. Generally, 2-thiophenecarboxaldehyde exhibits greater reactivity in reactions involving nucleophilic attack at the carbonyl carbon and in electrophilic substitution on the thiophene ring, a trend attributable to the electronic properties of the thiophene heterocycle.
Spectroscopic and Physicochemical Properties
A fundamental comparison of the two isomers begins with their basic physicochemical and spectroscopic properties.
| Property | 2-Thiophenecarboxaldehyde | This compound |
| CAS Number | 98-03-3[1][2][3] | 498-62-4 |
| Molecular Formula | C₅H₄OS[1][3] | C₅H₄OS |
| Molecular Weight | 112.15 g/mol [1][3] | 112.15 g/mol [4] |
| Boiling Point | 198 °C[1] | 195-199 °C |
| ¹³C NMR (CHO) | ~183 ppm | ~185 ppm[5][6] |
Reactivity at the Carbonyl Group: A Tale of Two Positions
The reactivity of the aldehyde functional group is primarily dictated by the electrophilicity of the carbonyl carbon. The position of the formyl group on the thiophene ring modulates this electrophilicity through a combination of inductive and resonance effects.
The sulfur atom in the thiophene ring can donate electron density to the ring through resonance. In 2-thiophenecarboxaldehyde, the formyl group is in direct conjugation with the sulfur atom, allowing for more effective delocalization of electron density, which slightly reduces the partial positive charge on the carbonyl carbon compared to the 3-isomer. However, the electron-withdrawing inductive effect of the sulfur atom is more strongly felt at the adjacent C2 position. This complex interplay of electronic effects generally renders the carbonyl carbon of 2-thiophenecarboxaldehyde more electrophilic and thus more reactive towards nucleophiles .
A computational study on the corresponding carboxylic acids provides analogous insight, suggesting that the 2-substituted isomer is thermodynamically more stable.[7]
Nucleophilic Addition Reactions
Nucleophilic addition is a cornerstone of aldehyde chemistry.[7] The enhanced electrophilicity of the carbonyl carbon in 2-thiophenecarboxaldehyde is expected to lead to faster reaction rates in nucleophilic additions.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene (B1212753) compound. The rate of this reaction is highly dependent on the electrophilicity of the aldehyde.
Comparative Yields in Knoevenagel Condensation with Malononitrile (B47326)
| Aldehyde | Catalyst | Solvent | Conditions | Yield (%) |
| 2-Thiophenecarboxaldehyde | Piperidine (B6355638) | Ethanol (B145695) | RT, 2-4 h | >90% |
| This compound | Piperidine | Ethanol | RT, 2-4 h | ~85-95% |
Note: The yield for this compound is estimated based on typical yields for aromatic aldehydes under these conditions, as direct comparative data is limited.
Wittig Reaction
The Wittig reaction provides a versatile method for the synthesis of alkenes from aldehydes. Similar to the Knoevenagel condensation, the reactivity is influenced by the electrophilicity of the carbonyl carbon.
Comparative Yields in Wittig Reaction with (Carbethoxymethylene)triphenylphosphorane
| Aldehyde | Base | Solvent | Conditions | Yield (%) |
| 2-Thiophenecarboxaldehyde | NaH | THF | RT, 12 h | ~70-90% |
| This compound | NaH | THF | RT, 12 h | ~65-85% |
Note: Yields are estimated based on typical Wittig reactions with aromatic aldehydes, as direct comparative data is limited.
Reactivity of the Thiophene Ring: Electrophilic Aromatic Substitution
Thiophene is an electron-rich heterocycle and is more reactive than benzene (B151609) in electrophilic aromatic substitution reactions. The formyl group is a deactivating, meta-directing group.
In the case of 2-thiophenecarboxaldehyde , the formyl group at the 2-position deactivates the ring, with electrophilic attack generally occurring at the 4- and 5-positions. For This compound , the formyl group at the 3-position directs incoming electrophiles to the 2- and 5-positions. Due to the inherent higher reactivity of the α-position (C2 and C5) in thiophene, This compound is generally more reactive towards electrophilic substitution than the 2-isomer, as the deactivating effect of the formyl group is less pronounced at the C5 position.
For instance, in the Vilsmeier-Haack reaction, which is a formylation reaction, thiophene itself is preferentially formylated at the 2-position.[1] This highlights the intrinsic reactivity difference between the α and β positions.
Oxidation and Reduction Reactions
Both isomers can be readily oxidized to their corresponding carboxylic acids or reduced to the respective alcohols. While direct comparative kinetic data is scarce, the slight electronic differences may lead to minor variations in reaction rates.
Typical Oxidation and Reduction Reactions
| Transformation | Reagent(s) | Product |
| Oxidation | KMnO₄, H₂O₂ | Thiophenecarboxylic acid |
| Reduction | NaBH₄, LiAlH₄ | Thiophenemethanol |
Metal-Catalyzed Cross-Coupling Reactions
Thiophenecarboxaldehydes can be utilized in various metal-catalyzed cross-coupling reactions, often after conversion to a halide or triflate. The reactivity in these reactions is highly dependent on the specific coupling partners and catalytic system. Generally, substrates derived from 2-substituted thiophenes exhibit higher reactivity in palladium-catalyzed cross-coupling reactions due to the greater ease of oxidative addition at the C2 position.
Experimental Protocols
General Protocol for Knoevenagel Condensation
-
Setup: In a round-bottom flask, dissolve the thiophenecarboxaldehyde (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL).
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 mmol).
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture in an ice bath. Collect the precipitated product by vacuum filtration.
-
Purification: Wash the solid with cold ethanol and recrystallize from a suitable solvent if necessary.
General Protocol for Wittig Reaction
-
Ylide Preparation: To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add methyltriphenylphosphonium (B96628) bromide (1.1 equiv) and anhydrous THF. Cool the suspension to 0 °C and slowly add n-butyllithium (1.05 equiv). Stir at 0 °C for 1 hour.
-
Wittig Reaction: Dissolve the thiophenecarboxaldehyde (1.0 equiv) in anhydrous THF and add it dropwise to the ylide solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours, monitoring by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Conclusion
The positional isomerism of the formyl group on the thiophene ring leads to discernible differences in the reactivity of this compound and 2-thiophenecarboxaldehyde. 2-Thiophenecarboxaldehyde generally displays higher reactivity in nucleophilic additions to the carbonyl group due to the increased electrophilicity of the carbonyl carbon. Conversely, this compound tends to be more reactive in electrophilic aromatic substitution on the thiophene ring. This comparative guide provides a framework for researchers to make informed decisions in the selection and application of these versatile heterocyclic aldehydes in their synthetic endeavors.
References
A Comparative Analysis of Substituted Thiophenecarboxaldehydes: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of substituted thiophenecarboxaldehydes, detailing their chemical reactivity, biological activity, and spectroscopic properties. This analysis is supported by experimental data to facilitate informed decisions in synthetic chemistry and medicinal chemistry applications.
Substituted thiophenecarboxaldehydes are versatile building blocks in the synthesis of a wide array of pharmaceuticals and functional materials. The reactivity of the aldehyde functional group and the overall biological profile of the molecule are significantly influenced by the nature and position of substituents on the thiophene (B33073) ring. This guide provides a comparative overview of these effects, supported by experimental data and detailed protocols.
Chemical Reactivity: The Influence of Substituents
The reactivity of the aldehyde group in substituted thiophenecarboxaldehydes is primarily governed by the electronic properties of the substituents on the thiophene ring. Thiophene itself is an electron-rich heterocycle, rendering it more reactive than benzene (B151609) in electrophilic substitution reactions. However, when considering the reactivity of the aldehyde moiety, the key factor is the electrophilicity of the carbonyl carbon, which is directly influenced by the electron-donating or electron-withdrawing nature of the ring substituents.[1]
Electron-withdrawing groups (EWGs) such as nitro (-NO₂) or chloro (-Cl) groups decrease the electron density of the thiophene ring. This electronic pull increases the partial positive charge on the carbonyl carbon of the aldehyde, thereby enhancing its reactivity towards nucleophiles. Conversely, electron-donating groups (EDGs) like methyl (-CH₃) or methoxy (B1213986) (-OCH₃) groups increase the electron density of the ring, which in turn reduces the electrophilicity of the carbonyl carbon, making the aldehyde less reactive towards nucleophilic attack.[1]
This differential reactivity is evident in common synthetic transformations such as the Knoevenagel condensation and the Wittig reaction.
Comparative Performance in Knoevenagel Condensation
The Knoevenagel condensation, a reaction between an aldehyde or ketone and an active methylene (B1212753) compound, is significantly accelerated by the presence of EWGs on the thiophene ring.[2] The rate-determining step is the nucleophilic attack of the enolate on the aldehyde's carbonyl carbon.[2] Consequently, thiophenecarboxaldehydes with strongly electron-withdrawing substituents are expected to exhibit higher reaction rates and yields.
| Compound | Substituent (at C5) | Predicted Reactivity in Knoevenagel Condensation |
| 5-Nitro-2-thiophenecarboxaldehyde | -NO₂ (Strong EWG) | Very High |
| 5-Chloro-2-thiophenecarboxaldehyde | -Cl (Weak EWG) | Moderate |
| 2-Thiophenecarboxaldehyde | -H (Neutral) | Baseline |
| 5-Methyl-2-thiophenecarboxaldehyde | -CH₃ (EDG) | Low |
Comparative Performance in Wittig Reaction
Similarly, in the Wittig reaction, which converts aldehydes and ketones to alkenes, the rate of reaction is influenced by the electrophilicity of the carbonyl carbon. Thiophenecarboxaldehydes bearing EWGs will react more readily with the phosphorus ylide.
| Compound | Substituent (at C5) | Predicted Reactivity in Wittig Reaction |
| 5-Nitro-2-thiophenecarboxaldehyde | -NO₂ (Strong EWG) | Very High |
| 5-Chloro-2-thiophenecarboxaldehyde | -Cl (Weak EWG) | Moderate |
| 2-Thiophenecarboxaldehyde | -H (Neutral) | Baseline |
| 5-Methyl-2-thiophenecarboxaldehyde | -CH₃ (EDG) | Low |
Biological Activity: A Comparative Overview
Substituted thiophenes are a prominent scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The nature and position of the substituents on the thiophene ring play a crucial role in determining the potency and selectivity of these compounds.
Antimicrobial and Antifungal Activity
Several studies have demonstrated the antimicrobial and antifungal potential of substituted thiophene derivatives. The activity is often dependent on the specific substituents and their positions on the thiophene ring. For instance, certain thiophene-based heterocycles have shown significant activity against various bacterial and fungal strains.
| Compound Type | Target Organism | Activity (MIC/EC50) | Reference |
| Thiophene-based heterocycles | Candida albicans, C. difficile | MIC: 2 to 4 μg/ml for some derivatives against C. difficile | [3] |
| Thiophene/furan-1,3,4-oxadiazole carboxamides | Sclerotinia sclerotiorum | EC50: 0.140 ± 0.034 mg/L for compound 4i | [4] |
| 3-Halobenzo[b]thiophenes | Gram-positive bacteria and yeast | MIC of 16 µg/mL for cyclohexanol-substituted derivatives | [5] |
| 2-Thienyl-1,2,4-triazoles | Gram-positive bacteria | High activity observed for several derivatives | [6] |
Anticancer Activity and Signaling Pathway Inhibition
Thiophene derivatives have emerged as promising anticancer agents, with some compounds demonstrating potent inhibitory effects on cancer cell proliferation and key signaling pathways. For example, certain thiophene derivatives have been shown to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers.[1]
| Compound Type | Cancer Cell Line | Activity (IC50) | Reference |
| Thiophene derivative 1312 | SGC-7901 (Gastric) | 340 nM | [1] |
| Thiophenyl hydrazone 5b | HT29 (Colon) | 2.61 ± 0.34 μM | [7] |
| Thiazole-tetralin derivatives | MCF-7 (Breast), A549 (Lung) | 7.84 to 55.88 μM | [8] |
| Thieno[2,3-d]pyrimidine analogues | HepG2 (Liver), MCF7 (Breast) | ~4-10 µM for some derivatives | [9] |
Spectroscopic Properties
The characterization of substituted thiophenecarboxaldehydes relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The chemical shifts and coupling constants in NMR spectra, as well as the vibrational frequencies in IR spectra, are sensitive to the electronic environment of the nuclei and bonds, which is directly influenced by the substituents on the thiophene ring.
¹H and ¹³C NMR Spectroscopy
The position of substituents on the thiophene ring significantly affects the chemical shifts of the ring protons and carbons. For example, in 5-substituted-2-thiophenecarboxaldehydes, the chemical shift of the aldehydic proton is typically found far downfield. The coupling patterns of the thiophene ring protons are also diagnostic of the substitution pattern.
| Compound | ¹H NMR (δ, ppm) in CDCl₃ | ¹³C NMR (δ, ppm) in CDCl₃ |
| 5-Methyl-2-thiophenecarboxaldehyde [1][10] | 9.80 (s, 1H, CHO), 7.61 (d, 1H, H3), 6.88 (d, 1H, H4), 2.57 (s, 3H, CH₃) | 182.59 (C=O), 151.61, 142.04, 137.45, 127.24 (Thiophene-C), 16.16 (CH₃) |
| 5-Chloro-2-thiophenecarboxaldehyde [11] | 9.8 (s, 1H, CHO), 7.6 (d, 1H), 7.2 (d, 1H) | Not readily available |
| 5-Bromo-2-thiophenecarboxaldehyde [2] | 9.79 (s, 1H), 7.53 (d, 1H, J = 8.0 Hz), 7.20 (d, 1H, J = 4.0 Hz) | Not readily available |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the synthesis and evaluation of substituted thiophenecarboxaldehydes.
General Protocol for Knoevenagel Condensation
This protocol describes a general procedure for the Knoevenagel condensation of a substituted 2-thiophenecarboxaldehyde with malononitrile.[2]
Materials:
-
Substituted 2-thiophenecarboxaldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol, 66 mg)
-
Ethanol (B145695) (10 mL)
-
Piperidine or Triethylamine (catalytic amount, e.g., 0.1 mmol)
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the substituted 2-thiophenecarboxaldehyde, malononitrile, and ethanol.
-
Add a catalytic amount of a weak base (piperidine or triethylamine).
-
Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Aldehydes with strong electron-withdrawing groups may react completely within minutes, while those with electron-donating groups may require several hours or gentle heating.[1]
-
Upon completion, cool the reaction mixture in an ice bath. The product often precipitates and can be collected by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove residual reactants and catalyst.
General Protocol for Wittig Reaction
This protocol outlines a general procedure for the Wittig reaction of a substituted 2-thiophenecarboxaldehyde with methyltriphenylphosphonium (B96628) bromide.[2]
Materials:
-
Methyltriphenylphosphonium bromide (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 1.05 equiv)
-
Substituted 2-thiophenecarboxaldehyde (1.0 equiv)
Procedure:
-
Ylide Preparation:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., Argon), add methyltriphenylphosphonium bromide.
-
Add anhydrous THF via syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi dropwise. The formation of an orange-red ylide indicates a successful reaction.
-
Stir the mixture at 0 °C for 1 hour.
-
-
Wittig Reaction:
-
Dissolve the substituted 2-thiophenecarboxaldehyde in a minimal amount of anhydrous THF.
-
Add the aldehyde solution dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
-
Work-up:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Conclusion
The electronic nature of substituents on the thiophene ring provides a powerful tool for tuning the chemical reactivity and biological activity of thiophenecarboxaldehydes. Electron-withdrawing groups generally enhance the reactivity of the aldehyde towards nucleophiles and can contribute to potent biological activities. Conversely, electron-donating groups tend to decrease reactivity. This structure-activity relationship is a key principle for the rational design of novel synthetic methodologies and therapeutic agents based on the thiophene scaffold. The provided data and protocols serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 5-Methyl-2-thiophenecarboxaldehyde | C6H6OS | CID 61663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-Thiophenecarboxaldehyde, 5-chloro- [webbook.nist.gov]
A Comparative Guide to the Reactivity of 3-Thiophenecarboxaldehyde and Furfural in Condensation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of synthetic organic chemistry and drug development, the selection of appropriate building blocks is paramount to achieving desired molecular architectures and biological activities. Both 3-thiophenecarboxaldehyde and furfural (B47365) are versatile heterocyclic aldehydes that serve as key precursors in a multitude of condensation reactions, such as Knoevenagel and Claisen-Schmidt condensations, for the formation of carbon-carbon bonds. Their structural similarities, featuring a five-membered aromatic ring attached to a formyl group, belie significant differences in reactivity stemming from the distinct electronic properties of the thiophene (B33073) and furan (B31954) rings. This guide provides an objective comparison of the reactivity of this compound and furfural in these critical transformations, supported by experimental data and detailed methodologies to aid in informed substrate selection and reaction optimization.
Theoretical Background: Electronic and Structural Influences on Reactivity
The reactivity of the aldehyde functional group in both this compound and furfural is intrinsically linked to the electronic nature of the heteroaromatic ring to which it is attached. Key factors influencing their behavior in condensation reactions include:
-
Aromaticity and Electronegativity: Thiophene is generally considered to be more aromatic than furan. The sulfur atom in thiophene is less electronegative than the oxygen atom in furan, which allows for a more effective delocalization of its lone pair of electrons into the π-system of the ring. This enhanced aromatic stability makes the thiophene ring less prone to reactions that would disrupt this system. Conversely, the higher electronegativity of oxygen in furan results in a less stable aromatic system, rendering the furan ring more reactive, particularly towards electrophiles.
-
Influence on the Aldehyde Group: The electronic properties of the heteroatom directly impact the electrophilicity of the carbonyl carbon in the aldehyde group. The overall order of reactivity for electrophilic substitution on the rings themselves is typically pyrrole (B145914) > furan > thiophene > benzene. This is a consequence of the electron-donating resonance effect of the heteroatom outweighing its inductive electron-withdrawing effect. This interplay also affects the aldehyde's reactivity. The greater resonance effect from the more aromatic thiophene ring can lead to a slight decrease in the partial positive charge on the carbonyl carbon compared to furan, which may influence its reactivity towards nucleophiles.
In essence, the less aromatic character of the furan ring in furfural generally leads to a more electrophilic carbonyl carbon, suggesting a higher intrinsic reactivity in nucleophilic addition, the initial step in many condensation reactions, when compared to this compound.
Comparative Performance in Condensation Reactions
The following sections provide a detailed comparison of the reactivity of this compound and furfural in two major classes of condensation reactions, supported by quantitative data from various studies.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene (B1212753) compound, typically catalyzed by a weak base. The rate-determining step is often the nucleophilic attack of the enolate of the active methylene compound on the carbonyl carbon of the aldehyde.
Data Summary: Knoevenagel Condensation
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| Furfural | Malononitrile (B47326) | Piperidine | Ethanol (B145695) | Room Temp. | 30 min | 83 | [1] |
| Furfural | Malononitrile | Na₂CO₃ | Ethanol | Room Temp. | 15 min | 86 | [1] |
| Furfural | Ethyl Cyanoacetate | Piperidine | Ethanol | Room Temp. | 15 min | 96 | [1] |
| Furfural | Diethyl Malonate | NH₄HCO₃ | Solvent-free | 60 | 1 h | ~80 | [2] |
| Furfural | Malononitrile | Basic Alumina | Solvent-free | Microwave | 2-5 min | High | [3] |
| This compound | Malononitrile | Piperidine | Ethanol | Reflux | 2-4 h | >90 | [3] |
| 2-Thiophenecarboxaldehyde | Malononitrile | NH₄OAc | Solvent-free | Microwave | 2 min | High | [4] |
Note: Data for 2-thiophenecarboxaldehyde is included to provide a closer analogue for reactivity comparison in the absence of extensive data for the 3-isomer.
The available data suggests that furfural generally reacts faster in Knoevenagel condensations, often proceeding to high yields at room temperature in short reaction times.[1] this compound can also achieve high yields, though it may require more forcing conditions such as refluxing temperatures.[3] The higher reactivity of furfural can be attributed to the greater electrophilicity of its carbonyl carbon.
Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone and an aromatic carbonyl compound that lacks an α-hydrogen. This reaction is a cornerstone for the synthesis of chalcones and other α,β-unsaturated ketones.
Data Summary: Claisen-Schmidt Condensation
| Aldehyde | Ketone | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| Furfural | Acetophenone (B1666503) | 15% w/w Al₂O₃/CaO | - | 120 | - | High | [5] |
| Furfural | Acetophenone | NaOH | Aqueous | 25 | 24-48 | Quantitative | [6] |
| This compound | 4-Hydroxyacetophenone | KOH | Ethanol | Room Temp. | 5 | - | [2] |
| This compound | 4-Methoxyacetophenone | KOH | Ethanol | Room Temp. | 5 | - | [2] |
| This compound | 4-Bromoacetophenone | KOH | Ethanol | Room Temp. | 5 | - | [2] |
Note: Specific yield data for the this compound reactions were not provided in the reference, but the formation of the chalcone (B49325) products was confirmed.
Furfural demonstrates high reactivity in Claisen-Schmidt condensations, often leading to quantitative yields.[5][6] this compound is also a viable substrate for the synthesis of thiophene-containing chalcones, reacting with various acetophenone derivatives under basic conditions at room temperature.[2] While direct comparative kinetic data is scarce, the milder conditions often employed for furfural suggest a higher reactivity profile.
Experimental Protocols
Protocol 1: Comparative Knoevenagel Condensation of Furfural and this compound with Malononitrile
Objective: To compare the reaction rate and yield for the condensation of furfural and this compound with malononitrile under identical conditions.
Materials:
-
Furfural
-
This compound
-
Malononitrile
-
Ethanol (solvent)
-
Piperidine (catalyst)
-
Two 50 mL round-bottom flasks
-
Reflux condensers
-
Heating mantles
-
TLC plates and developing chamber
Procedure:
-
Flask 1 (Furfural): To a 50 mL round-bottom flask, add furfural (10 mmol, 0.96 g), malononitrile (10 mmol, 0.66 g), and 20 mL of ethanol.
-
Flask 2 (this compound): To a second 50 mL round-bottom flask, add this compound (10 mmol, 1.12 g), malononitrile (10 mmol, 0.66 g), and 20 mL of ethanol.
-
To each flask, add 2-3 drops of piperidine.
-
Equip both flasks with reflux condensers and place them in heating mantles.
-
Heat the reactions to reflux simultaneously.
-
Monitor the progress of each reaction every 15 minutes using Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared.
-
Upon completion, allow the reaction mixtures to cool to room temperature. The product may precipitate.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified product.
-
Determine the yield and melting point of each product.
Protocol 2: Claisen-Schmidt Condensation of this compound with a Substituted Acetophenone
Objective: To synthesize a thiophene-containing chalcone via a Claisen-Schmidt condensation.
Materials:
-
This compound
-
Substituted acetophenone (e.g., 4-methoxyacetophenone)
-
Potassium hydroxide (B78521) (KOH)
-
Absolute ethanol
-
250 mL beaker
-
Magnetic stirrer and stir bar
Procedure:
-
In a 250 mL beaker, dissolve this compound (0.1 mol, 11.2 g) and the substituted acetophenone (0.1 mol) in 100 mL of absolute ethanol.
-
To this mixture, add a 50% aqueous solution of KOH (10 mL).
-
Stir the mixture vigorously with a magnetic stirrer for 5 hours at room temperature. A precipitate should form during this time.
-
Collect the solid product by vacuum filtration.
-
Wash the crude product with cold water.
-
Recrystallize the product from ethanol to obtain the purified chalcone.
-
Determine the yield and characterize the product using appropriate spectroscopic methods (e.g., NMR, IR).[2]
Visualizing Reaction Workflows and Logical Relationships
To better understand the process flow and the factors influencing the choice between these two aldehydes, the following diagrams are provided.
References
A Comparative Guide to HPLC Method Validation for Purity Assessment of 3-Thiophenecarboxaldehyde
For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of a primary High-Performance Liquid Chromatography (HPLC) method for the purity validation of 3-Thiophenecarboxaldehyde against alternative analytical techniques. Detailed experimental protocols and supporting data are presented to assist in method selection and implementation.
Comparison of Analytical Methods
The determination of purity for an active pharmaceutical ingredient (API) or key intermediate like this compound requires robust and accurate analytical methods. While HPLC is a widely adopted technique, other methods such as Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) offer orthogonal approaches to purity assessment. The selection of a suitable method depends on various factors including the physicochemical properties of the analyte and potential impurities, required sensitivity, and the desired level of analytical detail.
| Parameter | HPLC-UV | GC-FID/MS | qNMR |
| Principle | Separation based on differential partitioning between a mobile and stationary phase. | Separation based on volatility and partitioning between a carrier gas and a stationary phase. | Signal intensity is directly proportional to the number of atomic nuclei. |
| Primary Use | Purity determination and impurity profiling of non-volatile and thermally stable compounds. | Purity determination and identification of volatile and semi-volatile impurities. | Absolute purity determination without the need for a specific reference standard of the analyte. |
| Limit of Detection (LOD) | ~0.01 - 0.1 µg/mL | ~0.001 - 0.01 µg/mL | ~0.05 - 0.1% |
| Limit of Quantitation (LOQ) | ~0.03 - 0.3 µg/mL | ~0.003 - 0.03 µg/mL | ~0.1 - 0.3% |
| Linearity (R²) | > 0.999 | > 0.999 | Not Applicable (Direct Method) |
| Precision (%RSD) | < 2% | < 5% | < 1% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | ≥ 99.5% |
| Analysis Time | 10 - 30 minutes | 15 - 40 minutes | 5 - 15 minutes |
| Impurity Identification | Based on retention time comparison with standards; hyphenation with MS provides structural information. | Definitive identification of volatile impurities based on mass spectral fragmentation. | Provides structural information but may not be suitable for identifying trace impurities. |
Experimental Protocols
Detailed methodologies for HPLC, GC, and qNMR are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and laboratory conditions.
High-Performance Liquid Chromatography (HPLC) Method
A reverse-phase HPLC method is suitable for the purity validation of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a suitable solvent (e.g., acetonitrile (B52724) or methanol) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Column: Newcrom R1, 4.6 x 150 mm, 5 µm.[1]
-
Mobile Phase: A mixture of acetonitrile and water, with a small percentage of phosphoric acid (e.g., 0.1%). For MS compatibility, formic acid can be used as an alternative.[1] The exact gradient or isocratic conditions should be optimized to achieve good resolution between the main peak and any impurities. A common starting point is a gradient from 30% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Alternative Method 1: Gas Chromatography (GC)
Given that this compound is a volatile compound, GC is a viable alternative for purity analysis.[2]
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane (B109758) or methanol) at a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare calibration standards.
-
-
Chromatographic Conditions:
-
Column: A non-polar capillary column, such as a DB-5 or HP-5 (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature (FID): 280 °C.
-
Injection Mode: Split or splitless, depending on the concentration.
-
Alternative Method 2: Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary ratio method capable of providing a direct measure of purity without the need for a specific reference standard of the analyte.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh a known amount of this compound (e.g., 10-20 mg) into an NMR tube.
-
Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the same NMR tube. The internal standard should have a known purity and its signals should not overlap with the analyte signals.
-
Add a known volume of a deuterated solvent (e.g., DMSO-d6, CDCl3) to dissolve both the sample and the internal standard completely.
-
-
NMR Acquisition Parameters:
-
Pulse Program: A standard 1D proton experiment with a 90° pulse.
-
Relaxation Delay (d1): A sufficiently long delay (e.g., 5 times the longest T1 of the signals of interest) to ensure complete relaxation of all nuclei.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio for accurate integration.
-
-
Data Processing and Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following equation:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
sample = this compound
-
IS = Internal Standard
-
-
Experimental Workflow and Validation
A logical workflow is essential for the successful validation of any analytical method. The following diagram illustrates the key stages in the validation of an HPLC method for purity determination.
Caption: Workflow for HPLC Method Validation.
This guide provides a framework for selecting and validating an appropriate analytical method for the purity determination of this compound. The choice between HPLC, GC, and qNMR will depend on the specific requirements of the analysis. For routine quality control, a validated HPLC method is often the most practical approach. However, for absolute purity determination and in-depth impurity profiling, qNMR and GC-MS are powerful complementary techniques.
References
A Comparative Guide to the Quantitative Analysis of 3-Thiophenecarboxaldehyde
For researchers, scientists, and drug development professionals, the accurate and precise quantification of 3-Thiophenecarboxaldehyde, a key intermediate in the synthesis of various pharmaceuticals, is of paramount importance. This guide provides a comprehensive comparison of three powerful analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparison of Quantitative Performance
The choice of analytical technique often depends on a balance of sensitivity, selectivity, speed, and sample requirements. Below is a summary of the expected performance characteristics for the quantitative analysis of this compound using GC-MS, HPLC-UV, and qNMR.
| Parameter | GC-MS | HPLC-UV | qNMR |
| Limit of Detection (LOD) | 0.001 - 0.01 µg/mL | 0.01 - 0.1 µg/mL | ~1-5 µg/mL |
| Limit of Quantification (LOQ) | 0.003 - 0.03 µg/mL | 0.03 - 0.3 µg/mL | ~5-20 µg/mL |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.999 |
| Precision (%RSD) | < 5% | < 2% | < 1% |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% | 99 - 101% |
| Analysis Time | 15 - 30 minutes | 10 - 20 minutes | 5 - 15 minutes |
| Sample Preparation | Moderately Complex | Simple | Simple |
| Destructive to Sample | Yes | Yes | No |
In-Depth Method Comparison
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific method, making it ideal for the identification and quantification of trace levels of this compound and its volatile impurities.[1] The mass spectrometer provides definitive structural information, which is invaluable for impurity profiling.[1] However, the sample must be volatile and thermally stable.
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely used technique for the routine quality control and quantification of this compound. It generally offers excellent precision and accuracy for quantitative analysis.[1] While less sensitive than GC-MS, it is suitable for a wider range of compounds, including those that are not volatile.[2]
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the direct quantification of this compound without the need for a specific reference standard of the analyte itself. The quantification is based on the ratio of the integral of an analyte signal to the integral of a certified reference material with a known concentration.[3] This technique is non-destructive and offers exceptional precision.[3]
Experimental Protocols
Detailed methodologies for the quantitative analysis of this compound using GC-MS, HPLC-UV, and qNMR are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on established methods for the analysis of aromatic aldehydes and thiophene (B33073) derivatives.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a suitable volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a final concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting a stock solution of this compound to cover the desired concentration range (e.g., 0.1 - 10 µg/mL).
-
For enhanced accuracy, an internal standard (e.g., a deuterated analog or a compound with similar chemical properties and retention time) can be added to both the sample and calibration standards.
2. GC-MS Instrumentation and Conditions:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 180°C at 15°C/min.
-
Ramp to 280°C at 25°C/min, hold for 5 minutes.
-
-
MS System: Agilent 5977B MSD or equivalent.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 112, 111, 83) for quantification and full scan (m/z 40-200) for qualitative confirmation.
3. Data Analysis:
-
Identify the this compound peak based on its retention time and mass spectrum.
-
Construct a calibration curve by plotting the peak area (or the ratio of the analyte peak area to the internal standard peak area) against the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
High-Performance Liquid Chromatography (HPLC-UV)
This protocol is adapted from general methods for the analysis of thiophene derivatives.[4]
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in the mobile phase to a final concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting a stock solution of this compound to cover the desired concentration range (e.g., 1 - 100 µg/mL).
-
Filter all solutions through a 0.45 µm syringe filter before injection.
2. HPLC-UV Instrumentation and Conditions:
-
HPLC System: Standard HPLC system with a pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the maximum absorbance wavelength of this compound (approximately 260 nm).
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Identify the this compound peak by its retention time.
-
Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Quantitative Nuclear Magnetic Resonance (qNMR)
This protocol follows the general principles of qNMR using an internal standard.[3]
1. Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10 mg) into an NMR tube.
-
Accurately weigh a specific amount of a certified internal standard (e.g., maleic acid or dimethyl sulfone) and add it to the same NMR tube. The internal standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.
-
Add a known volume of a suitable deuterated solvent (e.g., DMSO-d6 or Chloroform-d) to dissolve both the sample and the internal standard completely.
2. NMR Instrumentation and Data Acquisition:
-
NMR Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Nucleus: ¹H.
-
Pulse Program: A standard single-pulse experiment with a sufficiently long relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T1).
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
3. Data Processing and Analysis:
-
Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Integrate a well-resolved signal of this compound (e.g., the aldehyde proton around 9.9 ppm) and a signal from the internal standard.[5]
-
Calculate the concentration or purity of this compound using the following equation:
Purity_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the standard
-
Visualizing the Experimental Workflows
To further clarify the methodologies, the following diagrams illustrate the experimental workflows for each analytical technique.
Caption: Experimental workflow for the quantitative analysis of this compound using GC-MS.
Caption: Experimental workflow for the quantitative analysis of this compound using HPLC-UV.
Caption: Experimental workflow for the quantitative analysis of this compound using qNMR.
References
A Spectroscopic Duel: Unmasking the Isomeric Differences Between 2- and 3-Thiophenecarboxaldehyde
A comprehensive spectroscopic comparison of 2- and 3-Thiophenecarboxaldehyde, two closely related isomers with distinct chemical fingerprints. This guide provides a detailed analysis of their NMR, IR, and mass spectrometry data, supported by experimental protocols and structural visualizations, to aid researchers in their unambiguous identification and characterization.
In the realm of heterocyclic chemistry, the subtle shift of a functional group can profoundly influence a molecule's physical and chemical properties. This guide delves into the spectroscopic nuances of 2-Thiophenecarboxaldehyde and this compound, offering a clear comparative analysis for scientists and professionals in drug discovery and materials science. The distinct positioning of the aldehyde group on the thiophene (B33073) ring in these isomers gives rise to unique spectral patterns, which are crucial for their accurate identification and for understanding their reactivity and potential applications.
Molecular Structures at a Glance
The core difference between these two compounds lies in the substitution pattern of the aldehyde group on the thiophene ring. In 2-Thiophenecarboxaldehyde, the formyl group is attached to the carbon atom adjacent to the sulfur atom (C2), while in this compound, it is bonded to the carbon atom at the C3 position. This seemingly minor structural variance leads to significant differences in their electronic environments and, consequently, their spectroscopic signatures.
Caption: Molecular structures of 2- and this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 2- and this compound, providing a quantitative basis for their differentiation.
¹H NMR Spectral Data
The proton NMR spectra are particularly informative for distinguishing between the two isomers. The chemical shifts and coupling constants of the thiophene ring protons are highly sensitive to the position of the electron-withdrawing aldehyde group.
| Compound | Proton | Chemical Shift (ppm) | Coupling Constants (Hz) | Solvent |
| 2-Thiophenecarboxaldehyde | H5 | 7.94 | J(5,4) = 4.85, J(5,3) = 1.29 | Acetone-d₆ |
| H3 | 7.99 | J(3,4) = 3.84, J(3,5) = 1.29 | Acetone-d₆ | |
| H4 | 7.30 | J(4,5) = 4.85, J(4,3) = 3.84 | Acetone-d₆ | |
| CHO | 9.99 | Acetone-d₆ | ||
| This compound | H2 | 8.125 | J(2,5) = 2.8, J(2,4) = 1.2 | Not Specified |
| H5 | 7.371 | J(5,4) = 5.1, J(5,2) = 2.8 | Not Specified | |
| H4 | 7.526 | J(4,5) = 5.1, J(4,2) = 1.2 | Not Specified | |
| CHO | 9.922 | Not Specified |
Note: NMR data can vary slightly depending on the solvent and the spectrometer frequency.
¹³C NMR Spectral Data
Carbon NMR provides complementary information, showing distinct chemical shifts for the carbon atoms of the thiophene ring and the carbonyl group.
| Compound | Carbon | Chemical Shift (ppm) | Solvent |
| 2-Thiophenecarboxaldehyde | C2 | ~144 | CDCl₃ |
| C3 | ~136 | CDCl₃ | |
| C4 | ~128 | CDCl₃ | |
| C5 | ~135 | CDCl₃ | |
| CHO | ~183 | CDCl₃ | |
| This compound | C2 | ~137 | CDCl₃ |
| C3 | ~140 | CDCl₃ | |
| C4 | ~127 | CDCl₃ | |
| C5 | ~130 | CDCl₃ | |
| CHO | ~185 | CDCl₃ |
Note: ¹³C NMR data is based on typical values and may vary.
Infrared (IR) Spectroscopy
The IR spectra of both isomers are dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the aldehyde group. However, subtle differences in the fingerprint region can also be observed.
| Compound | Functional Group | Vibrational Frequency (cm⁻¹) |
| 2-Thiophenecarboxaldehyde | C=O Stretch | ~1665[1] |
| C-H (aldehyde) | ~2850, ~2750 | |
| C=C (aromatic) | ~1520-1400 | |
| C-S Stretch | ~850-700 | |
| This compound | C=O Stretch | ~1680-1660 |
| C-H (aldehyde) | ~2850, ~2750 | |
| C=C (aromatic) | ~1520-1400 | |
| C-S Stretch | ~850-700 |
Mass Spectrometry
Both isomers have the same molecular weight and will therefore show a molecular ion peak (M⁺) at the same m/z value in their mass spectra. However, the fragmentation patterns can differ, providing clues to the substitution pattern.
| Compound | Molecular Formula | Molecular Weight | Key Fragmentation Peaks (m/z) |
| 2-Thiophenecarboxaldehyde | C₅H₄OS | 112.15 g/mol [2][3] | 112 (M⁺), 111 (M-H)⁺, 83 (M-CHO)⁺[2] |
| This compound | C₅H₄OS | 112.15 g/mol [4][5][6] | 112 (M⁺), 111 (M-H)⁺, 83 (M-CHO)⁺[4] |
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic comparison of the two isomers.
Caption: Workflow for the spectroscopic comparison of isomers.
Experimental Protocols
Detailed experimental methodologies are crucial for reproducible and reliable spectroscopic data. Below are generalized protocols for the key techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, Jeol, Varian) operating at a field strength of 300 MHz or higher for ¹H NMR.
-
Sample Preparation: Approximately 5-10 mg of the thiophenecarboxaldehyde isomer is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard (0 ppm).
-
¹H NMR Acquisition: A standard one-pulse sequence is typically used. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain a spectrum with single lines for each carbon. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 128 or more) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard (TMS).
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.
-
Attenuated Total Reflectance (ATR-IR): This is a common and simple method for liquid samples. A drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). The spectrum is then recorded. The crystal should be cleaned with a suitable solvent (e.g., isopropanol (B130326) or acetone) before and after each measurement.
-
Liquid Film (KBr Plates): A drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin film. The plates are then mounted in the spectrometer's sample holder for analysis.
-
Data Acquisition: Spectra are typically collected over the range of 4000-400 cm⁻¹. A background spectrum (of the empty ATR crystal or clean salt plates) is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
-
Ionization: Electron Ionization (EI) is a common method for volatile, small organic molecules. In EI, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition: The mass spectrum is a plot of ion abundance versus m/z, which reveals the molecular weight of the compound and the masses of its fragments.
-
Sample Introduction (for GC-MS): A dilute solution of the sample in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) is injected into the GC. The sample is vaporized and carried through a capillary column by an inert gas, where it is separated from any impurities before entering the mass spectrometer.
This guide provides a foundational spectroscopic comparison of 2- and this compound. For researchers and drug development professionals, a thorough understanding of these spectroscopic differences is paramount for quality control, reaction monitoring, and the rational design of new chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Thiophenecarboxaldehyde | C5H4OS | CID 7364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Thiophenecarboxaldehyde [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. This compound | C5H4OS | CID 68135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [webbook.nist.gov]
A Comparative Guide to the Electronic Structure of 3-Thiophenecarboxaldehyde and its Isomeric and Substituted Analogs: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electronic structure of 3-Thiophenecarboxaldehyde and related thiophene (B33073) derivatives, drawing upon Density Functional Theory (DFT) studies. While direct, comprehensive DFT data for this compound is limited in publicly accessible literature, this guide synthesizes available theoretical data on analogous compounds to offer valuable insights for researchers in drug design and materials science. The comparison will focus on key electronic parameters such as frontier molecular orbitals (HOMO and LUMO), energy gaps, and molecular electrostatic potential, which are crucial in understanding reactivity, stability, and potential biological activity.
Introduction to Thiophene Derivatives in Research
Thiophene and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1] Their utility stems from their diverse biological activities, including antioxidant and antibacterial properties, and their application in organic electronics.[1][2] The electronic properties of these molecules, governed by the arrangement of their π-electron systems, are fundamental to their function. DFT calculations provide a powerful tool for elucidating these properties at the molecular level.[3]
Comparison of Electronic Properties
The electronic properties of this compound are compared here with its isomer, 2-Thiophenecarboxaldehyde, and other substituted thiophene derivatives for which DFT data is available. These comparisons offer a predictive understanding of how the position of the carboxaldehyde group and other substitutions influence the electronic structure.
Table 1: Comparison of Calculated Electronic Properties of Thiophene Derivatives
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
| Thiophene | DFT/6-321G | -6.561 | -0.360 | 6.201 | [4] |
| 2-Thiophenecarboxamide Derivative (7a) | B3LYP/6-31G(d,p) | - | - | 3.11 - 3.83 | [2] |
| 2-Thiophene Carboxylic Acid Thiourea Derivative (1-Cl) | DFT/6-311G(d,p) | - | - | ~4.0 - 5.0 (inferred) | [3][5] |
| Thiophene Sulfonamide Derivative (3) | B3LYP/6-311G(d,p) | - | - | 4.65 | [1] |
| Thiophene Sulfonamide Derivative (7) | B3LYP/6-311G(d,p) | - | - | 3.44 | [1] |
Note: Direct comparable values for this compound were not available in the searched literature. The table presents data for related compounds to infer trends.
The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller energy gap generally implies higher reactivity.[1] For instance, in a study of thiophene sulfonamide derivatives, compound 7 with the lowest HOMO-LUMO energy gap was found to be the most reactive.[1] It is generally observed that increasing conjugation length in oligothiophenes leads to a decrease in the HOMO-LUMO gap.[6]
Experimental Protocols
To experimentally validate the computational findings and further characterize the electronic properties of this compound and its analogs, the following standard protocols can be employed.
UV-Vis Spectroscopy
Objective: To determine the electronic absorption properties and estimate the optical band gap.
Protocol:
-
Sample Preparation: Prepare a dilute solution (typically 10⁻⁵ to 10⁻⁶ M) of the thiophene derivative in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile (B52724), or dichloromethane).[7]
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Record a baseline spectrum with a cuvette containing only the solvent.
-
Record the absorption spectrum of the sample solution over a wavelength range of approximately 200-800 nm.[7]
-
-
Analysis: Identify the wavelength of maximum absorption (λmax). The onset of the absorption band can be used to estimate the optical energy gap using the equation: E_gap (eV) = 1240 / λ_onset (nm).
Cyclic Voltammetry
Objective: To determine the electrochemical oxidation and reduction potentials and estimate the HOMO and LUMO energy levels.
Protocol:
-
Electrolyte Solution Preparation: Prepare a 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate, Bu₄NPF₆) in an appropriate anhydrous solvent (e.g., acetonitrile or dichloromethane).[8]
-
Analyte Solution Preparation: Dissolve the thiophene derivative in the electrolyte solution to a concentration of approximately 1 mM.
-
Electrochemical Cell Setup: Use a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[9][10]
-
Measurement:
-
Analysis:
-
Determine the onset oxidation potential (E_ox) and onset reduction potential (E_red) from the voltammogram.
-
Estimate the HOMO and LUMO energy levels using the following empirical formulas (referenced against ferrocene/ferrocenium, Fc/Fc⁺, as an internal standard):
-
E_HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]
-
E_LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]
-
-
The electrochemical energy gap can then be calculated as E_gap = E_LUMO - E_HOMO.
-
Visualizing Computational and Experimental Workflows
The following diagrams illustrate the logical flow of DFT studies and the experimental validation process.
Caption: Workflow for DFT analysis of this compound.
Caption: Experimental validation workflow for electronic properties.
Conclusion
This guide provides a framework for understanding the electronic structure of this compound through comparison with related thiophene derivatives studied via DFT. While a dedicated computational study on this compound would be beneficial, the presented data and protocols offer a solid foundation for researchers to predict its properties and design further experimental investigations. The interplay of computational and experimental approaches is crucial for advancing the development of novel thiophene-based compounds for pharmaceutical and material science applications.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives | MDPI [mdpi.com]
- 4. jchps.com [jchps.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. longdom.org [longdom.org]
- 8. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ossila.com [ossila.com]
- 10. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 11. alpha.chem.umb.edu [alpha.chem.umb.edu]
A Comparative Study of the Reactivity of 3-Thiophenecarboxaldehyde and Benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of 3-thiophenecarboxaldehyde and benzaldehyde (B42025), two key aromatic aldehydes used in organic synthesis. Understanding the nuanced differences in their reactivity is crucial for designing efficient synthetic routes and developing novel therapeutics and functional materials. This document summarizes the electronic factors influencing their reactivity, presents available experimental data for comparison, and provides detailed experimental protocols for key reactions.
Electronic Properties and Their Influence on Reactivity
The reactivity of the aldehyde functional group is primarily dictated by the electrophilicity of the carbonyl carbon. This, in turn, is influenced by the electronic properties of the aromatic ring to which it is attached.
Benzaldehyde features a phenyl group, which is generally considered to be weakly electron-withdrawing by induction due to the higher electronegativity of sp² hybridized carbons. However, it can also act as a weak electron-donating group through resonance.
This compound , on the other hand, has a 3-thienyl group. The thiophene (B33073) ring is an electron-rich heterocycle due to the participation of the sulfur atom's lone pair of electrons in the aromatic π-system.[1] This increased electron density is expected to be donated to the aldehyde group, thereby reducing the partial positive charge on the carbonyl carbon.
This difference in electronic effects is quantitatively captured by their Hammett substituent constants (σ). The Hammett constant for the 3-thienyl group is slightly negative, indicating its electron-donating nature, whereas the phenyl group is considered the reference with a Hammett constant of zero.[2]
Comparative Reactivity in Key Reactions
The differing electronic properties of the 3-thienyl and phenyl groups lead to observable differences in the reactivity of this compound and benzaldehyde in various organic reactions. Generally, the higher electrophilicity of the carbonyl carbon in benzaldehyde makes it more reactive towards nucleophiles compared to this compound.
Nucleophilic Addition Reactions
Nucleophilic addition is the characteristic reaction of aldehydes. The rate of this reaction is highly dependent on the electrophilicity of the carbonyl carbon.
Due to the electron-donating nature of the thiophene ring, This compound is expected to be less reactive than benzaldehyde in nucleophilic addition reactions.
Condensation Reactions
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with an active methylene (B1212753) compound. While direct kinetic comparisons are scarce, the principles of the reaction mechanism suggest that the more electrophilic aldehyde will react faster. Thus, benzaldehyde is expected to undergo Knoevenagel condensation more readily than this compound.
Perkin Reaction: The Perkin reaction is used to synthesize α,β-unsaturated aromatic acids from aromatic aldehydes.[3] Both benzaldehyde and thiophenecarboxaldehydes are known to participate in this reaction.[4][5] However, based on the electrophilicity of the carbonyl carbon, benzaldehyde is anticipated to be more reactive.
Wittig Reaction
The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes. The reaction involves the attack of a phosphorus ylide on the carbonyl carbon. Again, the higher electrophilicity of benzaldehyde suggests it will react faster than this compound.
Oxidation
Reduction
Aldehydes are readily reduced to primary alcohols. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) are effective for both this compound and benzaldehyde.[6][7] Given the milder nature of NaBH₄, significant differences in reactivity for this transformation are not always pronounced, but benzaldehyde might be reduced slightly faster under strictly identical, kinetically controlled conditions.
Data Presentation
The following tables summarize the expected relative reactivity and provide a framework for comparing experimental outcomes. It is important to note that direct comparative studies under identical conditions are limited in the literature. The presented data is a consolidation of information from various sources and should be interpreted with caution.
| Reaction Type | This compound | Benzaldehyde | Expected Relative Reactivity |
| Knoevenagel Condensation | Slower | Faster | Benzaldehyde > this compound |
| Wittig Reaction | Slower | Faster | Benzaldehyde > this compound |
| Perkin Reaction | Slower | Faster | Benzaldehyde > this compound |
| Oxidation to Carboxylic Acid | Readily Oxidized | Readily Oxidized | Similar, potentially Benzaldehyde slightly faster |
| Reduction with NaBH₄ | Readily Reduced | Readily Reduced | Similar, potentially Benzaldehyde slightly faster |
Experimental Protocols
The following are detailed methodologies for key comparative experiments. These protocols are designed to be conducted under identical conditions to allow for a fair comparison of reactivity.
General Experimental Workflow
Knoevenagel Condensation
Objective: To compare the reaction rate and yield of the Knoevenagel condensation of this compound and benzaldehyde with malononitrile (B47326).
Materials:
-
This compound
-
Benzaldehyde
-
Malononitrile
-
Piperidine (B6355638) (catalyst)
-
Ethanol (B145695) (solvent)
Procedure:
-
In two separate round-bottom flasks, dissolve this compound (1.0 mmol) in ethanol (10 mL) and benzaldehyde (1.0 mmol) in ethanol (10 mL).
-
To each flask, add malononitrile (1.0 mmol).
-
Add a catalytic amount of piperidine (0.1 mmol) to each flask simultaneously to initiate the reactions.
-
Stir both reaction mixtures at room temperature.
-
Monitor the progress of both reactions at regular time intervals (e.g., every 15 minutes) using Thin Layer Chromatography (TLC).
-
Upon completion (disappearance of the starting aldehyde), quench the reactions by adding cold water.
-
Collect the precipitated product by vacuum filtration, wash with cold ethanol, and dry.
-
Calculate the yield for both reactions and compare the reaction times.
Wittig Reaction
Objective: To compare the yield of the Wittig reaction of this compound and benzaldehyde with a stabilized ylide.
Materials:
-
This compound
-
Benzaldehyde
-
Benzyltriphenylphosphonium (B107652) chloride
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
Procedure (Ylide Preparation):
-
In a dry, nitrogen-flushed flask, suspend benzyltriphenylphosphonium chloride (1.1 mmol) in anhydrous THF (15 mL).
-
Cool the suspension to 0 °C and add sodium hydride (1.1 mmol) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 1 hour to form the ylide.
Procedure (Wittig Reaction):
-
In two separate, dry, nitrogen-flushed flasks, dissolve this compound (1.0 mmol) in anhydrous THF (5 mL) and benzaldehyde (1.0 mmol) in anhydrous THF (5 mL).
-
Cool both aldehyde solutions to 0 °C.
-
To each flask, add half of the prepared ylide solution dropwise and simultaneously.
-
Allow both reaction mixtures to warm to room temperature and stir for 4 hours.
-
Quench both reactions by the addition of water.
-
Extract the products with diethyl ether, dry the organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the products by column chromatography and calculate the yields for comparison.
Reduction with Sodium Borohydride
Objective: To compare the rate of reduction of this compound and benzaldehyde with sodium borohydride.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (B129727) (solvent)
Procedure:
-
In two separate flasks, dissolve this compound (1.0 mmol) in methanol (10 mL) and benzaldehyde (1.0 mmol) in methanol (10 mL).
-
Cool both solutions to 0 °C in an ice bath.
-
To each flask, add sodium borohydride (0.25 mmol) simultaneously.
-
Monitor the disappearance of the starting aldehydes in both reactions by TLC at short, regular intervals (e.g., every 5 minutes).
-
Record the time taken for the complete consumption of each aldehyde.
Conclusion
The reactivity of this compound and benzaldehyde is fundamentally influenced by the electronic nature of their respective aromatic rings. The electron-rich thiophene ring in this compound reduces the electrophilicity of the carbonyl carbon, generally rendering it less reactive towards nucleophilic attack compared to benzaldehyde. This difference is expected to be reflected in the rates and yields of various reactions, including nucleophilic additions, condensations, and Wittig reactions. For drug development and synthetic chemistry professionals, a thorough understanding of these reactivity differences is paramount for the strategic design of synthetic pathways and the optimization of reaction conditions. The provided experimental protocols offer a framework for directly observing and quantifying these differences in a laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
- 3. Perkin reaction - Wikipedia [en.wikipedia.org]
- 4. longdom.org [longdom.org]
- 5. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. jconsortium.com [jconsortium.com]
- 7. scielo.br [scielo.br]
Validating the Synthesis of 3-Thiophenecarboxaldehyde: A Comparative Guide to Synthetic Routes and NMR Spectroscopic Analysis
For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of key heterocyclic building blocks is paramount. 3-Thiophenecarboxaldehyde is a vital intermediate in the preparation of numerous pharmaceutical compounds. Its purity and structural integrity, confirmed by analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, are critical for successful downstream applications. This guide provides a comparative analysis of two common synthetic routes to this compound, with a focus on validation using ¹H and ¹³C NMR spectroscopy.
This publication details the experimental protocols for the synthesis of this compound via the lithiation of 3-bromothiophene (B43185) and the Vilsmeier-Haack formylation of thiophene (B33073). A comprehensive comparison of the NMR data for the target compound and potential impurities is presented to aid in the validation of the synthesis and the identification of byproducts.
Comparative Analysis of Synthetic Routes
Two primary methods for the synthesis of this compound are presented here, each with distinct advantages and potential impurity profiles.
Method 1: Lithiation of 3-Bromothiophene
This widely used method involves the metal-halogen exchange of 3-bromothiophene with an organolithium reagent, typically n-butyllithium, followed by quenching with N,N-dimethylformamide (DMF) to introduce the formyl group. This route offers high regioselectivity to the 3-position.
Method 2: Vilsmeier-Haack Formylation of Thiophene
The Vilsmeier-Haack reaction is a classic method for formylating aromatic and heteroaromatic compounds. It utilizes a Vilsmeier reagent, generated in situ from a substituted amide like N-methylformanilide and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the thiophene ring. While formylation of unsubstituted thiophene typically favors the 2-position, modifications to the Vilsmeier reagent and reaction conditions can influence the regioselectivity, though obtaining pure 3-isomer can be challenging.
Experimental Protocols
Method 1: Synthesis of this compound from 3-Bromothiophene
Materials:
-
3-Bromothiophene
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet, add 3-bromothiophene (1.0 eq) and anhydrous diethyl ether or THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution, maintaining the temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add anhydrous DMF (1.2 eq) dropwise, again keeping the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for an additional 2-3 hours.
-
Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Method 2: Vilsmeier-Haack Formylation of Thiophene
Materials:
-
Thiophene
-
N-Methylformanilide
-
Phosphorus oxychloride (POCl₃)
-
1,2-Dichloroethane or Dichloromethane
-
Sodium acetate (B1210297) solution
-
Standard laboratory glassware
Procedure:
-
In a three-necked flask equipped with a stirrer, dropping funnel, and a reflux condenser, place N-methylformanilide (1.0 eq) in the chosen solvent.
-
Cool the mixture in an ice bath and slowly add phosphorus oxychloride (1.0 eq) dropwise with stirring.
-
After the addition, remove the ice bath and stir the mixture at room temperature for 1 hour to form the Vilsmeier reagent.
-
Add thiophene (1.1 eq) dropwise to the Vilsmeier reagent, maintaining the temperature between 25-30 °C.
-
Heat the reaction mixture to 70-80 °C and maintain for 2-3 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the mixture with a sodium acetate solution.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, then dry over an anhydrous drying agent.
-
Concentrate the solution under reduced pressure and purify the resulting mixture of 2- and this compound by fractional distillation or column chromatography.
NMR Spectroscopic Validation
NMR spectroscopy is the definitive tool for confirming the structure of the synthesized this compound and identifying any impurities. The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for the product and key related species in CDCl₃.
Table 1: ¹H NMR Data (CDCl₃, 300-500 MHz)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| This compound | 9.92 | s | -CHO | |
| 8.13 | dd | 2.9, 1.2 | H2 | |
| 7.53 | dd | 5.1, 1.2 | H4 | |
| 7.37 | dd | 5.1, 2.9 | H5 | |
| 2-Thiophenecarboxaldehyde | 9.90 | d | 1.2 | -CHO |
| 7.78 | dd | 3.8, 1.2 | H3 | |
| 7.75 | dd | 5.0, 1.2 | H5 | |
| 7.18 | dd | 5.0, 3.8 | H4 | |
| 3-Bromothiophene | 7.35 | dd | 3.1, 1.4 | H2 |
| 7.20 | dd | 5.2, 3.1 | H5 | |
| 7.05 | dd | 5.2, 1.4 | H4 | |
| N,N-Dimethylformamide (DMF) | 8.02 | s | -CHO | |
| 2.96 | s | -N(CH₃)₂ | ||
| 2.89 | s | -N(CH₃)₂ |
Table 2: ¹³C NMR Data (CDCl₃, 75-125 MHz)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | 185.5 | -CHO |
| 141.8 | C3 | |
| 135.0 | C2 | |
| 128.5 | C5 | |
| 125.0 | C4 | |
| 2-Thiophenecarboxaldehyde | 182.8 | -CHO |
| 143.8 | C2 | |
| 136.2 | C3 | |
| 135.0 | C5 | |
| 128.2 | C4 | |
| 3-Bromothiophene | 129.2 | C5 |
| 127.8 | C2 | |
| 123.0 | C4 | |
| 110.5 | C3 | |
| N,N-Dimethylformamide (DMF) | 162.5 | -CHO |
| 36.2 | -N(CH₃)₂ | |
| 31.1 | -N(CH₃)₂ |
Analysis of Potential Impurities:
-
Method 1 (Lithiation): The primary impurities to monitor are unreacted 3-bromothiophene and residual DMF . The presence of 3-bromothiophene can be easily identified by its characteristic signals in both ¹H and ¹³C NMR spectra. The two distinct methyl signals of DMF are also readily observable. Incomplete lithiation or side reactions could also lead to the formation of 2-Thiophenecarboxaldehyde if any 2-lithiothiophene is generated, which can be distinguished by its unique set of aromatic proton signals.
-
Method 2 (Vilsmeier-Haack): The main challenge with this method is controlling regioselectivity. The primary byproduct will be the thermodynamically favored 2-Thiophenecarboxaldehyde . Careful comparison of the aromatic region of the ¹H NMR spectrum is crucial for determining the isomeric ratio. Unreacted starting materials such as N-methylformanilide may also be present.
Workflow and a deeper look into the reaction
The following diagrams illustrate the overall workflow for the synthesis and validation of this compound, and the reaction mechanism for the lithiation route.
Caption: Workflow for Synthesis and Validation.
Characterization of 3-Thiophenecarboxaldehyde derivatives by X-ray crystallography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structural properties of 3-Thiophenecarboxaldehyde derivatives characterized by X-ray crystallography. The focus is on two prominent classes of derivatives: chalcones and Schiff bases. Understanding the three-dimensional structure of these compounds is crucial for rational drug design and the development of novel materials, as the molecular geometry dictates intermolecular interactions and, consequently, biological activity and material properties. This guide presents key crystallographic data in a comparative format, details the experimental protocols for structure determination, and illustrates the general workflow of X-ray crystallography.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for a series of chalcones derived from this compound and a representative Schiff base derivative. This data allows for a direct comparison of how different substituents influence the crystal packing and molecular conformation.
| Parameter | 1-(4-hydroxyphenyl)-3-(thiophen-3-yl)prop-2-en-1-one[1] | 1-(4-methoxyphenyl)-3-(thiophen-3-yl)prop-2-en-1-one[1] | 1-(4-ethoxyphenyl)-3-(thiophen-3-yl)prop-2-en-1-one[1] | 1-(4-bromophenyl)-3-(thiophen-3-yl)prop-2-en-1-one[1] | (E)-N1,N1-diethyl-N2-(thiophen-2-ylmethylene)ethane-1,2-diamine Dichloro Zn(II) Complex[2] |
| Chemical Formula | C₁₃H₁₀O₂S | C₁₄H₁₂O₂S | C₁₅H₁₄O₂S | C₁₃H₉BrOS | C₁₁H₁₈Cl₂N₂SZn |
| Molecular Weight ( g/mol ) | 230.27 | 244.30 | 258.32 | 309.17 | 346.61 |
| Crystal System | Monoclinic | Monoclinic | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c | P2₁/c | P2₁/c | P2₁/n |
| a (Å) | 5.7893 (3) | 10.7423 (6) | 7.6253 (4) | 15.1189 (8) | 8.8913 (3) |
| b (Å) | 8.8519 (4) | 10.8751 (6) | 11.0858 (6) | 7.5582 (4) | 13.5678 (5) |
| c (Å) | 21.3414 (10) | 11.0963 (6) | 15.8953 (8) | 11.1441 (6) | 12.3087 (4) |
| β (˚) | 94.013 (2) | 112.923 (3) | 101.536 (2) | 109.231 (2) | 107.567 (2) |
| Volume (ų) | 1090.79 (9) | 1195.42 (12) | 1317.02 (12) | 1200.17 (11) | 1413.43 (8) |
| Z | 4 | 4 | 4 | 4 | 4 |
| Calculated Density (g/cm³) | 1.400 | 1.358 | 1.300 | 1.711 | 1.628 |
| Dihedral Angle (Thiophene-Phenyl) (˚) | 4.73 (12) | 12.36 (11) | 17.44 (11) | 46.1 (6) / 48.6 (6) | - |
Experimental Protocols
The determination of the crystal structure of this compound derivatives by single-crystal X-ray diffraction involves a series of precise steps, from crystal growth to data analysis. Below are detailed methodologies for the key experiments.
I. Synthesis and Crystallization
A. Chalcone Derivatives[1]
-
Synthesis: In a 250 mL beaker, dissolve this compound (0.1 mol) and the appropriate substituted acetophenone (B1666503) (0.1 mol) in 100 mL of absolute ethanol (B145695).
-
To this mixture, add 10 mL of a 50% potassium hydroxide (B78521) solution.
-
Stir the mixture with a magnetic stirrer for 5 hours at room temperature until a precipitate forms.
-
Filter the solid product under reduced pressure.
-
Crystallization: Recrystallize the crude product from ethanol to obtain single crystals suitable for X-ray diffraction.
B. Schiff Base Derivatives[2]
-
Synthesis: The synthesis of thiophene-derived Schiff bases typically involves the condensation reaction of a thiophene (B33073) aldehyde with a primary amine. For the representative example, (E)-N1,N1-diethyl-N2-(thiophen-2-ylmethylene)ethane-1,2-diamine (DE) was synthesized.
-
Complexation: An ethanolic solution of the appropriate metal salt (e.g., ZnCl₂) is added to an ethanolic solution of the Schiff base ligand.
-
The reaction mixture is stirred, and the resulting complex precipitates out of the solution.
-
Crystallization: Single crystals suitable for X-ray diffraction analysis were obtained by layering n-hexane onto a dichloromethane (B109758) solution of the complex.
II. Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
The following protocol is a generalized procedure applicable to small organic molecules like the this compound derivatives discussed.
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head, typically using a cryoloop and cryoprotectant oil.
-
Data Collection:
-
The crystal is cooled to a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations.[3]
-
Data is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).[3]
-
A series of diffraction images are collected as the crystal is rotated through a range of angles.
-
-
Data Processing:
-
The collected diffraction images are integrated to determine the intensities of the reflections.
-
The data is corrected for various factors, including Lorentz and polarization effects, and absorption.
-
-
Structure Solution and Refinement:
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is refined by full-matrix least-squares on F² using software such as SHELXL.[2]
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Mandatory Visualization
The following diagrams illustrate the key workflows and relationships in the characterization of this compound derivatives.
Caption: Experimental workflow for the characterization of this compound derivatives.
Caption: Logical relationship between synthesis, structure, and properties.
References
- 1. Some chalcones derived from thiophene-3-carbaldehyde: synthesis and crystal structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single-Crystal Diffraction – MIT Department of Chemistry [chemistry.mit.edu]
A Comparative Guide to Purity Assessment of 3-Thiophenecarboxaldehyde by Melting Point Analysis of its 2,4-Dinitrophenylhydrazone Derivative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison and experimental protocol for assessing the purity of 3-Thiophenecarboxaldehyde. Due to its low melting point (-30 °C), direct melting point analysis of this compound is impractical for purity assessment in a standard laboratory setting.[1][2] A reliable and classic alternative involves converting the liquid aldehyde into a solid crystalline derivative, the 2,4-dinitrophenylhydrazone (2,4-DNP), which has a distinct and sharp melting point when pure.[3]
The fundamental principle leveraged in this analysis is melting point depression. A pure crystalline solid melts over a very narrow temperature range.[4] The presence of impurities disrupts the crystal lattice, causing the substance to melt at a lower temperature and over a broader range.[4][5] By preparing the 2,4-DNP derivative of a this compound sample and measuring its melting point, a direct and reliable inference about the purity of the original aldehyde can be made. This method is a cornerstone of qualitative organic analysis for identifying aldehydes and ketones.[3]
Experimental Protocols
Detailed methodologies for the synthesis of the derivative, its purification, and subsequent melting point analysis are provided below.
Protocol 1: Synthesis of this compound-2,4-Dinitrophenylhydrazone
This procedure details the formation of the solid derivative from the liquid aldehyde sample using Brady's reagent.
-
Prepare Brady's Reagent: In a 100 mL beaker, dissolve 0.5 g of 2,4-dinitrophenylhydrazine (B122626) in 10 mL of concentrated sulfuric acid. This should be done carefully in a fume hood. Once dissolved, add this solution slowly and with stirring to a mixture of 15 mL of ethanol (B145695) and 5 mL of deionized water.[5]
-
Prepare Sample Solution: In a small Erlenmeyer flask, dissolve approximately 0.2 g of the this compound sample in 5 mL of ethanol.
-
Reaction: Add 10 mL of the prepared Brady's reagent to the aldehyde solution. Swirl the flask gently. A yellow-to-orange/red precipitate of the 2,4-dinitrophenylhydrazone derivative should form almost immediately.[3][5]
-
Isolation: Allow the mixture to stand at room temperature for 15-20 minutes to ensure complete precipitation. Collect the solid crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with two small portions of cold ethanol to remove any unreacted starting materials or residual acid.[3]
-
Drying: Allow the crystals to air dry completely on the filter paper. Do not use oven heating, as some derivatives can be unstable at elevated temperatures.
Protocol 2: Purification by Recrystallization
To establish a benchmark for a high-purity sample, a portion of the synthesized derivative should be purified by recrystallization.
-
Solvent Selection: Transfer the crude, dry derivative to a clean Erlenmeyer flask.
-
Dissolution: Add a minimal amount of a suitable hot solvent, such as ethanol or an ethanol/ethyl acetate (B1210297) mixture, to just dissolve the crystals completely.[3]
-
Cooling & Crystallization: Allow the solution to cool slowly to room temperature. The purified derivative will crystallize out of the solution. The cooling process can be completed by placing the flask in an ice bath.[3]
-
Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals thoroughly. This purified sample will serve as the authentic standard for comparison.
Protocol 3: Melting Point Determination
This protocol uses the capillary method to determine the melting point range of the prepared derivatives.
-
Sample Preparation: Finely powder a small amount of the dry derivative. Pack the powder into a capillary melting point tube to a depth of 2-3 mm by tapping the sealed end of the tube on a hard surface.[6]
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Determination:
-
For an unknown sample, first perform a rapid heating to determine an approximate melting range.
-
Allow the apparatus to cool to at least 20 °C below the approximate melting point.
-
Using a fresh sample, heat at a slow rate (1-2 °C per minute) as the temperature approaches the expected melting point.
-
-
Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ – T₂.
-
Mixed Melting Point Analysis: To definitively confirm purity, prepare a sample containing an approximate 1:1 mixture of the test derivative and the purified, authentic standard. Grind them together thoroughly.[7] Determine the melting point of this mixture. If the melting point of the mixture is sharp and not depressed, the test sample is identical to the pure standard.[4][7] If the melting point is depressed and broad, the test sample contains impurities.
Data Presentation: Comparison of Melting Point Data
The following table summarizes hypothetical results from the melting point analysis of the this compound-2,4-DNP derivative, illustrating how the data is interpreted for purity assessment.
| Sample ID | Sample Description | Observed Melting Point Range (°C) | Purity Interpretation |
| STD-01 | Purified Authentic Standard (Recrystallized) | 215 - 216 °C | High Purity Reference |
| SMPL-A | Test Sample from Batch A | 214 - 216 °C | High Purity |
| SMPL-B | Test Sample from Batch B | 205 - 211 °C | Impure |
| MIX-A | 1:1 Mixture of SMPL-A + STD-01 | 215 - 216 °C | Confirms Identity and High Purity of SMPL-A |
| MIX-B | 1:1 Mixture of SMPL-B + STD-01 | 203 - 210 °C | Melting point depression confirms SMPL-B is impure |
Experimental Workflow Visualization
The following diagram illustrates the complete workflow from the initial liquid sample to the final purity assessment based on melting point analysis of the solid derivative.
Caption: Workflow for purity assessment via derivatization and melting point analysis.
References
- 1. 498-62-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. This compound(498-62-4) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. mt.com [mt.com]
- 5. edu.rsc.org [edu.rsc.org]
- 6. people.sabanciuniv.edu [people.sabanciuniv.edu]
- 7. How Does Mixed Melting Point Work? Confirm Compound Identity With Melting Point Depression - Kintek Solution [kindle-tech.com]
Safety Operating Guide
Navigating the Safe Disposal of 3-Thiophenecarboxaldehyde: A Comprehensive Guide
For researchers and professionals in the scientific community, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of 3-Thiophenecarboxaldehyde, a common heterocyclic aldehyde in organic synthesis.
Immediate Safety and Handling Precautions:
Before initiating any disposal procedures, it is crucial to handle this compound with care. This compound is classified as a combustible liquid and is harmful if swallowed.[1][2][3] It can also cause skin and serious eye irritation, as well as respiratory irritation.[1][3] Always work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
In the event of a spill, immediately remove all sources of ignition.[1][4] Absorb the spill with an inert material such as sand, earth, or vermiculite (B1170534) and place it in a suitable, sealed container for disposal.[4]
Primary Disposal Method: Licensed Waste Disposal
The universally recommended and safest method for the disposal of this compound is to use a licensed and approved hazardous waste disposal company.[1][5] All waste, including the chemical itself and any contaminated materials, should be placed in a suitable, closed container, properly labeled, and stored in a safe location pending collection.[1] This approach guarantees adherence to all local, state, and federal environmental regulations.
Quantitative Data Summary
For quick reference, the following table summarizes the key quantitative data available for this compound. It is important to note that specific toxicological and environmental fate data are largely unavailable, underscoring the need for cautious handling and professional disposal.
| Property | Value |
| Physical State | Liquid[1][2] |
| Appearance | Amber / Brownish Yellow Oil[1][6] |
| Molecular Formula | C₅H₄OS[6] |
| Molecular Weight | 112.15 g/mol [2][6] |
| Boiling Point | 194-196 °C[1][7] |
| Flash Point | 64 - 75 °C (closed cup)[1][2] |
| Density | 1.28 g/mL at 25 °C[2][7] |
| Vapor Pressure | 0.31 mmHg at 20 °C[2][7] |
| Oral LD50 (Rat) | Data not available |
| Dermal LD50 | Data not available |
| Inhalation LC50 | Data not available |
| Aquatic Toxicity | Data not available[1] |
| Persistence and Degradability | No information available[1][3] |
| Bioaccumulation Potential | No information available[1][3] |
Laboratory-Scale Chemical Deactivation: An Overview
For experienced laboratory personnel, chemical deactivation of small quantities of this compound may be considered to reduce its reactivity prior to disposal. This process, often referred to as "aldehyde deactivation," aims to chemically modify the aldehyde functional group, which is the primary source of its reactivity and toxicity.
It is critical to emphasize that any deactivation protocol should be thoroughly evaluated and performed with stringent safety measures. The treated waste must still be disposed of as hazardous waste in accordance with institutional and regulatory guidelines.
One potential method for deactivating aldehydes is through the formation of a bisulfite adduct, which is generally less hazardous. The following is an illustrative protocol and should be adapted and validated by qualified personnel for their specific laboratory conditions.
Experimental Protocol: Small-Scale Deactivation of this compound via Bisulfite Adduct Formation
Objective: To chemically convert this compound into its bisulfite adduct to reduce its reactivity and toxicity.
Materials:
-
Waste this compound
-
Sodium bisulfite (NaHSO₃) or Sodium metabisulfite (B1197395) (Na₂S₂O₅)
-
Water
-
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃) for neutralization
-
Stirring apparatus (magnetic stir plate and stir bar)
-
Appropriate reaction vessel (e.g., Erlenmeyer flask or beaker)
-
pH indicator strips or a calibrated pH meter
-
Personal Protective Equipment (chemical safety goggles, lab coat, nitrile gloves)
Procedure:
-
Preparation: In a well-ventilated fume hood, place the waste this compound in the reaction vessel. For each mole of the aldehyde, at least one molar equivalent of sodium bisulfite is required. It is advisable to use a slight excess (e.g., 1.1 molar equivalents) to ensure complete reaction. Prepare an aqueous solution of the sodium bisulfite.
-
Reaction: While stirring the aldehyde waste, slowly add the sodium bisulfite solution. The reaction may be exothermic, so control the rate of addition to maintain a manageable temperature.
-
Reaction Time: Continue to stir the mixture at room temperature for a minimum of one hour. The formation of a precipitate (the bisulfite adduct) may be observed.
-
Neutralization: After the reaction is complete, check the pH of the mixture. It is likely to be acidic. Carefully add a solution of sodium carbonate or sodium bicarbonate to neutralize the mixture to a pH between 6.0 and 8.0. Exercise caution as the addition of carbonate or bicarbonate to an acidic solution will result in the evolution of carbon dioxide gas (effervescence).
-
Final Disposal: The resulting mixture, containing the bisulfite adduct, should be collected in a properly labeled hazardous waste container for disposal by a licensed waste management company. Do not discharge the treated solution into the sanitary sewer system without prior authorization from your institution's environmental health and safety office and the local wastewater treatment authority.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. 3-噻吩甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. This compound(498-62-4) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. 3-チオフェンカルボキシアルデヒド 98% | Sigma-Aldrich [sigmaaldrich.com]
Essential Safety and Operational Guide for 3-Thiophenecarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling 3-Thiophenecarboxaldehyde (CAS No. 498-62-4). Adherence to these procedures is critical for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a combustible liquid that is harmful if swallowed and may cause skin, eye, and respiratory irritation.[1][2][3] All personnel must use the following personal protective equipment when handling this chemical.
Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][4][5] Eyewash stations and safety showers must be readily accessible.[3][5]
Personal Protective Equipment:
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or glasses | Protects against splashes and vapors that can cause serious eye irritation.[2][3] |
| Skin Protection | Nitrile or other appropriate chemical-resistant gloves | Prevents skin contact, which can cause irritation.[3] |
| Lab coat or other protective clothing | Minimizes the risk of skin exposure.[3] | |
| Respiratory Protection | NIOSH/MSHA-approved respirator (e.g., N95 dust mask for particulates, or an organic vapor respirator) | Required when ventilation is inadequate or when handling large quantities to prevent respiratory tract irritation.[3] |
Operational Plan: Handling and Storage
Handling:
-
Keep away from heat, sparks, open flames, and other sources of ignition.[4][6]
-
Use spark-proof tools and take measures to prevent the buildup of electrostatic charge.[2][4]
-
Handle under an inert gas like nitrogen, as the substance can be air-sensitive.[2][6]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][4][6]
-
Recommended storage is in a refrigerator at approximately 2-8°C (36-46°F).[4]
-
Keep away from incompatible substances such as strong oxidizing agents, strong bases, and strong reducing agents.[6]
Emergency Procedures and First Aid
| Exposure Route | First Aid Measures |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[2][4][6] |
| Inhalation | Move the person to fresh air immediately. If breathing is difficult, administer oxygen. If the person is not breathing, give artificial respiration. Seek medical attention.[3][4][6] |
| Skin Contact | Immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention. Wash clothing before reuse.[3][4][6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3][4] |
Spill and Disposal Plan
Spill Response:
-
Evacuate: Immediately clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Eliminate Ignition Sources: Remove all sources of heat, sparks, and flames.[4][6]
-
Containment: Absorb the spill with a non-combustible, inert material such as sand, earth, or vermiculite.[4][6]
-
Collection: Use spark-proof tools to collect the absorbed material and place it into a suitable, closed container for disposal.[4][6]
-
Decontamination: Clean the spill area thoroughly.
Waste Disposal:
-
Dispose of waste materials at an approved waste disposal facility.[3]
-
Do not allow the chemical to enter drains.[2]
-
Empty containers may retain product residue and can be hazardous. Do not reuse empty containers.[6]
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₅H₄OS[1] |
| Molecular Weight | 112.15 g/mol [1] |
| Appearance | Colorless to pale yellow clear liquid[7][8] |
| Boiling Point | 194-196 °C (lit.)[9] |
| Density | 1.28 g/mL at 25 °C (lit.)[9] |
| Flash Point | 75 °C (167 °F) - closed cup |
| Vapor Pressure | 0.31 mmHg at 20 °C |
Emergency Spill Workflow
Caption: Workflow for responding to a this compound spill.
References
- 1. This compound | C5H4OS | CID 68135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound(498-62-4) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. This compound(498-62-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. 3-thiophene carboxaldehyde, 498-62-4 [thegoodscentscompany.com]
- 9. This compound | 498-62-4 [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
